Samarium
Description
Properties
IUPAC Name |
samarium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Sm | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUNJOHGWZRPMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Sm] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Sm | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064688 | |
| Record name | Samarium | |
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Molecular Weight |
150.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
A hard, silver-white metal [Argonne] Tarnishes on exposure to air; Melting point = 1074 degrees C; [Merck Index] | |
| Record name | Samarium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Boiling Point |
1794 °C | |
| Record name | Samarium, Elemental | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7863 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
7.52 g cu cm at 25 °C | |
| Record name | Samarium, Elemental | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7863 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.3X10-5 bar at 722 mm Hg; 1.3X10-3 bar at 964 mm Hg | |
| Record name | Samarium, Elemental | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7863 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Silvery metal; rhombohedral | |
CAS No. |
13598-53-3, 7440-19-9 | |
| Record name | Samarium hydride (SmH3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13598-53-3 | |
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| Record name | Samarium | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Samarium, elemental | |
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| Record name | Samarium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12403 | |
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| Record name | Samarium | |
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| Record name | Samarium | |
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| Record name | Samarium | |
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| Record name | SAMARIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42OD65L39F | |
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| Record name | Samarium, Elemental | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7863 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,2-Diacylglycerol-LD-SM-pool | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062272 | |
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Melting Point |
1072 °C | |
| Record name | Samarium, Elemental | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7863 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
A Technical Guide to the Stable Isotopes of Samarium for Researchers and Drug Development Professionals
Samarium (Sm), a lanthanide series element, possesses a unique isotopic composition that lends itself to a diverse range of scientific and medical applications. This guide provides an in-depth overview of the stable isotopes of this compound, their specific uses in research and drug development, and the experimental methodologies that underpin these applications.
Properties of Naturally Occurring this compound Isotopes
Naturally occurring this compound is composed of five stable isotopes and two with extremely long half-lives, which are for practical purposes often considered alongside the stable isotopes. The fundamental properties of these isotopes are summarized below.
| Isotope | Isotopic Mass (u) | Natural Abundance (%) | Nuclear Spin (I) | Key Applications |
| ¹⁴⁴Sm | 143.911998 | 3.07 (7) | 0 | Production of therapeutic radioisotopes (¹⁴⁵Sm)[1][2][3] |
| ¹⁴⁷Sm | 146.914894 | 14.99 (18) | 7/2 | Geochronology (this compound-Neodymium dating)[4][5][6] |
| ¹⁴⁸Sm | 147.914819 | 11.24 (10) | 0 | Nuclear physics research (giant monopole resonance studies)[1][2][3] |
| ¹⁴⁹Sm | 148.917180 | 13.82 (7) | 7/2 | Neutron absorption in nuclear reactors and neutron filters[7][8][9] |
| ¹⁵⁰Sm | 149.917273 | 7.38 (1) | 0 | Research applications |
| ¹⁵²Sm | 151.919728 | 26.75 (16) | 0 | Production of therapeutic radioisotopes (¹⁵³Sm)[1][2][3][10] |
| ¹⁵⁴Sm | 153.922205 | 22.75 (29) | 0 | Nuclear physics research, geological dating[1][2][3][11] |
Applications in Research and Development
The distinct nuclear properties of this compound's stable isotopes make them valuable tools in various scientific disciplines.
Geochronology: this compound-Neodymium Dating
One of the most prominent applications of a this compound isotope is the use of ¹⁴⁷Sm in this compound-neodymium (Sm-Nd) dating.[4][5] This radiometric dating technique is instrumental in determining the age of rocks and meteorites.[4][5] The method relies on the alpha decay of ¹⁴⁷Sm to ¹⁴³Nd with a very long half-life of approximately 106 billion years.[4][6]
The Sm-Nd dating process involves precise measurement of the isotopic ratios of this compound and neodymium in rock or mineral samples using mass spectrometry.[4]
-
Sample Preparation: A whole-rock sample or individual mineral separates are dissolved in strong acids.
-
Isotope Separation: this compound and neodymium are chemically separated from other elements using ion-exchange chromatography.
-
Mass Spectrometry: The isotopic ratios of ¹⁴⁷Sm/¹⁴⁴Nd and ¹⁴³Nd/¹⁴⁴Nd are measured using a thermal ionization mass spectrometer (TIMS). ¹⁴⁴Nd is a stable, non-radiogenic isotope of neodymium used for normalization.[5]
-
Isochron Plot: The measured ratios from multiple minerals within the same rock are plotted on an isochron diagram with ¹⁴⁷Sm/¹⁴⁴Nd on the x-axis and ¹⁴³Nd/¹⁴⁴Nd on the y-axis.
-
Age Determination: The age of the sample is calculated from the slope of the resulting isochron.
Nuclear Applications and Neutron Capture
This compound-149 (¹⁴⁹Sm) possesses a very large neutron capture cross-section, making it a significant neutron poison in nuclear reactors.[7] This property is harnessed in control rods to regulate the fission process.[7] In a research context, ¹⁴⁹Sm is also utilized in filters for polarizing thermal neutrons.[1][2][3]
The interaction of neutrons with this compound isotopes is a subject of ongoing research. For instance, studies have been conducted on the capture and total cross-sections of ¹⁴⁹Sm for applications in burnup credit, which is crucial for the safe and efficient management of spent nuclear fuel.[12][13]
Applications in Drug Development and Medicine
Stable isotopes of this compound serve as precursors for the production of therapeutic radioisotopes.
Production of Therapeutic Radioisotopes
The stable isotopes ¹⁴⁴Sm and ¹⁵²Sm are used as starting materials for the production of medically relevant radioisotopes.
-
This compound-145 (¹⁴⁵Sm): Produced from ¹⁴⁴Sm, ¹⁴⁵Sm is a therapeutic radioisotope.[1][2][3]
-
This compound-153 (¹⁵³Sm): This radioisotope is produced by the neutron activation of ¹⁵²Sm.[1][2][3][10] ¹⁵³Sm is a beta and gamma emitter with a half-life of 46.3 hours.[10] It is the active component in the radiopharmaceutical this compound-153 lexidronam (Quadramet®), which is used for the palliation of pain from bone metastases.[10] The emitted beta particles provide a therapeutic effect on the cancerous tissue, while the gamma emissions allow for imaging of the drug's distribution in the body.[10][14]
The production of ¹⁵³Sm for radiopharmaceuticals involves the following key steps:
-
Target Preparation: Highly enriched ¹⁵²Sm oxide (¹⁵²Sm₂O₃) is used as the target material.
-
Neutron Irradiation: The target is placed in a nuclear reactor and bombarded with neutrons. The ¹⁵²Sm nucleus captures a neutron to become ¹⁵³Sm.
-
Chemical Processing: After irradiation, the ¹⁵³Sm is chemically processed to convert it into a form suitable for chelation and incorporation into a radiopharmaceutical.
-
Chelation: The radioactive ¹⁵³Sm is chelated with a ligand, such as ethylenediaminetetramethylene phosphonate (EDTMP), to form the final drug product. This complex targets areas of high bone turnover, such as bone metastases.
Conclusion
The stable isotopes of this compound are indispensable tools in a variety of high-technology fields. From elucidating the history of our planet through Sm-Nd dating to providing the foundational materials for life-saving radiopharmaceuticals, the applications of these isotopes are both broad and impactful. Continued research into the nuclear properties and applications of this compound's isotopes holds the promise of further advancements in science and medicine.
References
- 1. tracesciences.com [tracesciences.com]
- 2. WebElements Periodic Table » this compound » isotope data [webelements.com]
- 3. WebElements Periodic Table » this compound » isotope data [winter.group.shef.ac.uk]
- 4. This compound-neodymium dating | Research Starters | EBSCO Research [ebsco.com]
- 5. grokipedia.com [grokipedia.com]
- 6. wjec.co.uk [wjec.co.uk]
- 7. nuclear-power.com [nuclear-power.com]
- 8. This compound: Properties and Applications [stanfordmaterials.com]
- 9. This compound-147 | chemical isotope | Britannica [britannica.com]
- 10. radiacode.com [radiacode.com]
- 11. buyisotope.com [buyisotope.com]
- 12. Study of 149Sm Capture and Total Cross Sections for Burnup Credit Applications [Slides] (Conference) | OSTI.GOV [osti.gov]
- 13. Study of 149Sm capture and total cross sections for burnup credit applications [inis.iaea.org]
- 14. This compound Sm-153 | Sm | CID 114941 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Samarium Metal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of samarium (Sm), a rare-earth element with growing importance in high-technology applications. The information is presented to support advanced research and development activities.
Physical Properties of this compound
This compound is a moderately hard, silvery-white metal belonging to the lanthanide series.[1][2][3] Its physical characteristics are comparable to zinc in terms of hardness and density.[1][4] It is the third most volatile lanthanide after ytterbium and europium.[1][4][5]
Atomic and Crystal Structure
This compound's atomic number is 62, and its ground state electron configuration is [Xe] 4f⁶6s².[6][7] Under ambient conditions, this compound metal possesses a unique rhombohedral crystal structure (α-Sm type), which is a nine-layer stacking sequence of close-packed planes.[2][8] This structure is unique among the elements.[2]
The metal undergoes two primary phase transitions at elevated temperatures. At 731°C (1004 K), it transitions to a hexagonal close-packed (hcp) structure.[1][5] Upon further heating to 922°C (1195 K), it transforms into a body-centered cubic (bcc) phase.[1][5]
Table 1: Atomic and Crystal Properties of this compound
| Property | Value |
| Atomic Number | 62[3][5][6][9] |
| Atomic Mass | 150.36 u[4][6] |
| Electron Configuration | [Xe] 4f⁶6s²[6][7] |
| Crystal Structure (at 20°C) | Rhombohedral (α-Sm)[1][2][10] |
| Lattice Parameters (α-Sm, hexagonal cell) | a = 3.6290 Å, c = 26.207 Å[2] |
| Density (at 20°C) | 7.52 g/cm³[6][9][10][11][12] |
Thermal and Thermodynamic Properties
This compound exhibits thermal properties that are critical for its application in high-temperature environments, such as in permanent magnets.
Table 2: Thermal and Thermodynamic Properties of this compound
| Property | Value |
| Melting Point | 1072 °C (1345 K)[1][4][5][6][11] |
| Boiling Point | 1794 °C (2067 K)[1][4][6][13] |
| Thermal Conductivity | 13.3 W/(m·K)[1][10] |
| Coefficient of Thermal Expansion (poly) | 12.7 µm/(m·K)[1][10] |
| Heat of Fusion | 8.62 kJ/mol[10] |
| Molar Heat Capacity | 29.54 J/(mol·K)[10] |
Electrical and Magnetic Properties
This compound is paramagnetic at room temperature.[1][5][14] It transitions to an antiferromagnetic state upon cooling to 14.8 K.[1][5][15] Its most significant application stems from its use in high-strength this compound-cobalt (SmCo) permanent magnets, which are known for their high resistance to demagnetization and stability at elevated temperatures (up to 700°C).[6][11][15][16][17]
Table 3: Electrical and Magnetic Properties of this compound
| Property | Value |
| Electrical Resistivity (poly, at r.t.) | 0.940 µΩ·m[1] |
| Magnetic Ordering | Paramagnetic at room temperature[5][10] |
| Magnetic Transition Temperature | Antiferromagnetic below 14.8 K[1][5][15] |
Mechanical Properties
This compound is described as a moderately hard metal.[2][3][5][16] Quantitative measures of its mechanical strength are summarized below.
Table 4: Mechanical Properties of this compound (α form)
| Property | Value |
| Young's Modulus | 49.7 GPa[10] |
| Shear Modulus | 19.5 GPa[10] |
| Bulk Modulus | 37.8 GPa[10] |
| Poisson Ratio | 0.274[10] |
| Vickers Hardness | 410–440 MPa[10] |
| Brinell Hardness | 440–600 MPa[10] |
Chemical Properties of this compound
This compound is a moderately reactive metal.[11][18] Its reactivity is influenced by temperature and the surrounding environment. The most common oxidation state for this compound is +3, although it is one of the few lanthanides that also exhibits a stable +2 state.[1][4][12]
Reactivity with Air and Water
In air, freshly prepared this compound has a silvery luster but slowly oxidizes, taking on a duller appearance.[1][2][4] It ignites spontaneously in air at temperatures above 150°C, burning to form this compound(III) oxide (Sm₂O₃).[4][6][9][18]
This compound reacts slowly with cold water and more rapidly with hot water to form this compound hydroxide (Sm(OH)₃) and hydrogen gas.[1][4] 2 Sm(s) + 6 H₂O(l) → 2 Sm(OH)₃(aq) + 3 H₂(g)[1]
Reactivity with Acids and Halogens
The metal dissolves readily in dilute sulfuric acid, forming solutions that contain the yellow to pale green Sm(III) ions.[1] 2 Sm(s) + 3 H₂SO₄(aq) → 2 Sm³⁺(aq) + 3 SO₄²⁻(aq) + 3 H₂(g)[1]
It is stable in hydrofluoric acid (HF) due to the formation of a protective this compound trifluoride (SmF₃) layer.[2] this compound reacts with all halogens to form the corresponding trihalides.[1] 2 Sm(s) + 3 X₂(g) → 2 SmX₃(s) (where X = F, Cl, Br, I)[1]
Experimental Protocols
The determination of the physical and chemical properties of this compound metal involves a range of standard analytical techniques used in materials science and chemistry.
Determination of Crystal Structure
Methodology: X-Ray Diffraction (XRD)
-
Sample Preparation: A small, high-purity sample of this compound metal is prepared. For powder XRD, the metal is ground into a fine powder. For single-crystal XRD, a small, well-defined crystal is isolated.
-
Instrumentation: A diffractometer is used, which consists of an X-ray source (commonly Cu Kα radiation), a sample holder, and an X-ray detector.
-
Data Collection: The sample is irradiated with the X-ray beam at various angles (θ). The detector measures the intensity of the diffracted X-rays at twice the angle of incidence (2θ).
-
Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) contains a series of peaks. The positions and intensities of these peaks are unique to the crystal structure. By applying Bragg's Law (nλ = 2d sinθ), the d-spacings (distances between crystal planes) are calculated. This data is then used to determine the unit cell dimensions and space group of the crystal structure.[8]
Determination of Thermal Properties
Methodology: Differential Scanning Calorimetry (DSC) and Laser Flash Analysis (LFA)
-
Melting Point (DSC): A small, weighed sample of this compound is placed in a crucible alongside an empty reference crucible. Both are heated at a controlled rate. The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. An endothermic peak in the heat flow signal indicates the melting point.
-
Thermal Conductivity (LFA): A disc-shaped sample is subjected to a high-intensity energy pulse on one face. An infrared detector on the opposite face records the temperature rise over time. The thermal diffusivity is calculated from this temperature-time history. Thermal conductivity is then determined using the equation κ = α · ρ · Cₚ, where κ is thermal conductivity, α is thermal diffusivity, ρ is density, and Cₚ is the specific heat capacity.[19][20]
Determination of Chemical Reactivity
Methodology: Gravimetric Analysis and Gas Chromatography
-
Reaction with Air (Gravimetric): A clean, weighed sample of this compound is exposed to air at a controlled temperature (e.g., 150°C). The sample is weighed periodically. The increase in mass corresponds to the mass of oxygen that has reacted to form the oxide, allowing for the determination of the oxidation rate.
-
Reaction with Acid (Gas Collection): A known mass of this compound is added to a flask containing a measured excess of a dilute acid (e.g., H₂SO₄). The flask is connected to a gas collection apparatus (such as a gas syringe or eudiometer). The volume of hydrogen gas evolved is measured over time, providing the reaction rate. The identity of the gas can be confirmed using gas chromatography.
Visualizations
The following diagrams illustrate key logical workflows related to the characterization of this compound metal.
Caption: General workflow for the characterization of this compound metal properties.
Caption: Temperature-induced solid-state phase transitions of this compound metal.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Rare Earth Element, Uses in Magnets & Alloys | Britannica [britannica.com]
- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 4. This compound: Properties, Uses & Compounds Explained Simply [vedantu.com]
- 5. This compound Element Properties and Information - Chemical Engineering World [chemicalengineeringworld.com]
- 6. This compound - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 7. WebElements Periodic Table » this compound » the essentials [webelements.com]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. scienceinfo.com [scienceinfo.com]
- 10. This compound - Sciencemadness Wiki [sciencemadness.org]
- 11. This compound: Properties and Applications [stanfordmaterials.com]
- 12. aemree.com [aemree.com]
- 13. Rare Earth Elements [engineering.purdue.edu]
- 14. byjus.com [byjus.com]
- 15. briandcolwell.com [briandcolwell.com]
- 16. chemicool.com [chemicool.com]
- 17. Discovering this compound: Its Unique Properties | Okon Recycling [okonrecycling.com]
- 18. shop.nanografi.com [shop.nanografi.com]
- 19. SPECIFIC HEAT OF this compound METAL BETWEEN 0.4 AND 4 K (Journal Article) | OSTI.GOV [osti.gov]
- 20. pubs.aip.org [pubs.aip.org]
A Technical Guide to the Oxidation States of Samarium and Their Chemical Significance
Abstract: Samarium (Sm), a lanthanide series element, exhibits a rich and versatile chemistry primarily driven by its accessible +2 and +3 oxidation states. While the +3 state is characteristic of lanthanides, the stability and utility of the +2 state distinguish this compound as a uniquely potent and selective single-electron transfer (SET) reagent in chemical synthesis. This guide provides an in-depth exploration of this compound's oxidation states, focusing on their electronic structure, redox properties, and profound impact on catalysis, organic synthesis, and the development of radiopharmaceuticals. It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's chemical behavior.
Introduction to this compound
This compound is a rare-earth element with the atomic number 62 and an electron configuration of [Xe] 4f⁶ 6s².[1] This electronic structure is fundamental to its chemical properties, as it can lose its two 6s electrons to form the +2 oxidation state (Sm²⁺) or lose the two 6s electrons along with one 4f electron to achieve the more stable +3 oxidation state (Sm³⁺).[1][2] The chemistry of this compound is largely dominated by these two states, with the Sm(III) state being the most common and stable, typical of lanthanides.[2][3][4] However, the accessibility of the Sm(II) state makes it a powerful reducing agent, a property that is extensively exploited in synthetic chemistry.[5][6]
Table 1: General Properties of this compound
| Property | Value |
| Atomic Number | 62 |
| Symbol | Sm |
| Electron Configuration | [Xe] 4f⁶ 6s²[7] |
| Standard Atomic Weight | 150.36 u[7] |
| Appearance | Silvery-white metal[5] |
| Density | 7.52 g/cm³ |
| Boiling Point | 1794 °C[1] |
The Stable this compound(III) Oxidation State
The trivalent state (Sm³⁺) is the most stable oxidation state for this compound, a characteristic it shares with most other lanthanides.[3] In this state, this compound readily forms ionic bonds and its compounds, such as this compound(III) oxide (Sm₂O₃), this compound(III) chloride (SmCl₃), and this compound(III) iodide (SmI₃), are well-characterized.[1][8] Solutions containing Sm³⁺ ions typically appear pale yellow.[5][7]
The significance of Sm(III) compounds is notable in catalysis and materials science. This compound oxide (Sm₂O₃) is employed as a catalyst in reactions such as the dehydration of ethanol and methane coupling.[1][8][9] In materials, the magnetic properties of Sm³⁺ are harnessed in the creation of high-strength this compound-cobalt (SmCo) permanent magnets, which are valued for their exceptional performance at high temperatures (above 700 °C).[4][7]
The Reductive this compound(II) Oxidation State
Unlike most lanthanides, this compound possesses a relatively stable +2 oxidation state.[5] The Sm²⁺ ion is a powerful and selective single-electron reducing agent, a property that has made it an indispensable tool in modern organic synthesis.[3][5] Aqueous solutions of Sm²⁺ ions are known for their distinct blood-red color.[4][7]
The most prominent and widely used Sm(II) compound is This compound(II) iodide (SmI₂) , commonly known as Kagan's reagent .[10] This reagent is celebrated for its ability to mediate a vast array of chemical transformations under mild conditions, including:
-
Carbon-Carbon Bond Formation: SmI₂ promotes Barbier-type reactions, pinacol couplings, and aldol reactions.[3][11]
-
Reductive Couplings: It is used for intermolecular and intramolecular reductive coupling reactions of ketones with nitriles or alkenes.[12]
-
Functional Group Reductions: SmI₂ can selectively reduce various functional groups, often with high chemoselectivity.[13]
-
Cascade Reactions: The reagent is instrumental in initiating complex radical cyclization cascades to build polycyclic molecular scaffolds.[10][14]
The reactivity of SmI₂ can be finely tuned by the addition of co-solvents and additives, which modify its reduction potential and coordination sphere.[10]
Table 2: Properties of this compound Ions
| Property | Sm²⁺ | Sm³⁺ |
| Electron Configuration | [Xe] 4f⁶ | [Xe] 4f⁵ |
| Color in Aqueous Solution | Blood-red[4] | Pale yellow to green[7] |
| Magnetic Properties | Nonmagnetic[15] | Magnetic[15] |
| Chemical Role | Strong reducing agent[5] | Lewis acid, stable ion[8] |
Redox Chemistry: The Sm(III)/Sm(II) Couple
The synthetic utility of this compound is centered on the reversible redox couple between its +3 and +2 oxidation states. The Sm²⁺ state is readily accessed by the reduction of Sm³⁺ compounds. A common laboratory method involves the in situ generation of Sm(II) species from the reaction of metallic this compound (Sm⁰) with Sm(III) salts.[3] this compound(II) iodide, for example, is typically prepared by reacting this compound metal powder with iodine or 1,2-diiodoethane in tetrahydrofuran (THF).[12]
The electrochemical potential of the Sm(III)/Sm(II) couple is a critical parameter governing its reducing power. This potential can be influenced by the solvent and the ligands coordinated to the this compound ion.
Table 3: Redox Potential of the Sm(III)/Sm(II) Couple
| Redox Couple | Potential (V vs. Fc⁺/Fc) | Medium |
| Sm³⁺/Sm²⁺ | -2.43 to -2.45 | DME (0.2 M ⁿBu₄NPF₆)[16] |
| SmI₂⁺/SmI₂ | -1.41 | THF[17] |
Significance in Chemistry and Drug Development
The dual oxidation states of this compound give rise to a broad spectrum of applications in catalysis, organic synthesis, and medicine.
Catalysis
Both Sm(II) and Sm(III) compounds serve as effective catalysts.
-
Sm(III) Catalysts: As Lewis acids, compounds like SmI₃ and Sm(OTf)₃ catalyze a range of reactions including aldol, Michael, and Diels-Alder reactions.[8]
-
Sm(II) Catalysis: While often used in stoichiometric amounts, catalytic systems using SmI₂ are highly sought after to reduce cost and waste.[14] Recent advances have demonstrated that SmI₂ can be used in sub-stoichiometric amounts for radical cyclization cascades through a carefully designed radical-relay mechanism, where the Sm(II) catalyst is regenerated in situ.[14] Photoredox catalysis has also emerged as a strategy to reduce stable Sm(III) compounds to the active Sm(II) state using visible light, further expanding the potential for sustainable this compound catalysis in pharmaceutical synthesis.[18][19]
Drug Development and Radiopharmaceuticals
This compound has a significant, direct role in medicine, particularly in cancer therapy. The radioisotope This compound-153 (¹⁵³Sm) is the active component in the FDA-approved drug this compound (¹⁵³Sm) lexidronam, marketed as Quadramet® .[4] This radiopharmaceutical is used for the palliation of pain from cancer that has metastasized to the bone.[4][20] ¹⁵³Sm is a beta and gamma emitter; the beta particles provide the therapeutic effect by killing cancer cells, while the gamma emission allows for imaging.[20]
Furthermore, research into rare-earth oxide nanoparticles has shown that this compound(III) oxide (Sm₂O₃) nanoparticles possess antimicrobial properties against multidrug-resistant bacteria, suggesting potential future applications in treating infections.[21]
Experimental Protocols
Precise experimental procedures are critical for harnessing the reactivity of this compound compounds, which are often air- and moisture-sensitive.
Synthesis of this compound(II) Iodide (0.1 M solution in THF)
This protocol describes the preparation of SmI₂, a common procedure in synthetic labs.[12] All operations must be conducted under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox.
Materials:
-
This compound metal powder (1.0 equiv)
-
1,2-Diiodoethane (or Iodine, I₂) (1.0 equiv)
-
Anhydrous, degassed tetrahydrofuran (THF)
Procedure:
-
Place this compound powder into a dry Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask, and evacuate and backfill with inert gas three times.
-
Add anhydrous THF via cannula or syringe to the flask.
-
In a separate flask, dissolve 1,2-diiodoethane in anhydrous THF.
-
Slowly add the 1,2-diiodoethane solution to the stirring suspension of this compound metal at room temperature.
-
The reaction mixture will gradually turn from colorless to a deep blue-green or dark blue color, indicating the formation of SmI₂. The reaction is typically complete within 1-2 hours.
-
The resulting solution of SmI₂(THF)₂ is ready for use. Its concentration can be verified by titration.
Characterization of this compound Compounds
Characterization is essential to confirm the identity, purity, and oxidation state of this compound compounds.
-
X-ray Diffraction (XRD): Provides definitive structural information for solid-state compounds. It is crucial for determining crystal structure and coordination geometry.[22]
-
UV-Visible Spectroscopy: Useful for monitoring reactions involving Sm(II), as the disappearance of its characteristic absorption in the visible spectrum indicates consumption.
-
Fluorescence Spectroscopy: Sm(III) complexes can exhibit luminescence, while the luminescence of Sm(II) can be used to study electron transfer mechanisms.[22]
Table 4: Comparative Crystallographic Data
| Parameter | This compound(III) Iodide (SmI₃) | This compound(II) Iodide (SmI₂) |
| Crystal System | Rhombohedral | Orthorhombic |
| Coordination Geometry | Octahedral | Face-capped octahedral (7-coordinate) |
| Structure Type | BiI₃-type | - |
| Data for anhydrous forms. Solvates can significantly alter the crystal structure.[22] |
Conclusion
The chemistry of this compound is a compelling field, distinguished by the interplay between its stable +3 and highly reactive +2 oxidation states. The Sm(III) state provides a foundation for applications in materials science and Lewis acid catalysis, consistent with its identity as a lanthanide. However, it is the potent reducing power of the Sm(II) state, particularly in the form of this compound(II) iodide, that has had a transformative impact on organic synthesis, enabling the construction of complex molecules with high selectivity and efficiency. The ongoing development of catalytic systems and its established role in radiopharmaceuticals ensure that this compound will remain an element of significant interest and practical importance to the scientific community.
References
- 1. This compound: Properties, Uses & Compounds Explained Simply [vedantu.com]
- 2. This compound(Sm) - Definition, Preparation, Properties, Uses, Compounds, Reactivity [examples.com]
- 3. This compound (low valent) [organic-chemistry.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | Rare Earth Element, Uses in Magnets & Alloys | Britannica [britannica.com]
- 6. This compound - Sciencemadness Wiki [sciencemadness.org]
- 7. webqc.org [webqc.org]
- 8. researchgate.net [researchgate.net]
- 9. alfachemic.com [alfachemic.com]
- 10. mdpi.com [mdpi.com]
- 11. Making sure you're not a bot! [gupea.ub.gu.se]
- 12. This compound( ii ) iodide-mediated reactions applied to natural product total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08163B [pubs.rsc.org]
- 13. Making sure you're not a bot! [gupea.ub.gu.se]
- 14. apexmolecular.com [apexmolecular.com]
- 15. esrf.fr [esrf.fr]
- 16. Sm(II)-Mediated Proton-Coupled Electron Transfer: Quantifying Very Weak N−H and O−H Homolytic Bond Strengths and Factors Controlling Them - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enabling Molecular-Level Computational Description of Redox and Proton-Coupled Electron Transfer Reactions of this compound Diiodide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scitechdaily.com [scitechdaily.com]
- 19. m.youtube.com [m.youtube.com]
- 20. openmedscience.com [openmedscience.com]
- 21. mdpi.com [mdpi.com]
- 22. benchchem.com [benchchem.com]
A Technical Guide to the Natural Abundance and Mineral Sources of Samarium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samarium (Sm), a rare earth element (REE) with atomic number 62, is a critical component in a range of advanced technological applications. Its unique magnetic, catalytic, and nuclear properties have made it indispensable in high-strength permanent magnets, catalysts, and control rods in nuclear reactors. For researchers, scientists, and professionals in drug development, a thorough understanding of its natural abundance and mineral sources is fundamental for assessing its availability, developing extraction and purification technologies, and exploring its potential in novel applications. This technical guide provides an in-depth overview of the geochemistry of this compound, its distribution in the Earth's crust, its primary mineral sources, and the analytical methodologies used for its quantification in geological materials.
Natural Abundance of this compound
This compound is a relatively abundant rare earth element in the Earth's crust. Its concentration varies depending on the geological environment and rock type.
Abundance in the Earth's Crust and Other Environments
The average concentration of this compound in the Earth's crust is approximately 6 to 7 parts per million (ppm).[1] This makes it more abundant than elements such as tin.[2] The distribution of this compound is not uniform and is influenced by geochemical processes that concentrate it in specific rock types and minerals.
| Environment | Abundance (ppb by weight) | Abundance (ppb by atoms) |
| Universe | 5 | 0.04 |
| Sun | 1 | 0.01 |
| Meteorite (carbonaceous) | 170 | 20 |
| Crustal Rocks | 6000 | 820 |
| Sea Water | 0.00045 | 0.000019 |
| Stream | 0.03 | 0.0002 |
| Source: WebElements[3] |
Concentration in Different Rock Types
This compound concentrations are generally higher in felsic igneous rocks and their metamorphic equivalents, and lower in ultramafic and carbonate rocks.
| Rock Type | Typical this compound Concentration (ppm) |
| Granites and Granodiorites | 5 - 25 |
| Shales | 4 - 10 |
| Sandstones | 2 - 8 |
| Carbonatites | 100 - 1000+ |
| Basalts | 2 - 6 |
| Peridotites | 0.1 - 1 |
| Note: These are typical ranges and can vary significantly based on specific geological settings. |
Mineral Sources of this compound
This compound does not occur as a free element in nature but is found within a variety of minerals, often alongside other rare earth elements. The principal commercial sources of this compound are the minerals monazite and bastnäsite.[1][4][5]
Primary Mineral Sources
These minerals are the most significant sources for the commercial extraction of this compound.
| Mineral | Chemical Formula | Typical this compound Oxide (Sm₂O₃) Content (% of total REO) | Crystal System |
| Bastnäsite | (Ce,La,Y)CO₃F | ~0.8%[2] | Hexagonal |
| Monazite | (Ce,La,Nd,Th)PO₄ | Up to 3% by weight of the mineral[3][4] | Monoclinic |
| Xenotime | YPO₄ | Variable, typically lower than monazite | Tetragonal |
| Allanite | (Ca,Ce,Y,La)₂(Al,Fe³⁺)₃(SiO₄)₃(OH) | Variable, can be a significant carrier | Monoclinic |
Other this compound-Bearing Minerals
This compound is also present in a variety of other minerals, although they are not typically primary targets for its extraction.
| Mineral | Chemical Formula | Notes on this compound Content |
| Cerite | (Ce,La,Ca)₉(Mg,Fe³⁺)(SiO₄)₆(SiO₃OH)(OH)₃ | Can contain up to 2.8% this compound.[5] |
| Gadolinite | (Ce,La,Nd,Y)₂Fe²⁺Be₂Si₂O₁₀ | Contains variable amounts of this compound.[5] |
| Samarskite | (Y,Ce,U,Fe)₃(Nb,Ta,Ti)₅O₁₆ | The mineral from which this compound was first isolated.[5] |
| Loparite | (Ce,Na,Ca)(Ti,Nb)O₃ | An important source of rare earths in Russia. |
Global Distribution of this compound Deposits
The global reserves of rare earth elements, including this compound, are substantial, with significant deposits located in a few key regions. China is the world's leading producer of this compound.[5] Other countries with notable reserves and mining operations include the United States, Brazil, India, Sri Lanka, and Australia.[4][5]
The major types of deposits from which this compound is extracted are:
-
Carbonatites: These igneous rocks are the primary source of bastnäsite, notably at the Bayan Obo deposit in China and the Mountain Pass deposit in the United States.
-
Placer Deposits: These are concentrations of heavy minerals in sand and gravel, which are the main source of monazite and xenotime. Major placer deposits are found in Australia, India, and Brazil.
-
Ion-Adsorption Clays: Found predominantly in Southern China, these deposits contain rare earth elements adsorbed onto clay minerals and are a significant source of heavy rare earths, though they also contain light rare earths like this compound.
Experimental Protocols for this compound Determination
The accurate quantification of this compound in geological materials is crucial for exploration, resource assessment, and geochemical research. Several analytical techniques are employed for this purpose, with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) being the most common due to its high sensitivity and low detection limits.
Sample Preparation: Acid Digestion for ICP-MS Analysis
A common method for bringing solid rock and mineral samples into solution for ICP-MS analysis is acid digestion.
Objective: To completely dissolve the silicate and phosphate matrix of the geological sample to ensure all this compound is in solution for analysis.
Materials:
-
High-purity acids: Nitric acid (HNO₃), Hydrofluoric acid (HF), Perchloric acid (HClO₄), Hydrochloric acid (HCl)
-
Deionized water (18.2 MΩ·cm)
-
Closed-vessel microwave digestion system
-
Polytetrafluoroethylene (PTFE) digestion vessels
-
Volumetric flasks
-
Pipettes
Procedure:
-
Sample Pulverization: The rock or mineral sample is first crushed and then pulverized to a fine powder (< 200 mesh) to ensure homogeneity.
-
Weighing: Accurately weigh approximately 0.1 g of the powdered sample into a clean, dry PTFE microwave digestion vessel.
-
Acid Addition:
-
Add 3 mL of concentrated HNO₃.
-
Add 2 mL of concentrated HF.
-
Add 1 mL of concentrated HClO₄. (Caution: HF and HClO₄ are extremely corrosive and hazardous. All work must be conducted in a fume hood with appropriate personal protective equipment.)
-
-
Microwave Digestion:
-
Seal the vessels and place them in the microwave digestion system.
-
Ramp the temperature to 180°C over 15 minutes.
-
Hold at 180°C for 20 minutes.
-
Allow the vessels to cool to room temperature.
-
-
Evaporation:
-
Carefully open the vessels in a fume hood.
-
Place the open vessels on a hot plate at a low temperature (e.g., 120°C) to slowly evaporate the acids to near dryness. This step is crucial for removing the volatile SiF₄.
-
-
Redissolution:
-
Add 2 mL of concentrated HNO₃ and warm gently to dissolve the residue.
-
Add approximately 10 mL of deionized water and warm again.
-
-
Final Dilution:
-
Quantitatively transfer the solution to a 50 mL or 100 mL volumetric flask.
-
Add an internal standard (e.g., Indium, Rhenium) to correct for instrumental drift.
-
Dilute to the final volume with deionized water. The final acid concentration should be around 2-5% HNO₃.
-
Analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Instrumentation: A high-resolution or quadrupole ICP-MS instrument.
Principle: The prepared sample solution is introduced into a high-temperature argon plasma, which ionizes the atoms. The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector counts the number of ions for each isotope of interest, allowing for the determination of the elemental concentration.
Key Parameters:
-
Isotopes: this compound has several isotopes. ¹⁴⁷Sm, ¹⁴⁹Sm, and ¹⁵²Sm are commonly used for quantification, with corrections made for any isobaric interferences (e.g., from oxides of lighter elements or isotopes of other elements).
-
Calibration: A multi-element calibration curve is generated using certified standard solutions of known concentrations.
-
Interference Correction: Mathematical corrections are applied to account for isobaric overlaps (e.g., ¹⁵⁰Nd on ¹⁵⁰Sm) and polyatomic interferences (e.g., oxides of lighter REEs).
Other Analytical Techniques
-
Instrumental Neutron Activation Analysis (INAA): A non-destructive technique where the sample is irradiated with neutrons, and the resulting gamma-ray emissions are measured to determine elemental concentrations. INAA is less susceptible to matrix effects than ICP-MS but generally has higher detection limits.
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This technique measures the characteristic light emitted by elements in the plasma. It is less sensitive than ICP-MS and is suitable for samples with higher concentrations of this compound.
Logical Relationship of this compound's Geochemical Cycle
The following diagram illustrates the relationship between the natural abundance of this compound and its concentration in various mineral sources.
References
The Discovery and Early History of Samarium: A Technical Overview
Abstract
This technical guide provides a comprehensive overview of the discovery and history of the element samarium (Sm), a member of the lanthanide series. It is intended for researchers, scientists, and professionals in drug development who are interested in the foundational chemistry of this element. The guide details the key scientific contributions that led to its identification, the experimental methodologies employed in its initial isolation, and a summary of its fundamental physical and chemical properties as understood in the early period of its history. Quantitative data is presented in tabular format for clarity, and key experimental and logical pathways are illustrated using diagrams.
Introduction
The latter half of the 19th century was a period of intense activity in the field of inorganic chemistry, particularly in the study of the rare earth elements. These elements, often found co-mingled in complex minerals, presented a significant analytical challenge to chemists of the era. The discovery of this compound is a compelling example of the meticulous and often competitive scientific inquiry that characterized this period. This guide chronicles the journey from the initial spectroscopic observations to the definitive isolation of this intriguing element.
The Path to Discovery: A Chronological Account
The discovery of this compound was not a singular event but rather a culmination of observations and experiments by several notable chemists. The timeline below highlights the key milestones in the identification of element 62.
-
1853: Swiss chemist Jean Charles Galissard de Marignac, while working with a substance known as "didymia," observed sharp, distinct absorption lines in its spectrum that could not be attributed to the known components.[1][2][3] This was the first hint of a new, unknown element.
-
1878: Another Swiss chemist, Marc Delafontaine, announced the discovery of a new element he named "decipium," also from the mineral samarskite. However, his findings were later shown to be a mixture of elements, one of which was this compound.[1]
-
1879: The definitive discovery and isolation of this compound are credited to the French chemist Paul-Émile Lecoq de Boisbaudran.[1][2][4] Working with the mineral samarskite, from which the element derives its name, he successfully isolated a new earth.[2][4] His confirmation was based on the unique spectral lines he observed.[5]
The name "this compound" originates from the mineral samarskite, which itself was named in honor of a Russian mine official, Colonel Vassili Samarsky-Bykhovets.[2][4] This makes this compound the first element to be named after a person, albeit indirectly.[2]
Experimental Protocols for the Isolation of this compound
The isolation of this compound from its ore was a challenging task due to its chemical similarity to other lanthanides. The primary methods employed by the early researchers were fractional precipitation and crystallization, coupled with spectroscopic analysis for identification.
Lecoq de Boisbaudran's Method of Fractional Precipitation
Paul-Émile Lecoq de Boisbaudran's successful isolation of this compound in 1879 involved the fractional precipitation of nitrates from a solution derived from the mineral samarskite.[2]
Principle: This method relies on the slight differences in the solubility of the nitrates of the various rare earth elements present in the ore. By carefully adding a precipitating agent, the least soluble nitrates will precipitate out of the solution first.
Experimental Workflow:
-
Digestion of Samarskite: The samarskite mineral was first treated with strong acids to bring the rare earth elements into solution.
-
Initial Separation: The bulk of the other elements were precipitated and removed, leaving a solution containing a mixture of rare earth nitrates, including what was then known as "didymium."
-
Fractional Precipitation: Ammonium hydroxide was cautiously added to the didymium nitrate solution.[2] Lecoq de Boisbaudran observed that the precipitate formed in two distinct stages.[2]
-
Isolation and Analysis: He focused on the first fraction of the precipitate, which he separated and then analyzed using spectroscopy. This fraction exhibited a unique set of spectral lines, confirming the presence of a new element.[2][5]
Marignac's Fractional Precipitation of Double Sulfates
Jean Charles Galissard de Marignac, who had made the initial spectroscopic observations, also contributed significantly to the separation of rare earth elements. His work in 1880 on samples from North American samarskite involved the fractional precipitation of double sulfates.[6]
Principle: This technique exploits the differential solubility of the double sulfates of the rare earth elements when precipitated from a saturated solution of potassium sulfate.[6]
Methodology:
-
A solution containing a mixture of rare earth elements, with a high concentration of yttrium and didymium, was prepared.[6]
-
A saturated solution of potassium sulfate was added to this mixture.[6]
-
This induced the fractional precipitation of the double sulfates of the rare earth elements.[6]
-
Marignac meticulously separated the fractions and determined their equivalent masses as an additional method of control.[6] He noted that one fraction had a significantly higher equivalent mass than its neighbors in terms of solubility, leading him to conclude it was the oxide of a new element.[6]
Spectroscopic Identification
Spectroscopy was the critical analytical tool that enabled the definitive identification of this compound. Lecoq de Boisbaudran's keen observations of the absorption spectrum of his isolated fraction provided the irrefutable evidence for a new element. His 1879 publication detailed the presence of new spectral lines not previously documented.[6]
| Spectral Line Wavelength (nm) | Region of Spectrum |
| 480 | Blue[6] |
| 463.5 | Blue[6] |
Physical and Chemical Properties of this compound
The following tables summarize the key physical and chemical properties of this compound.
Table 1: Physical Properties of this compound
| Property | Value |
| Atomic Number | 62 |
| Atomic Mass | 150.36 u |
| Appearance | Silvery-white metal |
| Melting Point | 1072 °C |
| Boiling Point | 1794 °C |
| Density (at 20°C) | 7.52 g/cm³ |
| Crystal Structure (at room temp.) | Rhombohedral |
Table 2: Chemical Properties of this compound
| Property | Description |
| Reactivity in Air | Slowly oxidizes at room temperature; ignites at 150 °C.[4] |
| Reactivity with Water | Reacts slowly with cold water and more rapidly with hot water to form this compound hydroxide.[4] |
| Common Oxidation State | +3 |
| Reaction with Sulfuric Acid | Dissolves readily in dilute sulfuric acid to form yellow to pale green Sm(III) ions in solution.[4] |
Logical Relationships in the Discovery Process
The discovery of this compound was a process of elimination and differentiation, heavily reliant on the nascent technology of spectroscopy. The logical flow of the discovery is depicted below.
Conclusion
The discovery of this compound stands as a testament to the perseverance and ingenuity of 19th-century chemists. Through the application of fractional separation techniques and the power of spectroscopy, Paul-Émile Lecoq de Boisbaudran, with foundational observations from Jean Charles Galissard de Marignac, was able to unveil a new element from the complex mixture of rare earths. This foundational work paved the way for a deeper understanding of the lanthanide series and the eventual application of this compound in modern technologies.
References
- 1. briandcolwell.com [briandcolwell.com]
- 2. This compound - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 3. azom.com [azom.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. reagent.co.uk [reagent.co.uk]
- 6. The history of rare earth elements discovery. This compound, europium and gadolinium [rudmet.ru]
Unveiling the Double-Edged Sword: A Technical Guide to the Biological Role and Toxicity of Samarium Compounds
For Immediate Release
Samarium, a lanthanide series element, and its compounds are finding increasing applications across diverse scientific and industrial domains, from catalysis and high-strength magnets to advanced medical therapies. This technical guide provides a comprehensive overview of the dual nature of this compound compounds, exploring their burgeoning biological roles and the critical toxicological considerations for researchers, scientists, and drug development professionals. This document synthesizes current knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to facilitate a deeper understanding of these versatile yet potentially hazardous materials.
Biological Roles of this compound Compounds
While this compound has no established essential biological role in humans, its unique physicochemical properties have been harnessed for several biomedical applications. The most prominent of these is in nuclear medicine, where the radioisotope this compound-153 (¹⁵³Sm) forms the active component of ¹⁵³Sm-lexidronam (Quadramet®). This radiopharmaceutical is a cornerstone in palliative care for patients with painful bone metastases stemming from cancers such as prostate, breast, and lung cancer.[1] The therapeutic effect is achieved through the emission of beta particles that induce cell death in the rapidly dividing cancer cells within the bone.[1]
Beyond its therapeutic applications, this compound compounds, particularly in nanoparticle formulations, have demonstrated significant antimicrobial properties. This compound oxide (Sm₂O₃) nanoparticles have shown efficacy against multidrug-resistant bacteria, attributed to the generation of reactive oxygen species (ROS) that damage microbial cell membranes and vital biomolecules. Furthermore, this compound compounds are utilized as catalysts in various chemical reactions and are incorporated into infrared-absorbing glass and optical lasers.[1][2]
Toxicity Profile of this compound Compounds
The toxicity of this compound compounds is a critical consideration, with effects varying based on the specific compound, its solubility, and the route of exposure. Generally, rare earth oxides are considered less toxic than their chloride or citrate counterparts.[3] Inhalation of this compound compounds can lead to respiratory irritation, and in chronic cases, may result in more severe conditions such as pneumoconiosis.[3][4] Ingestion is generally associated with low toxicity.[3]
Quantitative Toxicity Data
A summary of the available quantitative toxicity data for various this compound compounds is presented in the tables below. These values, primarily derived from animal studies and in vitro assays, provide a comparative basis for assessing the relative toxicity of different forms of this compound.
Table 1: Acute Lethal Dose (LD50) of this compound Compounds
| Compound | CAS Number | Route of Administration | Test Animal | LD50 Value (mg/kg) | Reference(s) |
| This compound(III) Oxide | 12060-58-1 | Oral | Rat | >5000 | [1][5] |
| This compound(III) Chloride | 10361-82-7 | Oral | Rat | 3073 | [6][7][8] |
| This compound(III) Nitrate | 10361-83-8 | Oral | Rat | 2160 | [2][9] |
| This compound(III) Nitrate Hexahydrate | 13759-83-6 | Oral | Rat | 2900 | [10][11] |
Table 2: In Vitro Cytotoxicity (IC50) of this compound Compounds
| Compound | Cell Line | Incubation Time (h) | IC50 Value (µM) | Reference(s) |
| [Sm(MPBP-1,3PPon)₃]·H₂O | HTB-54 (Human Epidermoid Carcinoma) | Not Specified | 11.05 | [12][13] |
| [Sm(BMP-1,3PPon)₃]·2H₂O | HTB-54 (Human Epidermoid Carcinoma) | Not Specified | 58.64 | [12][13] |
| [Sm(BCP-1,3PPon)₃]·H₂O | HTB-54 (Human Epidermoid Carcinoma) | Not Specified | >500 | [12][13] |
| This compound-decorated magnetic Fe₃O₄ nanoparticles | HCT116 (Colorectal Carcinoma) | 24 | 198.1 (µg/mL) | [5] |
| This compound-decorated magnetic Fe₃O₄ nanoparticles | HCT116 (Colorectal Carcinoma) | 48 | 135.8 (µg/mL) | [5] |
| Nano-encapsulated this compound(III) complex (SNEP) | A-549, MCF-7, HFB | Not Specified | <64 | [14] |
| Nano-encapsulated this compound(III) complex (LNEP) | A-549, MCF-7, HFB | Not Specified | <64 | [14] |
Mechanisms of Toxicity: A Focus on Apoptosis
Recent studies have begun to elucidate the molecular mechanisms underlying the toxicity of this compound compounds. A key pathway implicated is the induction of apoptosis, or programmed cell death, often mediated by the generation of reactive oxygen species (ROS).
Exposure to this compound oxide has been shown to induce developmental and cardiotoxicity in zebrafish embryos.[15][16] Mechanistically, this is linked to an accumulation of ROS, which in turn triggers the intrinsic apoptotic pathway.[16] This involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic executioner protein, caspase-3.[16] The activation of caspase-3 ultimately leads to the cleavage of cellular substrates and the orchestrated dismantling of the cell.
Experimental Protocols
To ensure the reproducibility and standardization of toxicological assessments of this compound compounds, detailed experimental protocols are essential. Below are methodologies for key assays cited in the literature.
Zebrafish Developmental Toxicity Assay
This in vivo assay is a powerful tool for assessing the potential of a substance to cause developmental abnormalities.
Objective: To evaluate the developmental toxicity of this compound compounds on zebrafish embryos.
Materials:
-
Fertilized zebrafish embryos (e.g., 4-6 hours post-fertilization)
-
24-well plates
-
This compound compound stock solution (e.g., dissolved in 0.5% DMSO)
-
Fish water (embryo medium)
-
Stereomicroscope
-
Incubator set to 26-28°C
Procedure:
-
Embryo Collection and Staging: Collect freshly fertilized zebrafish embryos and ensure they are at a similar developmental stage (e.g., 4-6 hours post-fertilization).
-
Exposure Setup: Manually transfer a set number of embryos (e.g., 12) into each well of a 24-well plate containing 1 mL of fish water.
-
Compound Administration: Prepare a dilution series of the this compound compound in fish water from the stock solution. A typical concentration range might be 0.1, 1, 10, 100, and 1000 µM.[17] Include a vehicle control (0.5% DMSO in fish water) and an untreated control (fish water only).[17]
-
Incubation: Incubate the plates at a constant temperature of 26°C.[18]
-
Solution Renewal: For semi-static exposure, renew the test solutions after 48 hours to maintain compound concentration.[18]
-
Daily Observation: Observe the embryos daily under a stereomicroscope to record mortality. Remove any dead embryos.
-
Morphological Assessment: At specific time points, such as 48 and 120 hours post-fertilization, evaluate the embryos for a range of morphological endpoints.[17] These can include pericardial edema, yolk sac malformation, spinal curvature, and reduced body length.
-
Data Analysis: Calculate the lethal concentration 25% (LC25) and the no-observed-adverse-effect-level (NOAEL) for morphological abnormalities. The teratogenic index (TI = LC25/NOAEL) can be calculated to classify the teratogenic potential of the compound.[19]
MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the cytotoxic effect of this compound compounds on a specific cell line.
Materials:
-
Target cell line (e.g., HTB-54, HCT116)
-
96-well plates
-
Complete cell culture medium
-
This compound compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include untreated cells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the logarithm of the compound concentration.
Visualizing Biological Interactions and Experimental Processes
To further clarify the complex interactions and methodologies discussed, the following diagrams have been generated using the DOT language.
References
- 1. prochemonline.com [prochemonline.com]
- 2. This compound nitrate | CAS#:10361-83-8 | Chemsrc [chemsrc.com]
- 3. buyisotope.com [buyisotope.com]
- 4. The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00534D [pubs.rsc.org]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. This compound chloride(SmCl3) MSDS CasNo.10361-82-7 [m.lookchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. prochemonline.com [prochemonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. In vitro anticancer activity of parent and nano-encapsulated this compound(iii) complex towards antimicrobial activity studies and FS-DNA/BSA binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. This compound Oxide Exposure Induces Toxicity and Cardiotoxicity in Zebrafish Embryos Through Apoptosis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Validation, Optimization, and Application of the Zebrafish Developmental Toxicity Assay for Pharmaceuticals Under the ICH S5(R3) Guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Zebrafish Embryo Developmental Toxicity Assay (ZEDTA) for Regulatory Testing—Protocol Optimization and Historical Control Data [mdpi.com]
- 19. Zebrafish Embryo Developmental Toxicity Assay | RE-Place [re-place.be]
An In-depth Technical Guide to the Paramagnetic Properties of Samarium and Its Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the paramagnetic properties of samarium (Sm) and its complexes. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the unique magnetic characteristics of this lanthanide element. This document details the theoretical underpinnings of this compound's paramagnetism, presents quantitative magnetic data for a range of this compound complexes, outlines detailed experimental protocols for magnetic characterization, and explores the applications of these properties in the biomedical field.
Introduction to the Paramagnetism of this compound
This compound, a member of the lanthanide series, possesses a unique electronic configuration that gives rise to interesting magnetic behavior. The paramagnetic properties of this compound compounds primarily stem from the unpaired electrons in the 4f orbitals of the this compound(III) ion (Sm³⁺), which has a 4f⁵ electronic configuration.
Unlike many other lanthanide ions where the magnetic moment is primarily dictated by the ground state, the energy separation between the ground state (⁶H₅/₂) and the first excited state (⁶H₇/₂) of the Sm³⁺ ion is relatively small (around 1000 cm⁻¹)[1]. This proximity of excited states with different J values leads to a significant temperature-dependent magnetic moment and a deviation from simple Curie-Weiss behavior. The magnetic susceptibility of Sm³⁺ complexes is therefore influenced by the thermal population of these low-lying excited states, a phenomenon described by Van Vleck's theory of paramagnetism.
The coordination environment around the Sm³⁺ ion in its complexes plays a crucial role in modulating its magnetic properties. The ligand field can influence the energy levels of the 4f orbitals, leading to variations in the observed magnetic moments.
Quantitative Magnetic Data of this compound(III) Complexes
The magnetic properties of this compound(III) complexes are typically quantified by their molar magnetic susceptibility (χₘ) and effective magnetic moment (µₑₒₒ). These parameters are sensitive to the ligand environment, coordination number, and temperature. The following tables summarize representative data for a selection of this compound(III) complexes.
Table 1: Molar Magnetic Susceptibility (χₘT) of Selected this compound(III) Complexes at Room Temperature (300 K)
| Complex | χₘT (cm³·mol⁻¹·K) | Reference |
| [Sm(ntfa)₃(MeOH)₂] | 0.35 | [1] |
| [Sm(ntfa)₃(bipy)] | 0.48 | [1] |
| [Sm(ntfa)₃(4,4'-Me₂bipy)] | 0.35 | [1] |
| [Sm(ntfa)₃(5,5'-Me₂bipy)] | 0.29 | [1] |
| [Sm(N††)₂(SPh)] | 0.14 - 0.19 | [2] |
| [Sm(N††)₂(SePh)] | 0.14 - 0.19 | [2] |
| [Sm(N††)₂(TePh)] | 0.14 - 0.19 | [2] |
| [{Sm(N††)₂}₂(µ-η²:η²-S₂)] | higher than isolated Sm(III) | [2] |
| [{Sm(N††)₂}₂(µ-η²:η²-Se₂)] | higher than isolated Sm(III) | [2] |
*ntfa = 4,4,4-trifluoro-1-(naphthalen-2-yl)-1,3-butanedionate; MeOH = Methanol; bipy = 2,2'-bipyridine; 4,4'-Me₂bipy = 4,4'-dimethyl-2,2'-bipyridine; 5,5'-Me₂bipy = 5,5'-dimethyl-2,2'-bipyridine; N†† = bis(triisopropylsilyl)amide.
Table 2: Effective Magnetic Moment (µₑₒₒ) of Selected this compound(III) Complexes
| Complex | µₑₒₒ (µB) | Method | Reference |
| [Sm(L)(Cl)₂(H₂O)]Cl (L = hexadentate macrocyclic ligand) | Varies | Gouy method | [3] |
| This compound(III) complex with Schiff-base | Varies | Johnson Matthey method | [4] |
| [Sm(N††)₂(EPh)] (E = S, Se, Te) | Varies | Evans method | [2] |
| [{Sm(N††)₂}₂(µ-η²:η²-E₂)] (E = S, Se) | Varies | Evans method | [2] |
Experimental Protocols for Magnetic Characterization
Accurate determination of the magnetic properties of this compound complexes requires the use of specialized instrumentation and carefully executed experimental protocols. The following sections detail the methodologies for three key techniques: SQUID magnetometry, NMR spectroscopy (Evans Method), and Electron Paramagnetic Resonance (EPR) spectroscopy.
Superconducting Quantum Interference Device (SQUID) Magnetometry
SQUID magnetometry is a highly sensitive technique for measuring the magnetic moment of a sample as a function of temperature and applied magnetic field.
Experimental Protocol:
-
Sample Preparation:
-
A precisely weighed powdered sample (typically 1-10 mg) of the this compound complex is packed into a gelatin capsule or a straw.
-
For air-sensitive samples, the preparation is performed in an inert atmosphere (e.g., a glovebox), and the sample is sealed in a quartz tube.
-
-
Mounting the Sample:
-
The sample holder is attached to the sample rod of the SQUID magnetometer.
-
The sample is carefully centered within the superconducting detection coils to ensure accurate measurement.
-
-
Data Collection:
-
The sample chamber is cooled to the desired starting temperature (e.g., 2 K).
-
The magnetic moment is measured as the temperature is increased, typically up to 300 K or higher, in a constant applied magnetic field (e.g., 0.1 T). This is known as a zero-field-cooled (ZFC) measurement.
-
A field-cooled (FC) measurement can also be performed by cooling the sample in the presence of the applied magnetic field.
-
Isothermal magnetization measurements are performed by varying the magnetic field at a constant temperature.
-
-
Data Analysis:
-
The raw data (magnetic moment vs. temperature/field) is corrected for the diamagnetic contribution of the sample holder and the ligand.
-
The molar magnetic susceptibility (χₘ) is calculated from the corrected magnetic moment.
-
The product χₘT is plotted against temperature to analyze the magnetic behavior. The effective magnetic moment (µₑₒₒ) can be calculated from χₘ.
-
NMR Spectroscopy: The Evans Method
The Evans method is a widely used NMR technique to determine the magnetic susceptibility of a paramagnetic substance in solution.[5] It relies on the change in the chemical shift of a reference compound in the presence of the paramagnetic species.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a solution of the this compound complex with a precisely known concentration in a suitable deuterated solvent.
-
Prepare a reference solution containing the same solvent and an inert reference compound (e.g., tetramethylsilane, TMS).
-
-
NMR Tube Assembly:
-
A coaxial NMR tube insert is used. The inner capillary is filled with the reference solution.
-
The outer tube is filled with the solution of the this compound complex.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
The spectrum will show two sets of signals for the reference compound: one from the inner capillary (unaffected by the paramagnetic sample) and one from the outer tube (shifted due to the presence of the this compound complex).
-
-
Data Analysis:
-
Measure the difference in the chemical shift (Δδ) in Hz between the two reference signals.
-
Calculate the mass susceptibility (χ₉) using the Evans equation: χ₉ = (3Δf / (4πfm)) + χ₀ where Δf is the frequency difference, f is the spectrometer frequency, m is the concentration of the paramagnetic substance in g/cm³, and χ₀ is the mass susceptibility of the solvent.
-
The molar magnetic susceptibility (χₘ) and the effective magnetic moment (µₑₒₒ) can then be calculated.[6]
-
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR (or ESR) spectroscopy is a technique that detects transitions between electron spin levels in a magnetic field. It is particularly useful for studying paramagnetic species like Sm³⁺.
Experimental Protocol:
-
Sample Preparation:
-
The this compound complex can be studied as a powder, a frozen solution, or a single crystal.
-
For frozen solution studies, the complex is dissolved in a suitable solvent that forms a good glass upon freezing to prevent aggregation.
-
-
EPR Spectrometer Setup:
-
The sample is placed in a quartz EPR tube and inserted into the resonant cavity of the spectrometer.
-
The sample is cooled to low temperatures (often liquid helium temperatures, ~4 K) due to the fast relaxation of Sm³⁺ ions.
-
-
Data Acquisition:
-
The EPR spectrum is recorded by sweeping the magnetic field while irradiating the sample with a fixed microwave frequency (e.g., X-band, ~9.5 GHz).
-
The derivative of the microwave absorption is typically recorded.
-
-
Data Analysis:
-
The g-values are determined from the positions of the resonance signals in the spectrum.
-
The lineshape and any hyperfine splitting can provide information about the electronic structure and the coordination environment of the Sm³⁺ ion.
-
Applications in Drug Development
The paramagnetic properties of this compound complexes have led to their exploration in various aspects of drug development, including medical imaging and drug delivery.
Magnetic Resonance Imaging (MRI) Contrast Agents
Paramagnetic lanthanide complexes can act as contrast agents in MRI by altering the relaxation times of water protons in their vicinity. While gadolinium(III)-based agents are most common, the unique magnetic properties of other lanthanides, including this compound, are being investigated. The large paramagnetic shifts induced by some lanthanide ions can be exploited for the development of responsive or "smart" MRI probes that report on their local environment (e.g., temperature, pH).
Paramagnetic Nanoparticles for Drug Delivery and Bioimaging
This compound-based nanoparticles have emerged as promising platforms for theranostics, combining therapeutic and diagnostic functionalities.[7] These nanoparticles can be functionalized with targeting ligands to selectively accumulate in diseased tissues, such as tumors. The paramagnetic nature of the this compound core can be utilized for MRI, while the nanoparticles can also be loaded with cytotoxic drugs for targeted therapy.[8] Furthermore, the luminescent properties of this compound can be harnessed for optical bioimaging.[9]
The synthesis of this compound-decorated magnetic nanoparticles, for instance, has been shown to exhibit cytotoxicity against cancer cells and the ability to interact with DNA.[10]
Conclusion
The paramagnetic properties of this compound and its complexes are a rich area of study with significant potential for applications in materials science and medicine. The unique electronic structure of the Sm³⁺ ion results in complex magnetic behavior that is highly sensitive to its coordination environment. A thorough understanding of these properties, facilitated by the experimental techniques outlined in this guide, is crucial for the rational design of novel this compound-based materials for applications such as MRI contrast agents and targeted drug delivery systems. Further research into the synthesis and characterization of new this compound complexes will undoubtedly unlock new possibilities in these exciting fields.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Magnetic properties of this compound(III) chloro complex with hexadentate macrocyclic ligand | springerprofessional.de [springerprofessional.de]
- 4. researchgate.net [researchgate.net]
- 5. Magnetic Susceptibility by the Evans Method | Chem Lab [chemlab.truman.edu]
- 6. Evans Method with NMReady-60 for understanding 1H NMR of Paramagnetic Compounds — Nanalysis [nanalysis.com]
- 7. Synthesis and theoretical analysis of this compound nanoparticles: perspectives in nuclear medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Magnetic nanoparticles in MR imaging and drug delivery: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 9. Synthesis of this compound-Based Metal Organic Compound Nanoparticles with Polychromatic-Photoluminescence for Bio-Tissue Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Crystal Structure and Allotropic Forms of Samarium Metal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and allotropic transformations of samarium (Sm), a rare-earth element with increasing importance in various technological applications. A thorough understanding of its solid-state properties is crucial for the development of new materials and for applications in fields such as catalysis and medicine.
Introduction to this compound Metal
This compound is a moderately hard, silvery-white metal belonging to the lanthanide series.[1] It is known to exist in several allotropic forms, with transformations dependent on temperature and pressure. At ambient conditions, this compound adopts a unique rhombohedral structure. As temperature and pressure are varied, it undergoes transitions to hexagonal close-packed (hcp), body-centered cubic (bcc), and double hexagonal close-packed (dhcp) structures.[2]
Allotropic Forms and Crystal Structures
This compound metal exhibits a rich polymorphism, with at least four distinct crystal structures observed under different conditions. The crystallographic details of these allotropes are summarized in the tables below.
Data Presentation: Crystallographic Data of this compound Allotropes
The quantitative data for the known allotropes of this compound are presented in the following tables for easy comparison.
Table 1: Crystal Structure and Lattice Parameters of this compound Allotropes
| Allotrope | Crystal System | Space Group | Pearson Symbol | Lattice Parameters (a) | Lattice Parameters (c) | Other Parameters | Conditions |
| α-Sm | Rhombohedral (Trigonal) | R-3m | hR3 | 3.621 Å[3] | 26.25 Å[3] | α = 90°, β = 90°, γ = 120°[3] | Ambient |
| β-Sm | Hexagonal | P6₃/mmc | hP2 | - | - | - | > 731 °C[2] |
| γ-Sm | Cubic | Im-3m | cI2 | - | - | - | > 922 °C[2] |
| dhcp-Sm | Hexagonal | P6₃/mmc | hP4 | - | - | - | High Pressure |
Table 2: Allotropic Transformation Conditions for this compound Metal
| Transformation | Temperature | Pressure |
| α-Sm → β-Sm | 731 °C (1004 K) | Atmospheric |
| β-Sm → γ-Sm | 922 °C (1195 K) | Atmospheric |
| α-Sm → dhcp-Sm | Ambient | ~10 GPa[4] |
Experimental Protocols
The determination of the crystal structure and phase transitions of this compound metal relies on several key experimental techniques. Detailed methodologies for these experiments are outlined below.
High-Temperature X-ray Diffraction (HT-XRD)
High-Temperature X-ray Diffraction is the primary technique used to determine the crystal structure of materials at elevated temperatures and to observe phase transitions.
Methodology:
-
Sample Preparation: A small, high-purity this compound metal sample is cleaned to remove any surface oxidation. For powder diffraction, the metal is filed into a fine powder in an inert atmosphere (e.g., an argon-filled glovebox) to prevent oxidation. The powder is then loaded into a sample holder made of a high-temperature resistant material, such as tantalum or tungsten. For single-crystal studies, a small, well-formed crystal is mounted on a suitable goniometer head.
-
Instrumentation: A high-temperature X-ray diffractometer equipped with a furnace capable of reaching temperatures above 1000 °C is used. The furnace is typically evacuated and backfilled with an inert gas (e.g., helium or argon) to prevent sample oxidation.
-
Data Collection:
-
The sample is heated to the desired temperature at a controlled rate.
-
The temperature is allowed to stabilize before initiating the X-ray scan.
-
A monochromatic X-ray beam (commonly Cu Kα or Mo Kα) is directed at the sample.
-
The diffracted X-rays are detected as a function of the scattering angle (2θ).
-
To observe phase transitions, diffraction patterns are collected at various temperatures, including through the expected transition points (e.g., around 731 °C and 922 °C for this compound).
-
-
Data Analysis: The resulting diffraction patterns are analyzed to identify the Bragg reflections. The positions and intensities of these reflections are used to determine the crystal system, space group, and lattice parameters of the high-temperature phases (β-Sm and γ-Sm).
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermal analysis technique used to measure the heat flow associated with phase transitions as a function of temperature. This allows for the precise determination of transition temperatures and enthalpies.
Methodology:
-
Sample Preparation: A small, accurately weighed piece of high-purity this compound metal (typically 5-20 mg) is hermetically sealed in a sample pan, usually made of a non-reactive material like aluminum or platinum. An empty, sealed pan is used as a reference.
-
Instrumentation: A Differential Scanning Calorimeter is used, which consists of two furnaces to heat the sample and reference pans independently or a single furnace with two sample platforms.
-
Data Collection:
-
The sample and reference are heated at a constant, programmed rate (e.g., 10 °C/min) through the temperature range of interest.
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
During a phase transition, there will be a change in this heat flow, which is recorded as a peak in the DSC thermogram. Endothermic transitions (like melting or solid-solid phase changes) result in a peak indicating heat absorption, while exothermic transitions show a peak of heat release.
-
-
Data Analysis: The onset temperature of the peak is taken as the transition temperature. The area under the peak is proportional to the enthalpy of the transition.
Neutron Diffraction
Neutron diffraction is a powerful technique for determining crystal and magnetic structures. Due to the neutron's magnetic moment, it is particularly useful for studying the magnetic ordering that occurs in this compound at low temperatures.
Methodology:
-
Sample Preparation: A polycrystalline powder or a single crystal of this compound is loaded into a sample holder made of a material with low neutron absorption (e.g., vanadium or aluminum). To study the intrinsic magnetic structure, an isotopically enriched sample (e.g., ¹⁵⁴Sm) may be used to minimize neutron absorption by other isotopes.
-
Instrumentation: The experiment is performed at a neutron diffraction instrument at a research reactor or spallation source. The instrument is equipped with a cryostat to cool the sample to low temperatures (below 14 K for this compound's antiferromagnetic transition).
-
Data Collection:
-
A monochromatic beam of neutrons is scattered from the sample.
-
The scattered neutrons are detected at various angles to produce a diffraction pattern.
-
Data is collected at temperatures above and below the magnetic ordering temperature.
-
-
Data Analysis: By comparing the diffraction patterns from the paramagnetic (high-temperature) and magnetically ordered (low-temperature) phases, magnetic Bragg peaks can be identified. The positions and intensities of these magnetic peaks are used to determine the magnetic structure, including the arrangement and orientation of the magnetic moments in the crystal lattice.
Visualization of Allotropic Transformations
The relationship between the different allotropic forms of this compound as a function of temperature and pressure can be visualized as a logical workflow.
This diagram illustrates the transitions between the α, β, γ, and dhcp phases of this compound under varying temperature and pressure conditions.
References
The Dual Nature of Samarium: An In-depth Guide to its Electron Configuration and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Samarium (Sm), a member of the lanthanide series, presents a fascinating case study in how electron configuration dictates chemical behavior. While sharing many characteristics with its fellow rare-earth elements, its ability to access a stable divalent state, in addition to the more common trivalent state, imbues it with unique reactivity. This dual nature makes this compound and its compounds, particularly this compound(II) iodide (SmI₂), powerful tools in organic synthesis and catalysis, offering novel pathways for the construction of complex molecules relevant to drug development. This guide provides a detailed examination of this compound's electronic structure and its profound influence on its reactivity, supported by quantitative data and detailed experimental protocols.
Electron Configuration: The Basis of this compound's Duality
The chemical character of an element is fundamentally governed by the arrangement of its electrons. For this compound, with atomic number 62, the ground state electron configuration is [Xe] 4f⁶ 6s² .[1][2][3] This configuration is pivotal. The two outermost electrons reside in the 6s orbital, and importantly, the 4f subshell is partially filled with six electrons.
The lanthanides are characterized by the progressive filling of the 4f orbitals. These 4f electrons are relatively shielded from the nucleus by the outer 5s and 5p electrons, a phenomenon that contributes to the famed "lanthanide contraction"[4][5]. However, their energy levels are very close to those of the outer valence electrons, allowing them to participate in chemical bonding.
This electronic structure gives rise to two primary, accessible oxidation states:
-
Sm³⁺ ([Xe] 4f⁵): This is the most common and stable oxidation state for this compound, consistent with other lanthanides.[1][2][6] It is achieved by the loss of the two 6s electrons and one 4f electron. The resulting 4f⁵ configuration is energetically favorable.
-
Sm²⁺ ([Xe] 4f⁶): The loss of only the two 6s electrons results in the divalent this compound ion.[1] The stability of this state is notable among the lanthanides, shared primarily with europium (which achieves a half-filled 4f⁷ subshell in its +2 state) and ytterbium (which achieves a fully-filled 4f¹⁴ subshell in its +2 state). For this compound, the 4f⁶ configuration is reasonably stable, making the Sm²⁺ ion a powerful, yet manageable, reducing agent.[7]
The interplay between these two states is the cornerstone of this compound's reactivity. The Sm²⁺ ion is a potent one-electron reductant, always seeking to achieve the more stable Sm³⁺ state.[7][8]
Quantitative Data Summary
The physical and electronic properties of this compound are summarized below, providing a quantitative basis for understanding its reactivity.
Table 1: Fundamental Atomic and Physical Properties of this compound
| Property | Value |
| Atomic Number | 62 |
| Atomic Weight | 150.36 u |
| Electron Configuration | [Xe] 4f⁶ 6s²[1][2][3] |
| Common Oxidation States | +2, +3[1][2][9] |
| Atomic Radius (empirical) | 180 pm[1] |
| Density (at 24 °C) | 7.520 g/cm³[2] |
| Melting Point | 1,074 °C (1,965 °F)[2] |
| Boiling Point | 1,794 °C (3,261 °F)[2] |
| Electronegativity (Pauling) | 1.17[1][9] |
Table 2: Ionization Energies of this compound
| Ionization Step | Energy |
| 1st (Sm → Sm⁺) | 544.5 kJ/mol[1] |
| 2nd (Sm⁺ → Sm²⁺) | 1070 kJ/mol[1] |
| 3rd (Sm²⁺ → Sm³⁺) | 2260 kJ/mol[1] |
Visualizing the Path from Configuration to Reactivity
The following diagram illustrates the logical relationship between this compound's ground state electron configuration and its resulting chemical pathways.
Caption: From Electron Configuration to Chemical Reactivity.
Reactivity Profile
Reactivity of Elemental this compound
Elemental this compound is a moderately reactive, silvery-white metal. Its reactivity is largely dictated by the tendency to form the stable Sm³⁺ ion.
Table 3: Reactivity of Metallic this compound
| Reactant | Conditions | Products | Chemical Equation |
| Air (Oxygen) | Slowly at room temp; ignites at 150 °C | This compound(III) oxide | 4 Sm(s) + 3 O₂(g) → 2 Sm₂O₃(s)[10][11] |
| Water | Slowly with cold water; rapidly with hot | This compound(III) hydroxide, Hydrogen gas | 2 Sm(s) + 6 H₂O(l) → 2 Sm(OH)₃(aq) + 3 H₂(g)[1][10][11] |
| Halogens (X₂) | Vigorous reaction | This compound(III) halides | 2 Sm(s) + 3 X₂(g) → 2 SmX₃(s)[10][11] |
| Dilute H₂SO₄ | Readily dissolves | Aqueous Sm³⁺ ions, Sulfate ions, Hydrogen gas | 2 Sm(s) + 3 H₂SO₄(aq) → 2 Sm³⁺(aq) + 3 SO₄²⁻(aq) + 3 H₂(g)[1][10][11] |
The Chemistry of this compound(II): A Powerful Reducing Agent
The true synthetic utility of this compound stems from the Sm²⁺ oxidation state, most commonly employed as this compound(II) iodide (SmI₂). SmI₂ is a versatile and powerful single-electron transfer (SET) agent used extensively in organic synthesis.[6][7] It is valued for its ability to form carbon-carbon bonds under mild conditions, often with high stereoselectivity.
Key reactions mediated by SmI₂ include:
-
Barbier Reaction: The reductive coupling of an alkyl halide with a ketone or aldehyde.[7]
-
Pinacol Coupling: The reductive coupling of two carbonyl groups to form a 1,2-diol.[9]
-
Reformatsky and Aldol-Type Reactions: Formation of this compound enolates that react with carbonyl compounds.[9]
-
Ketyl-Alkene Cyclizations: Radical cyclization reactions initiated by the reduction of a ketone.
The reducing power of SmI₂ can be tuned by solvents and additives. For example, the addition of hexamethylphosphoramide (HMPA) or water can significantly increase its reduction potential.
Detailed Experimental Protocols
Precise and reproducible experimental procedures are critical for harnessing the reactivity of this compound compounds. Below are detailed protocols for the preparation of a key Sm(II) reagent and its subsequent use in a classic C-C bond-forming reaction.
Protocol 1: Synthesis of this compound(II) Iodide (0.1 M in THF)
This protocol describes the in-situ preparation of SmI₂ from this compound metal and iodine, adapted from established procedures.[1][2][8][10]
Materials and Equipment:
-
This compound metal powder or granules (0.2 g, ~1.3 mmol)
-
Iodine crystals (0.254 g, 1.0 mmol)
-
Anhydrous, degassed tetrahydrofuran (THF), 10 mL
-
50 mL round-bottomed flask with a magnetic stir bar
-
Septum and Argon/Nitrogen inlet with balloon
-
Standard Schlenk line or glovebox techniques for handling air-sensitive reagents
Procedure:
-
Flask Preparation: Thoroughly flame-dry the 50 mL round-bottomed flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Allow to cool to room temperature.
-
Reagent Addition: Under a positive pressure of inert gas, add the magnetic stir bar and this compound metal to the flask. Quickly add the iodine crystals and immediately seal the flask with a septum.
-
Solvent Addition: Add 10 mL of anhydrous, degassed THF via syringe.
-
Reaction: Puncture the septum with a needle attached to an inert gas-filled balloon to maintain a positive pressure. Stir the mixture vigorously at room temperature.
-
Observation: The reaction progress can be monitored by the color change of the solution. It will typically transition from orange/yellow to green, and finally to a deep blue or navy blue color, which indicates the formation of SmI₂.[1][10]
-
Completion: Allow the reaction to stir for a minimum of 3 hours at room temperature to ensure complete conversion. The resulting ~0.1 M solution of SmI₂ is ready for direct use.
Protocol 2: SmI₂-Mediated Barbier Reaction
This protocol details the reductive coupling of an alkyl iodide and a ketone using the freshly prepared SmI₂ solution.[1][2][8]
Materials and Equipment:
-
Freshly prepared 0.1 M SmI₂ in THF (10 mL, 1.0 mmol)
-
Iodododecane (110 µL, 0.45 mmol)
-
3-Pentanone (48 µL, 0.45 mmol)
-
Anhydrous THF
-
Clean, dry vials, syringes, and needles
-
Standard workup reagents (0.1 M HCl, diethyl ether, saturated Na₂S₂O₃, brine, MgSO₄)
Procedure:
-
Substrate Preparation: In a separate flame-dried and argon-flushed vial, prepare a solution of iodododecane (110 µL) and 3-pentanone (48 µL) in 2 mL of anhydrous THF.
-
Reaction: Add the substrate solution dropwise via syringe to the vigorously stirring deep blue solution of SmI₂ at room temperature under an inert atmosphere.
-
Monitoring: The reaction is typically rapid. The disappearance of the blue color, transitioning to a yellow or greenish-yellow, indicates the consumption of SmI₂ and the completion of the reaction (typically within 15-20 minutes).[1][8]
-
Quenching: Once the reaction is complete, remove the inert atmosphere by taking off the balloon/needle and expose the solution to air. The color will change to a stable yellow as Sm(II) is oxidized to Sm(III).
-
Workup:
-
Add 3-5 mL of 0.1 M aqueous HCl to the reaction mixture.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 10 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (to remove any residual iodine), water, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude alcohol product.
-
-
Purification & Analysis: The product can be purified by flash column chromatography and characterized by standard techniques such as NMR and mass spectrometry.
Visualizing the Experimental Workflow
The following diagram outlines the key steps in the synthesis of the SmI₂ reagent and its application in a Barbier reaction.
Caption: Experimental Workflow for SmI₂ Synthesis and Use.
References
- 1. Preparation and Use of this compound Diiodide (SmI2) in Organic Synthesis: The Mechanistic Role of HMPA and Ni(II) Salts in the this compound Barbier Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of Nitrogen Heterocycles Using this compound(II) Iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. The Role of Solvents and Additives in Reactions of this compound(II) Iodide and Related Reductants | Basicmedical Key [basicmedicalkey.com]
- 6. Preparation and Use of this compound Diiodide (SmI2) in Organic Synthesis: The Mechanistic Role of HMPA and Ni(II) Salts in the this compound Barbier Reaction [jove.com]
- 7. This compound Diiodide-Mediated Reactions in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound(II) iodide - Wikipedia [en.wikipedia.org]
- 10. digitalcollections.drew.edu [digitalcollections.drew.edu]
- 11. pubs.acs.org [pubs.acs.org]
The Geochemical Journey of Samarium: An In-depth Technical Guide to its Behavior in Rock Formations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samarium (Sm), a rare earth element (REE) belonging to the lanthanide series, serves as a powerful tracer for a multitude of geological processes. Its geochemical behavior, particularly the long-lived radioactive decay of ¹⁴⁷Sm to ¹⁴³Nd, provides an invaluable tool for dating ancient rocks and understanding the evolution of the Earth's crust and mantle. This technical guide delves into the core principles governing the distribution and fractionation of this compound in igneous, metamorphic, and sedimentary environments, offering a comprehensive overview for researchers in geochemistry and related scientific fields.
This compound in the Geochemical Landscape
This compound is a moderately hard, silvery-white metal that is never found in its elemental form in nature.[1] It is primarily hosted within accessory minerals such as monazite and bastnäsite, which are common in a variety of rock types.[1] The geochemical behavior of this compound is intrinsically linked to that of other rare earth elements, governed by its ionic radius and charge.
Abundance of this compound in Different Geological Settings
The concentration of this compound varies across different rock types, reflecting the diverse geological processes that lead to their formation. The following table summarizes the median concentrations of this compound in common rock formations and sediments.
| Rock/Sediment Type | Median Sm Concentration (mg/kg) |
| Upper Continental Crust | 4.7 |
| Subsoil | 4.38 |
| Topsoil | 3.96 |
| Stream Sediment | 5.2 |
| Floodplain Sediment | 4.25 |
| Coal (whole coal basis) | 1.52 |
| Data compiled from various geological surveys and research articles.[2][3] |
The Geochemical Behavior of this compound in Igneous Rocks
The behavior of this compound in igneous systems is largely controlled by the process of magmatic differentiation. As a light rare earth element (LREE), this compound's partitioning between crystallizing minerals and the residual melt is a key factor in its distribution.
Partitioning of this compound in Rock-Forming Minerals
The compatibility of this compound in the crystal lattice of various minerals is described by the mineral-melt partition coefficient (Kd), which is the ratio of the concentration of this compound in the mineral to its concentration in the coexisting magma. This compound is generally more compatible with mafic minerals.
The following table presents a compilation of experimentally determined and calculated partition coefficients for this compound in several key rock-forming minerals.
| Mineral | Partition Coefficient (Kd) Range | Notes |
| Clinopyroxene | 0.5 - 1.5 | Kd values can vary significantly with changes in pressure, temperature, and melt composition. |
| Garnet | 0.1 - 4.0 | Strongly compatible in some mantle garnets, playing a crucial role in the Sm/Nd ratio of melts derived from garnet-bearing sources. |
| Plagioclase | 0.01 - 0.1 | Generally incompatible, leading to the enrichment of this compound in the residual melt during plagioclase crystallization. |
| Amphibole | 0.5 - 2.5 | Compatibility is dependent on the specific composition of the amphibole and the coexisting melt. |
| Data compiled from various experimental petrology studies.[4][5][6] |
This compound Fractionation during Magmatic Differentiation
During the fractional crystallization of magma, minerals with higher Kd values for this compound will preferentially incorporate it into their crystal structure. This leads to a progressive change in the Sm/Nd ratio of the residual melt, a fundamental principle behind the Sm-Nd dating method.
This compound in Sedimentary Environments
The geochemical journey of this compound continues into the sedimentary realm, where its behavior is influenced by weathering, transport, and diagenesis.
Weathering and Transport
During the weathering of rocks, primary minerals are broken down, releasing this compound and other elements. The mobility of this compound in surface waters is generally low due to its trivalent state and tendency to be adsorbed onto clay minerals and iron-manganese oxyhydroxides. As a result, this compound is often concentrated in the residual products of weathering, such as soils and laterites. The transport of this compound is primarily associated with the movement of fine-grained clastic sediments.
Diagenesis
Diagenesis encompasses the physical and chemical changes that occur in sediments after their deposition.[7] During diagenesis, the Sm-Nd isotopic system is considered to be relatively robust and less susceptible to disturbance compared to other isotopic systems like Rb-Sr. This is because this compound and neodymium, as REEs, are not easily mobilized by the low-temperature fluids typically involved in diagenetic processes. However, significant interaction with fluids during deep burial diagenesis can potentially alter the Sm-Nd systematics.
The Behavior of this compound in Metamorphic Rocks
Metamorphism subjects rocks to elevated temperatures and pressures, leading to mineralogical and textural transformations. The behavior of this compound during metamorphism is largely controlled by the stability of REE-hosting minerals.
Mobility and Fractionation during Metamorphism
In many cases, the Sm-Nd isotopic system remains closed during metamorphism, meaning there is no significant loss or gain of this compound or neodymium from the rock on a whole-rock scale.[8] This resilience is a key reason why the Sm-Nd method is effective for dating metamorphic events.
However, fluid-rock interactions during metamorphism can lead to the localized mobility of REEs.[8] The extent of this mobility depends on factors such as the composition of the metamorphic fluid, temperature, pressure, and the mineral assemblage of the rock. For instance, fluids rich in complexing agents like chloride or fluoride can enhance the solubility and transport of REEs.[8]
The growth of new metamorphic minerals that can incorporate this compound, such as garnet and amphibole, can lead to the redistribution and fractionation of this compound within the rock.[8] The partitioning of this compound into these newly formed minerals will depend on the metamorphic grade and the specific pressure-temperature conditions.
The Role of this compound in Hydrothermal Systems
Hydrothermal fluids, hot, water-rich solutions that circulate through the Earth's crust, can play a significant role in the transport and concentration of various elements, including this compound. The mobility of this compound in these systems is highly dependent on the fluid's chemistry, particularly its pH, temperature, and the presence of complexing ligands.
Chloride and fluoride complexes are thought to be important for the transport of REEs in hydrothermal fluids. The stability of these complexes influences the degree to which this compound can be mobilized from a source rock and transported to a site of deposition, potentially forming ore deposits enriched in rare earth elements.
Experimental Protocols: Sm-Nd Isotopic Analysis by TIMS
The precise and accurate determination of this compound and neodymium isotopic ratios is fundamental to the application of the Sm-Nd geochronometer. Thermal Ionization Mass Spectrometry (TIMS) is a widely used technique for this purpose, offering high precision.[9][10]
A Step-by-Step Methodology
-
Sample Preparation and Dissolution:
-
A powdered rock sample (typically 50-100 mg) is accurately weighed.[2]
-
A precisely calibrated isotopic "spike" solution, enriched in ¹⁴⁹Sm and ¹⁵⁰Nd, is added to the sample. This allows for the determination of the absolute concentrations of Sm and Nd via isotope dilution.[9]
-
The sample-spike mixture is dissolved in a mixture of hydrofluoric (HF) and nitric (HNO₃) acids in a sealed Teflon vessel at high temperature and pressure.[2]
-
-
Chemical Separation:
-
The dissolved sample undergoes a multi-stage ion-exchange chromatography process to separate this compound and neodymium from other elements in the rock matrix and from each other.[2][11] This is a critical step to avoid isobaric interferences during mass spectrometric analysis.
-
A primary column with a cation exchange resin is often used to separate the bulk REEs from major elements.[11]
-
A secondary column, often using a specialized resin like HDEHP (di(2-ethylhexyl) phosphoric acid), is then used to separate this compound and neodymium from each other.[2]
-
-
Mass Spectrometry (TIMS):
-
The purified this compound and neodymium fractions are loaded onto thin metal filaments (typically made of rhenium or tantalum).[10]
-
The filaments are heated in the high-vacuum source of the mass spectrometer, causing the sample to ionize.[10]
-
The resulting ion beams are accelerated and passed through a magnetic field, which separates the ions based on their mass-to-charge ratio.[10]
-
The separated ion beams are collected in Faraday cups, and the resulting electrical signals are measured to determine the isotopic ratios.[10]
-
-
Data Analysis:
-
The measured isotopic ratios are corrected for instrumental mass fractionation.
-
The age of the rock is calculated from the slope of an isochron, which is a plot of ¹⁴³Nd/¹⁴⁴Nd versus ¹⁴⁷Sm/¹⁴⁴Nd for multiple minerals or whole-rock samples from the same geological unit.
-
Conclusion
The geochemical behavior of this compound in rock formations is a multifaceted subject with profound implications for our understanding of Earth's history. From its predictable fractionation during magmatic processes to its relative immobility in many sedimentary and metamorphic environments, this compound, through the lens of the Sm-Nd isotopic system, provides a robust chronometer and tracer of geological events. The continued refinement of analytical techniques, such as TIMS, allows for increasingly precise measurements, further enhancing our ability to unravel the complex processes that have shaped our planet. This guide provides a foundational understanding for researchers and scientists, highlighting the critical role of this compound geochemistry in the Earth sciences.
References
- 1. scispace.com [scispace.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. english.gyig.cas.cn [english.gyig.cas.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 8. minsocam.org [minsocam.org]
- 9. timslab.princeton.edu [timslab.princeton.edu]
- 10. Thermal Ionization Mass Spectrometry (TIMS) [serc.carleton.edu]
- 11. igg.cas.cn [igg.cas.cn]
Methodological & Application
Synthesis of Samarium Diiodide (SmI2) in Tetrahydrofuran: A Detailed Protocol for Researchers
Application Notes & Protocols
Samarium diiodide (SmI₂) is a powerful and versatile single-electron reducing agent widely employed in organic synthesis.[1][2][3][4] Its utility stems from its ability to promote a variety of chemical transformations, including reductions of functional groups, carbon-carbon bond formations, and complex cascade reactions.[1][2][5] This document provides a detailed protocol for the preparation of a 0.1 M solution of SmI₂ in tetrahydrofuran (THF), a standard concentration for most synthetic applications.[1][2][5][6]
Introduction to this compound Diiodide
First introduced to the synthetic chemistry community by Henri B. Kagan in 1977, SmI₂ has become an indispensable tool for organic chemists.[5][7] It is typically generated in situ from this compound metal and an iodine source, most commonly molecular iodine (I₂) or 1,2-diiodoethane.[2][3][5] The resulting dark blue solution in THF is indicative of the formation of the SmI₂-THF complex.[1][5][6] The reagent's reactivity can be tuned by the addition of co-solvents or additives, such as hexamethylphosphoramide (HMPA), which significantly enhances its reducing power.[1][2][5]
Key Synthetic Methods
Two primary methods are commonly used for the synthesis of SmI₂ in THF:
-
Imamoto's Method: This is a more atom-efficient method that utilizes this compound metal and elemental iodine.[2][5]
-
Kagan's Method: This classic method employs this compound metal and 1,2-diiodoethane, producing ethene gas as a byproduct.[5][6][7]
This protocol will focus on the more direct and atom-economical Imamoto's method.
Experimental Protocol: Synthesis of 0.1 M this compound Diiodide in THF
This procedure details the preparation of a 0.1 M solution of SmI₂ in THF using this compound metal and iodine. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques, as SmI₂ is sensitive to air and moisture.[1][5]
Materials and Equipment:
-
Two-necked round-bottom flask, flame-dried
-
Magnetic stir bar
-
Schlenk line or glovebox
-
Syringes and needles
-
Anhydrous, degassed THF
-
This compound metal powder or granules
-
Iodine crystals
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
This compound metal is flammable.
-
Iodine is corrosive and can cause stains.
-
THF is a flammable and peroxide-forming solvent.
Procedure:
-
Glassware Preparation: Flame-dry a two-necked round-bottom flask containing a magnetic stir bar under a stream of inert gas to remove any adsorbed moisture. Allow the flask to cool to room temperature under the inert atmosphere.
-
Reagent Addition:
-
To the cooled flask, add this compound metal (1.3 mmol, 0.2 g).
-
In a separate, dry vial, weigh out iodine crystals (1.0 mmol, 0.254 g).
-
-
Reaction Setup:
-
Quickly add the iodine crystals to the flask containing the this compound metal.
-
Immediately add 10 mL of dry, degassed THF to the flask via syringe.
-
-
Reaction Execution:
-
Seal the flask and stir the mixture vigorously at room temperature.
-
The reaction progress can be monitored by observing the color changes of the solution. Initially, the solution will be orange, then progress to yellow and green before turning to the characteristic deep blue color of the SmI₂-THF complex.[1] This process typically takes over 3 hours.[1]
-
-
Completion and Storage:
-
The formation of a persistent deep blue color indicates the completion of the reaction.[1][5]
-
The resulting 0.1 M SmI₂ solution in THF is ready for use. For best results, it is recommended to use the solution shortly after preparation.[8] The solution can be stored for a limited time under an inert atmosphere, preferably in the presence of a small amount of excess this compound metal to maintain its stability.[4][6]
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of a 0.1 M SmI₂ solution in THF.
| Parameter | Value | Reference |
| Target Concentration | 0.1 M | [1][2][5][6] |
| This compound Metal | 1.3 mmol (0.2 g) | [1] |
| Iodine | 1.0 mmol (0.254 g) | [1] |
| Anhydrous THF | 10 mL | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Reaction Time | > 3 hours | [1] |
| Expected Yield | Nearly quantitative formation of SmI₂ in solution | [3][4] |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Experimental workflow for the synthesis of this compound diiodide (SmI₂) in THF.
References
- 1. Preparation and Use of this compound Diiodide (SmI2) in Organic Synthesis: The Mechanistic Role of HMPA and Ni(II) Salts in the this compound Barbier Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound( ii ) iodide-mediated reactions applied to natural product total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08163B [pubs.rsc.org]
- 3. This compound(II) iodide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. digitalcollections.drew.edu [digitalcollections.drew.edu]
- 6. chemistry-chemists.com [chemistry-chemists.com]
- 7. api.pageplace.de [api.pageplace.de]
- 8. The Role of Solvents and Additives in Reactions of this compound(II) Iodide and Related Reductants | Basicmedical Key [basicmedicalkey.com]
Application Notes and Protocols for the Fabrication of Samarium-Cobalt (SmCo) Magnets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the fabrication of samarium-cobalt (SmCo) permanent magnets. SmCo magnets are a type of rare-earth magnet known for their high magnetic strength, exceptional temperature stability, and resistance to corrosion and demagnetization.[1][2][3][4][5] These properties make them suitable for specialized applications, including high-performance motors, magnetic bearings, sensors, and medical devices.[4][5][6]
There are two primary types of SmCo magnets, each with distinct compositions and properties: SmCo5 (first generation) and Sm2Co17 (second generation).[3][7][8][9] The manufacturing process for both types typically follows a powder metallurgy route, which can be broadly categorized into sintering and bonding methods.[8][10][11][12][13] The sintering method is more common for producing fully dense, high-performance magnets.[11]
I. General Overview of SmCo Magnet Fabrication
The fabrication of sintered SmCo magnets is a multi-step process that begins with raw materials and culminates in a finished, magnetized product. The key stages include:
-
Alloy Preparation : The constituent elements are melted together to form an alloy.[1][10][11][13]
-
Powder Production : The alloy ingot is crushed and milled into a fine powder.[1][10][11][13]
-
Pressing and Alignment : The powder is compacted into the desired shape, and a magnetic field is applied to align the particles, imparting anisotropy.[1][11][14]
-
Sintering : The compacted "green" magnet is heated to a high temperature to densify.[1][10][11][13]
-
Heat Treatment : A series of heating and cooling cycles are performed to optimize the magnetic properties.[11][14][15]
-
Machining and Finishing : The sintered magnet is machined to final dimensions and coated if necessary.[7][10][12][14]
-
Magnetization : The finished magnet is exposed to a strong magnetic field to magnetize it.[7][10]
II. Experimental Protocols
The following protocols detail the steps for fabricating sintered SmCo magnets.
Protocol 1: Alloy Preparation
-
Raw Material Selection : Procure high-purity this compound, cobalt, and other alloying elements such as iron, copper, and zirconium, depending on the desired grade (SmCo5 or Sm2Co17).[4][7][8][14]
-
Weighing and Mixing : Accurately weigh the raw materials in the desired stoichiometric ratios.
-
Induction Melting : Place the mixture into an induction furnace.[7][10][11]
-
Inert Atmosphere : Fill the furnace with an inert gas, such as argon, to prevent oxidation during melting.[7][10][11]
-
Melting : Heat the materials to form a molten alloy.[7][10][11]
-
Casting : Pour the molten alloy into a mold and cool it, often with water, to form an ingot.[1][7][10][12] Alternatively, a strip caster can be used to form a thin, continuous metal strip.[11]
Protocol 2: Powder Production
-
Crushing : Coarsely crush the solidified ingot into smaller pieces.[7][11][13]
-
Milling : Pulverize the crushed pieces into a fine powder using methods like jet milling.[7][11][13] The final particle size is typically in the range of 3 to 7 microns.[11]
-
Handling : Handle the fine powder in a controlled atmosphere as it is chemically reactive and can ignite spontaneously in air.[11]
Protocol 3: Pressing and Alignment
-
Die Filling : Place the fine powder into a die cavity of the desired shape.[11][14]
-
Magnetic Field Alignment : Apply a strong external magnetic field just before and during compaction to align the magnetic domains of the powder particles.[1][11][14] This step is crucial for creating an anisotropic magnet with superior magnetic properties.[14]
-
Axial Pressing : The aligning field is parallel to the direction of compaction.[11]
-
Transverse Pressing : The aligning field is perpendicular to the direction of compaction, which often results in better alignment and a higher energy product.[11]
-
Isostatic Pressing : The powder is placed in a flexible container, sealed, and subjected to equal pressure from all directions while in a magnetic field.[3]
-
-
Compaction : The powder is then pressed into a solid "green" compact.[1][11][14]
Protocol 4: Sintering and Heat Treatment
-
Sintering : Place the green compacts into a vacuum sintering furnace.[11] Heat them to a temperature between 1100°C and 1250°C.[2][7][10][13] This process fuses the powder particles into a dense solid.[1][13] During sintering, the magnets shrink by approximately 15-20% linearly.[11]
-
Solution Treatment : For Sm2Co17 magnets, a solution treatment is often performed after sintering at a similar high temperature (around 1100-1200°C).[7][11]
-
Tempering/Aging : The magnets undergo a lower-temperature heat treatment (tempering or aging) to optimize the microstructure and magnetic properties.[10][11][15] This is typically done between 700°C and 900°C.[2][7][10][12] For Sm2Co17, a multi-stage aging process may be used.[15]
-
Cooling : The magnets are cooled after heat treatment. This can be a rapid cooling process.[15]
Protocol 5: Machining, Finishing, and Magnetization
-
Machining : The sintered magnets are hard and brittle, requiring machining with diamond-coated grinding machinery and water cooling.[7][10][12] This step achieves the final dimensions and tolerances.[1][12]
-
Coating : While SmCo magnets have excellent corrosion resistance, a coating (e.g., nickel) may be applied for specific applications.[1][7][12]
-
Magnetization : The finished magnet is placed in a strong magnetic field to achieve saturation.[3][7][10]
III. Quantitative Data
The following tables summarize key quantitative data for the fabrication and properties of SmCo magnets.
Table 1: Typical Fabrication Parameters for Sintered SmCo Magnets
| Parameter | SmCo5 | Sm2Co17 |
| Sintering Temperature | 1120-1170°C[15][16] | 1100-1250°C[7][10][13] |
| Solution Treatment Temp. | 840-920°C[15] | ~1100-1200°C[7] |
| Aging/Tempering Temp. | Not always required | 700-900°C[2][7][10][12] |
Table 2: General Magnetic and Physical Properties of SmCo Magnets
| Property | SmCo5 | Sm2Co17 |
| Composition | Sm, Co, Pr[8] | Sm, Co, Cu, Fe, Zr[8] |
| Max. Energy Product (BH)max | 15-25 MGOe[17][18][19] | 17-35 MGOe[19][20] |
| Max. Operating Temperature | ~250°C[19][20] | Up to 350-500°C[9][20] |
| Curie Temperature (Tc) | ~700°C[2][9] | ~800°C[2] |
| Corrosion Resistance | Excellent[18] | Very Good (may corrode in high humidity due to iron content)[8] |
| Mechanical Properties | Brittle[3][17] | More brittle than SmCo5[20] |
IV. Visualizations
The following diagrams illustrate the workflows for SmCo magnet fabrication.
Caption: Overall workflow for sintered SmCo magnet fabrication.
References
- 1. hyab.com [hyab.com]
- 2. This compound–cobalt magnet - Wikipedia [en.wikipedia.org]
- 3. stanfordmagnets.com [stanfordmagnets.com]
- 4. Radial Magnets - We Know Magnets - Unveiling the Power of SmCo Magnets: A Comprehensive Guide to Their Composition, Properties, and Applications [radialmagnet.com]
- 5. magneticholdcompany.com [magneticholdcompany.com]
- 6. magnaworkstechnology.com [magnaworkstechnology.com]
- 7. armsmag.com [armsmag.com]
- 8. Difference between SmCo5 and Sm2Co17 magnets [couragemagnet.com]
- 9. stanfordmagnets.com [stanfordmagnets.com]
- 10. first4magnets.com [first4magnets.com]
- 11. Magnet Manufacturing Process | How Are Magnets Made [arnoldmagnetics.co.uk]
- 12. stanfordmagnets.com [stanfordmagnets.com]
- 13. magnetstek.com [magnetstek.com]
- 14. duramag.com [duramag.com]
- 15. magnet-sdm.com [magnet-sdm.com]
- 16. Effect of Thermal Treatment on Coercivity of SmCo5 Sintered Magnets | Scientific.Net [scientific.net]
- 17. stanfordmagnets.com [stanfordmagnets.com]
- 18. hsmagnet.com [hsmagnet.com]
- 19. magnetstek.com [magnetstek.com]
- 20. Sm2Co17 Magnets | Permanent Magnet Manufacturer | NGYC [magnet-materials.com]
A Step-by-Step Guide to Samarium-Neodymium (Sm-Nd) Radiometric Dating: Application Notes and Protocols
Introduction
Samarium-Neodymium (Sm-Nd) radiometric dating is a powerful geochronological tool used to determine the age of rocks and meteorites and to trace the geochemical evolution of the Earth's mantle and crust.[1][2][3] This method is based on the alpha decay of the long-lived this compound isotope, ¹⁴⁷Sm, to the stable neodymium isotope, ¹⁴³Nd.[4] The long half-life of ¹⁴⁷Sm makes this technique particularly suitable for dating ancient geological materials, including igneous and metamorphic rocks.[3] this compound and neodymium are rare earth elements (REEs) that are relatively immobile during weathering and low-temperature alteration, making the Sm-Nd system robust against secondary geological processes.[2][5]
This document provides a detailed, step-by-step guide for researchers, scientists, and professionals in related fields to perform Sm-Nd radiometric dating, from sample preparation to data analysis.
Principle of the Method
The Sm-Nd dating method relies on the following decay equation:
(¹⁴³Nd/¹⁴⁴Nd)present = (¹⁴³Nd/¹⁴⁴Nd)initial + (¹⁴⁷Sm/¹⁴⁴Nd)present * (e^λt - 1)[6]
Where:
-
(¹⁴³Nd/¹⁴⁴Nd)present is the ratio of the radiogenic daughter isotope ¹⁴³Nd to the stable, non-radiogenic isotope ¹⁴⁴Nd in the sample today.
-
(¹⁴³Nd/¹⁴⁴Nd)initial is the initial ratio of these isotopes at the time of the rock's formation.
-
(¹⁴⁷Sm/¹⁴⁴Nd)present is the ratio of the parent isotope ¹⁴⁷Sm to ¹⁴⁴Nd in the sample today.
-
λ is the decay constant of ¹⁴⁷Sm.
-
t is the age of the sample.
The non-radiogenic isotope ¹⁴⁴Nd is used for normalization because it is stable and relatively abundant.[7] By measuring the present-day ¹⁴³Nd/¹⁴⁴Nd and ¹⁴⁷Sm/¹⁴⁴Nd ratios in multiple minerals or whole-rock samples from the same geological unit, an isochron can be constructed. An isochron is a straight line on a plot of ¹⁴³Nd/¹⁴⁴Nd versus ¹⁴⁷Sm/¹⁴⁴Nd.[6] The slope of this line is equal to (e^λt - 1), from which the age (t) can be calculated. The y-intercept of the isochron gives the initial ¹⁴³Nd/¹⁴⁴Nd ratio of the rock, providing insights into its source magma.
Quantitative Data for Sm-Nd Dating
A summary of key quantitative data used in Sm-Nd radiometric dating is provided in the tables below.
| Parameter | Value | Reference |
| ¹⁴⁷Sm Half-life (T½) | 1.066 ± 0.005 x 10¹¹ years | [4] |
| ¹⁴⁷Sm Decay Constant (λ) | 6.524 ± 0.024 x 10⁻¹² a⁻¹ | [1] |
Table 1: Decay Constants for ¹⁴⁷Sm.
| Reservoir | ¹⁴³Nd/¹⁴⁴Nd (present-day) | ¹⁴⁷Sm/¹⁴⁴Nd (present-day) | Reference |
| Chondritic Uniform Reservoir (CHUR) | 0.512638 | 0.1967 | [8] |
| Depleted Mantle (DM) | ~0.51315 | ~0.215 | [9][10] |
Table 2: Isotopic Ratios for Standard Geochemical Reservoirs.
| Standard Reference Material | ¹⁴³Nd/¹⁴⁴Nd | ¹⁴⁷Sm/¹⁴⁴Nd | Sm (ppm) | Nd (ppm) | Reference |
| La Jolla Nd Standard | 0.511853 ± 0.000016 | - | - | - | [11] |
| BCR-2 (Basalt) | 0.512633 ± 0.000004 | 0.1382 | 6.6 | 28.8 | [12] |
| BHVO-2 (Basalt) | 0.512978 ± 0.000012 | 0.1299 | 6.2 | 24.7 | [13][14] |
Table 3: Certified Values for Common Standard Reference Materials.
Experimental Protocols
A generalized workflow for Sm-Nd radiometric dating is illustrated below, followed by detailed protocols for each major step.
Sample Preparation
-
Sample Crushing and Pulverization : Rock samples are first crushed into small chips using a jaw crusher and then pulverized into a fine powder (<200 mesh) using a ceramic or agate mill to ensure homogeneity.
-
Mineral Separation (Optional) : For mineral isochron dating, individual minerals are separated from the crushed rock using standard techniques such as magnetic separation and heavy liquids. This step is crucial for obtaining a wide range of Sm/Nd ratios, which leads to a more precise isochron.
-
Sample Weighing : An accurately weighed aliquot of the powdered sample (typically 50-100 mg) is placed into a clean Teflon beaker.[15]
Chemical Separation
The goal of chemical separation is to isolate pure Sm and Nd fractions from the rock matrix and other elements that could interfere with mass spectrometric analysis. This is typically achieved through a multi-step ion-exchange chromatography process.
Protocol for Acid Digestion: [15]
-
Add a calibrated ¹⁴⁹Sm-¹⁵⁰Nd spike solution to the weighed sample powder.
-
Add a mixture of concentrated hydrofluoric (HF) and nitric (HNO₃) acids (e.g., 4 ml HF and 1 ml HNO₃) to the Teflon beaker.
-
Seal the beaker in a high-pressure digestion vessel and heat in an oven at approximately 190°C for at least 48 hours to ensure complete dissolution.
-
Evaporate the acid mixture to dryness on a hot plate.
-
Add concentrated HNO₃ and evaporate to dryness again to remove any remaining fluorides.
-
Dissolve the residue in hydrochloric acid (HCl) (e.g., 6M HCl) and evaporate to dryness.
-
Finally, dissolve the sample in a dilute acid (e.g., 2.5M HCl) in preparation for ion-exchange chromatography.[4]
Protocol for Ion-Exchange Chromatography: [4][16][17]
This protocol often involves a two-stage separation process.
Stage 1: Bulk Rare Earth Element (REE) Separation
-
Prepare a primary chromatography column with a cation exchange resin (e.g., Bio-Rad AG50W-X8).
-
Condition the column with the same dilute acid used to dissolve the sample (e.g., 2.5M HCl).
-
Load the dissolved sample onto the column.
-
Elute the major rock-forming elements with dilute HCl.
-
Elute the REE fraction with a stronger concentration of HCl (e.g., 6M HCl).
Stage 2: Separation of Sm and Nd
-
Prepare a secondary chromatography column with a resin that has a high affinity for REEs (e.g., Eichrom Ln Resin).
-
Evaporate the collected REE fraction to dryness and redissolve it in a dilute acid (e.g., 0.25M HCl).
-
Load the REE solution onto the secondary column.
-
Elute other REEs with dilute HCl.
-
Sequentially elute the Nd and Sm fractions using specific concentrations of HCl (e.g., Nd with 0.25M HCl and Sm with 0.4M HCl).[16]
Mass Spectrometry
The isotopic compositions of the purified Sm and Nd fractions are measured using either Thermal Ionization Mass Spectrometry (TIMS) or Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).
TIMS Analysis Protocol: [5][18]
-
Load the purified Nd and Sm fractions onto separate, degassed rhenium (Re) filaments.
-
Introduce the filaments into the TIMS source.
-
Gradually heat the filaments to ionize the sample. Typical ionization temperatures for Nd are in the range of 1650-1700°C.[5]
-
Measure the ion beams of the different isotopes of Sm and Nd using Faraday cup collectors.
-
Data is typically collected in blocks of multiple cycles to improve precision.
-
Correct for instrumental mass fractionation by normalizing the measured ratios to a known, stable isotopic ratio (e.g., ¹⁴⁶Nd/¹⁴⁴Nd = 0.7219).[18]
MC-ICP-MS Analysis Protocol: [19][20]
-
Introduce the purified Sm and Nd solutions into the MC-ICP-MS via a nebulizer.
-
The high-temperature plasma ionizes the sample.
-
The ion beams of the different isotopes are separated by a magnetic sector and measured simultaneously by multiple Faraday cup collectors.
-
Correct for isobaric interferences (e.g., ¹⁴⁴Sm on ¹⁴⁴Nd) and instrumental mass bias.
Data Analysis and Age Calculation
-
Data Reduction : Raw data from the mass spectrometer are corrected for instrumental background, mass fractionation, and isobaric interferences.
-
Calculation of Isotopic Ratios : The corrected data are used to calculate the ¹⁴³Nd/¹⁴⁴Nd and ¹⁴⁷Sm/¹⁴⁴Nd ratios for each sample.
-
Isochron Plotting : The calculated ¹⁴³Nd/¹⁴⁴Nd ratios are plotted against the ¹⁴⁷Sm/¹⁴⁴Nd ratios.
-
Age Calculation : A linear regression is performed on the data points to determine the slope of the isochron. The age (t) is then calculated from the slope using the equation: t = (1/λ) * ln(slope + 1).
Signaling Pathways and Logical Relationships
The fundamental principle of Sm-Nd dating is the radioactive decay of ¹⁴⁷Sm to ¹⁴³Nd. This process can be visualized as a simple decay scheme.
The logic of isochron dating is based on the assumption that all samples from a single geological unit had the same initial ¹⁴³Nd/¹⁴⁴Nd ratio at the time of their formation but different Sm/Nd ratios.
References
- 1. researchgate.net [researchgate.net]
- 2. High-precision Sm isotope analysis by thermal ionisation mass spectrometry for large meteorite samples (>1 g) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. igg.cas.cn [igg.cas.cn]
- 5. mdpi.com [mdpi.com]
- 6. fiveable.me [fiveable.me]
- 7. This compound–neodymium dating - Wikipedia [en.wikipedia.org]
- 8. es.tohoku.ac.jp [es.tohoku.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. geol.umd.edu [geol.umd.edu]
- 11. open.library.ubc.ca [open.library.ubc.ca]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. d9-wret.s3.us-west-2.amazonaws.com [d9-wret.s3.us-west-2.amazonaws.com]
- 15. researchers.mq.edu.au [researchers.mq.edu.au]
- 16. researchgate.net [researchgate.net]
- 17. scielo.br [scielo.br]
- 18. Neodymium Isotope Ratio Analysis Using Phoenix TIMS | Isotopx [isotopx.com]
- 19. researchgate.net [researchgate.net]
- 20. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols: Samarium Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Samarium(II) iodide (SmI₂), also known as Kagan's reagent, is a powerful and versatile single-electron transfer (SET) reagent that has become an indispensable tool in modern organic synthesis.[1] Its ability to form carbon-carbon bonds and reduce a variety of functional groups under mild conditions, often with high chemo- and stereoselectivity, makes it particularly valuable in the synthesis of complex molecules, including natural products and pharmaceuticals.[2][3] While often used in stoichiometric amounts, catalytic systems involving the in-situ regeneration of Sm(II) from Sm(III) are gaining prominence, enhancing the reagent's utility for larger-scale applications.[4][5]
This document provides detailed application notes and experimental protocols for key transformations mediated by this compound catalysts, with a focus on practical implementation in a research and development setting.
Key Applications of this compound Catalysts
This compound(II) iodide is a potent reductant capable of mediating a wide range of chemical transformations. Its reactivity can be finely tuned through the use of additives, such as hexamethylphosphoramide (HMPA), which increases its reduction potential, or nickel(II) salts, which can alter the reaction mechanism.[6][7]
1. Carbon-Carbon Bond Forming Reactions:
-
Barbier Reaction: One of the most common applications of SmI₂ is the Barbier reaction, a one-pot coupling of a carbonyl compound with an alkyl halide to form an alcohol.[1][6][7] This reaction is mechanistically similar to the Grignard reaction but has the advantage that the organothis compound intermediate is formed in the presence of the carbonyl substrate.[6] The addition of catalytic amounts of Ni(II) salts can significantly accelerate the reaction.[6][8]
-
Pinacol Coupling: SmI₂ promotes the reductive coupling of two carbonyl compounds (aldehydes or ketones) to form a 1,2-diol.[4][9] This reaction can be performed both intermolecularly and intramolecularly and often proceeds with high diastereoselectivity, particularly with the use of chelating additives like tetraglyme.[5][10] Catalytic versions of this reaction, using magnesium as a co-reductant, have been developed.[5][8]
-
Ketyl-Olefin Cyclization: Intramolecular coupling of a ketone-derived ketyl radical with an alkene or alkyne is a powerful method for the construction of five- and six-membered rings.[3][11][12] These reactions often exhibit excellent stereocontrol and are valuable in the synthesis of complex cyclic systems.[2][12][13]
2. Functional Group Reductions:
-
Reduction of Nitro Compounds: Aliphatic and aromatic nitro groups can be efficiently reduced to the corresponding primary amines using SmI₂ in the presence of a proton source like methanol or water.[14][15][16] This method is notable for its mild conditions and tolerance of other functional groups.[14][15]
-
Reduction of α-Functionalized Carbonyls: SmI₂ is highly effective in the reductive removal of heteroatom substituents (e.g., halides, -OH, -OR, -SO₂R) at the α-position of ketones and esters.
-
Reduction of Other Functional Groups: SmI₂ can also be used to reduce a variety of other functional groups, including sulfoxides, sulfones, epoxides, and conjugated double bonds.[6]
Quantitative Data Summary
The following tables summarize quantitative data for representative this compound-catalyzed reactions, providing a basis for comparison and experimental design.
Table 1: this compound-Catalyzed Barbier Reaction
| Entry | Carbonyl Substrate | Alkyl Halide | Additive (mol%) | Time | Yield (%) | Reference |
| 1 | 3-Pentanone | 1-Iodododecane | HMPA (10 equiv.) | 5 min | - | [6] |
| 2 | 3-Pentanone | 1-Iodododecane | Ni(acac)₂ (1) | 15 min | 97 | [6] |
Table 2: this compound-Catalyzed Pinacol Coupling
| Entry | Substrate | Catalyst System (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (dl/meso) | Reference |
| 1 | Benzaldehyde | SmI₂/tetraglyme (10) | 12 | 85 | 19/81 | [5][10] |
| 2 | Heptanal | SmI₂/tetraglyme (10) | 12 | 75 | 95/5 | [5][10] |
| 3 | 1,5-Diketone (intramolecular) | SmI₂(THF)₂ (10) | 12 | 77 | >99% de | [5][8] |
Table 3: this compound-Mediated Reduction of Nitro Compounds
| Entry | Substrate | SmI₂ (equiv.) | Time | Product | Yield (%) | Reference |
| 1 | 1-Nitrohexane | 4 | 3 min | Hydroxylamine | 79 | [14] |
| 2 | 1-Nitrohexane | 6 | several h | Amine | - | [14] |
| 3 | 1-Nitro-1-cyclohexene | - | - | Amine | quant. | [16] |
Experimental Protocols
Protocol 1: Preparation of a Standard 0.1 M Solution of SmI₂ in THF
This protocol describes the general procedure for preparing a solution of this compound(II) iodide, which is the active reagent for the subsequent reactions.
Materials:
-
This compound metal powder (1.20 g, 8.0 mmol)
-
1,2-Diiodoethane (1.13 g, 4.0 mmol) or Iodine (1.02 g, 4.0 mmol)
-
Anhydrous, degassed tetrahydrofuran (THF) (40 mL)
Procedure:
-
Flame-dry a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar under a stream of argon.
-
Allow the flask to cool to room temperature under argon.
-
Quickly add the this compound metal powder to the flask.
-
Add 1,2-diiodoethane or iodine to the flask.
-
Add 40 mL of anhydrous, degassed THF via syringe.
-
Stir the mixture vigorously at room temperature. A mild exothermic reaction should be observed.
-
Continue stirring for 1-2 hours. The reaction is complete when the solution turns a deep blue-green color, indicating the formation of SmI₂.[8]
-
This 0.1 M solution of SmI₂ should be used immediately for the best results.
Protocol 2: Ni(II)-Catalyzed this compound-Barbier Reaction
This protocol details the coupling of an alkyl halide with a ketone to form a tertiary alcohol.
Materials:
-
Freshly prepared 0.1 M SmI₂ solution in THF (10 mL, 1.0 mmol)
-
3-Pentanone (0.041 g, 0.45 mmol)
-
1-Iodododecane (0.133 g, 0.45 mmol)
-
Nickel(II) acetylacetonate (Ni(acac)₂) (2.6 mg, 0.01 mmol, 1 mol%)
-
Anhydrous, degassed THF (5 mL)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a freshly prepared 0.1 M solution of SmI₂ in THF (10 mL, 1.0 mmol) under an argon atmosphere, add a solution of Ni(acac)₂ (2.6 mg, 0.01 mmol) in 3 mL of degassed THF via syringe.[6]
-
In a separate flame-dried vial, prepare a solution of 3-pentanone (0.041 g, 0.45 mmol) and 1-iodododecane (0.133 g, 0.45 mmol) in 2 mL of anhydrous THF.[6]
-
Add the substrate solution dropwise to the SmI₂/Ni(II) mixture with vigorous stirring.[6]
-
Stir the reaction at room temperature and monitor its progress by TLC. The deep blue color will fade to a yellowish-green upon completion (typically within 15 minutes).[6]
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tertiary alcohol.
Protocol 3: Catalytic Intramolecular Pinacol Coupling
This protocol describes the formation of a cyclic 1,2-diol from a dicarbonyl substrate using a catalytic amount of SmI₂.
Materials:
-
Dicarbonyl substrate (1.0 mmol)
-
Magnesium turnings (48.6 mg, 2.0 mmol)
-
Dichlorodimethylsilane (Me₂SiCl₂) (0.258 g, 2.0 mmol)
-
This compound(II) iodide bis(tetrahydrofuran) complex (SmI₂(THF)₂) (0.056 g, 0.1 mmol, 10 mol%)
-
Tetraglyme (0.022 g, 0.1 mmol)
-
Anhydrous THF (15 mL)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Under an argon atmosphere, add Mg turnings (48.6 mg, 2.0 mmol) and Me₂SiCl₂ (0.258 g, 2.0 mmol) to a solution of the dicarbonyl substrate (1.0 mmol) in 10 mL of anhydrous THF.[8]
-
In a separate flask, prepare a solution of SmI₂(THF)₂ (0.056 g, 0.1 mmol) and tetraglyme (0.022 g, 0.1 mmol) in 5 mL of anhydrous THF.[8]
-
Add the SmI₂/tetraglyme solution dropwise to the substrate mixture over 1 hour.[8]
-
Stir the mixture at room temperature for 12 hours.[8]
-
Quench the reaction by the addition of 1 M HCl.[8]
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash chromatography to yield the desired cyclic 1,2-diol.[8]
Protocol 4: Reduction of a Nitroalkane to a Primary Amine
This protocol outlines the reduction of a nitro group to an amine using SmI₂ with a proton source.
Materials:
-
Nitroalkane substrate (1.0 mmol)
-
Freshly prepared 0.1 M SmI₂ solution in THF (60 mL, 6.0 mmol)
-
Triethylamine (Et₃N) (5.0 mL, 36 mmol)
-
Water (H₂O) (0.65 mL, 36 mmol)
Procedure:
-
Place the nitroalkane substrate (1.0 mmol) in an oven-dried vial under an argon atmosphere.
-
Add the 0.1 M solution of SmI₂ in THF (60 mL, 6.0 mmol) via syringe.
-
With vigorous stirring, add triethylamine (5.0 mL, 36 mmol) and water (0.65 mL, 36 mmol). A characteristic dark brown color of the active complex will form.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC). The color will change from dark brown to green and finally to yellow upon completion.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate key mechanistic pathways and workflows in this compound-catalyzed organic synthesis.
Caption: Workflow for a Ni(II)-catalyzed this compound-Barbier reaction.
Caption: Catalytic cycle for the SmI₂-mediated pinacol coupling.
Caption: General pathway for an intramolecular ketyl-olefin cyclization.
References
- 1. chemistry-chemists.com [chemistry-chemists.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound( ii ) iodide-mediated reactions applied to natural product total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08163B [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation and Use of this compound Diiodide (SmI2) in Organic Synthesis: The Mechanistic Role of HMPA and Ni(II) Salts in the this compound Barbier Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound Diiodide-Catalyzed Diastereoselective Pinacol Couplings [organic-chemistry.org]
- 11. Sequenced Reactions with this compound(II) Iodide. Sequential Nucleophilic Acyl Substitution/Ketyl Olefin Coupling Reactions for the Preparation of Oxygen Heterocycles. | Semantic Scholar [semanticscholar.org]
- 12. Sequential Ketyl-Olefin Coupling/beta-Elimination Reactions Mediated by this compound(II) Iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.manchester.ac.uk [research.manchester.ac.uk]
- 14. Reduction Of Nitroalkanes To Hydroxylamines Or Amines with this compound Diiodide (SmI2)- [www.rhodium.ws] [erowid.org]
- 15. Making sure you're not a bot! [gupea.ub.gu.se]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Samarium(III) Triflate as a Lewis Acid Catalyst
For Researchers, Scientists, and Drug Development Professionals
Samarium(III) triflate, Sm(OTf)₃, has emerged as a highly effective and versatile Lewis acid catalyst in organic synthesis. Its notable features include high catalytic activity, water tolerance, and reusability, making it an attractive choice for a variety of organic transformations under mild reaction conditions.[1] This document provides detailed application notes and experimental protocols for key reactions catalyzed by this compound(III) triflate, aimed at researchers and professionals in the fields of chemistry and drug development.
Halogen-Promoted Friedel-Crafts Alkylation of Arenes with Alkenes
This compound(III) triflate is an exceptional catalyst for the halogen-promoted Friedel-Crafts alkylation of electron-rich arenes with alkenes.[2][3] This reaction provides a direct route to α-haloalkylated arenes, which are valuable intermediates in the synthesis of pharmaceuticals.[2] The catalyst activates a halogen source, such as N-bromosuccinimide (NBS) or iodine (I₂), facilitating the formation of a halonium ion from the alkene, which is then attacked by the electron-rich arene.[2][4]
Experimental Protocol: General Procedure for Friedel-Crafts Alkylation
A solution of the alkene (1.0 mmol) and a halogen source (NBS or I₂, 1.1 mmol) in a suitable solvent (e.g., acetonitrile, 3 mL) is stirred at room temperature. This compound(III) triflate (5-10 mol%) is then added to the mixture, followed by the dropwise addition of the arene (2.0 mmol). The reaction is stirred at room temperature or heated as required and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with saturated aqueous sodium thiosulfate solution and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired α-haloalkylated arene.[2][4]
Data Summary: Friedel-Crafts Alkylation
| Arene | Alkene | Halogen Source | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| Anisole | Styrene | NBS | 10 | 2 | 85 | [2] |
| 1,2-Dimethoxybenzene | Cyclohexene | NBS | 10 | 3 | 82 | [2] |
| Toluene | 1-Octene | I₂ | 5 | 4 | 78 | [2] |
| Anisole | Methyl acrylate | NBS | 10 | 2.5 | 88 | [2] |
Reaction Workflow
Synthesis of Benzoxazoles and Benzothiazoles
This compound(III) triflate serves as an efficient and reusable catalyst for the synthesis of benzoxazoles and benzothiazoles via the condensation of o-aminophenols or o-aminothiophenols with aldehydes.[5][6] This method is environmentally friendly, proceeding under mild conditions in an aqueous medium, and offers high yields with short reaction times.[5][6]
Experimental Protocol: Synthesis of 2-Substituted Benzoxazoles
In a round-bottom flask, o-aminophenol (1.0 mmol), an aldehyde (1.0 mmol), and this compound(III) triflate (10 mol%) are taken in a mixture of ethanol and water (2:2, 4 mL).[5] The reaction mixture is stirred at 60 °C for the appropriate time (monitored by TLC). After completion of the reaction, the mixture is cooled to room temperature, and the solid product is filtered, washed with water, and dried. If necessary, the product can be further purified by recrystallization from ethanol. The aqueous filtrate containing the catalyst can be evaporated and the recovered catalyst can be reused for subsequent reactions.[5]
Data Summary: Synthesis of Benzoxazoles and Benzothiazoles
| Substrate 1 | Aldehyde | Product | Time (h) | Yield (%) | Reference |
| o-Aminophenol | Benzaldehyde | 2-Phenylbenzoxazole | 2 | 92 | [5] |
| o-Aminophenol | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)benzoxazole | 2.5 | 96 | [5] |
| o-Aminophenol | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)benzoxazole | 2 | 95 | [5] |
| o-Aminothiophenol | Benzaldehyde | 2-Phenylbenzothiazole | 3 | 90 | [5] |
| o-Aminothiophenol | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)benzothiazole | 3.5 | 88 | [5] |
Logical Relationship Diagram
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Benzoxazole synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound Triflate-Catalyzed Halogen-Promoted Friedel-Crafts Alkylation with Alkenes [organic-chemistry.org]
- 5. This compound(III) Triflate as an Efficient and Reusable Catalyst for Facile Synthesis of Benzoxazoles and Benzothiazoles in Aqueous Medium [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Samarium-Mediated Barbier Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Barbier reaction is a versatile and powerful method for the formation of carbon-carbon bonds, involving the reaction of an alkyl halide with a carbonyl compound in the presence of a metal.[1][2] Among the various metals employed, samarium(II) iodide (SmI₂) has emerged as a particularly effective, mild, and chemoselective single-electron transfer reagent for this transformation.[3] Unlike the related Grignard reaction, the SmI₂-mediated Barbier reaction generates the organothis compound species in situ, allowing for a one-pot procedure where all reactants are mixed simultaneously.[1][2][4] This approach is advantageous when the generated organometallic intermediates are unstable.[1] The reactivity and efficiency of the SmI₂ system can be dramatically enhanced by using additives, such as hexamethylphosphoramide (HMPA) or catalytic amounts of nickel(II) salts, which can significantly reduce reaction times and improve yields.[3][4][5]
Data Presentation: Effect of Additives
The choice of reaction conditions has a profound impact on the outcome of the this compound-mediated Barbier reaction. The following table summarizes the quantitative effects of common additives on a model reaction between an alkyl iodide and a ketone.[4][5][6]
| Additive | Molar Ratio / Loading | Reaction Time | Yield (%) |
| None | N/A | 72 hours | 69%[4][6] |
| HMPA | >10 equivalents | < 5 minutes | ~100%[4][5] |
| Ni(acac)₂ | 1 mol% | 15 minutes | 97%[4][5][6] |
Experimental Protocols
Safety Precaution: These reactions must be carried out under an inert atmosphere (e.g., argon or nitrogen) as SmI₂ is sensitive to oxygen.[7] Anhydrous and degassed solvents are required.
Protocol 1: Preparation of 0.1 M this compound(II) Iodide (SmI₂) in THF
This protocol describes the standard procedure for preparing the SmI₂ reagent solution.
Materials:
-
This compound (Sm) metal powder or granules (2.0 mmol, 0.301 g)
-
Iodine (I₂) crystals (2.0 mmol, 0.254 g)
-
Anhydrous, degassed tetrahydrofuran (THF) (20 mL)
-
Flame-dried, two-neck round-bottomed flask equipped with a magnetic stirrer bar and argon inlet.
Procedure:
-
Flame-dry the round-bottomed flask under a stream of argon to remove all moisture.
-
Allow the flask to cool to room temperature under argon.
-
Quickly add the this compound metal and iodine crystals to the flask.
-
Via syringe, add 20 mL of anhydrous, degassed THF.
-
Stir the mixture vigorously at room temperature. The reaction is initiated, and the solution will gradually change color.
-
The reaction is complete when the solution turns a deep blue-green, which typically takes 1-2 hours.[5] This 0.1 M solution of SmI₂ is now ready for use.
Protocol 2: HMPA-Enhanced this compound-Barbier Reaction
HMPA serves as a Lewis base that coordinates to the this compound ion, increasing its reduction potential and dramatically accelerating the reaction.[4]
Materials:
-
Freshly prepared 0.1 M SmI₂ solution in THF (1.0 mmol, 10 mL)
-
Hexamethylphosphoramide (HMPA), distilled (10 mmol, 1.75 mL)
-
Alkyl halide (e.g., 1-iodododecane, 0.45 mmol)
-
Carbonyl compound (e.g., 3-pentanone, 0.45 mmol)
-
Anhydrous, degassed THF (2 mL)
Procedure:
-
To the freshly prepared SmI₂ solution under argon, add HMPA (10 equivalents) dropwise via syringe. The solution should turn a deep purple color.[4]
-
In a separate, dry vial under argon, prepare a solution of the alkyl halide (0.45 mmol) and the carbonyl compound (0.45 mmol) in 2 mL of anhydrous THF.[4]
-
Add the substrate solution dropwise to the stirring SmI₂/HMPA complex.
-
The reaction is typically complete within 5 minutes, indicated by the purple solution becoming cloudy.[4]
-
Proceed to the general work-up and purification protocol.
Protocol 3: Ni(II)-Catalyzed this compound-Barbier Reaction
Catalytic amounts of Ni(II) salts provide an alternative mechanistic pathway, reducing SmI₂ to Ni(0) which then facilitates the reaction through organonickel chemistry.[4]
Materials:
-
Freshly prepared 0.1 M SmI₂ solution in THF (1.0 mmol, 10 mL)
-
Nickel(II) acetylacetonate (Ni(acac)₂, 0.01 mmol, 0.0026 g, 1 mol%)
-
Alkyl halide (e.g., 1-iodododecane, 0.45 mmol)
-
Carbonyl compound (e.g., 3-pentanone, 0.45 mmol)
-
Anhydrous, degassed THF (5 mL total)
Procedure:
-
In a dry vial under argon, dissolve the Ni(acac)₂ (1 mol%) in 3 mL of anhydrous, degassed THF.[4]
-
Add the Ni(acac)₂ solution via syringe to the freshly prepared SmI₂ solution under argon.[4]
-
In a separate, dry vial, prepare a solution of the alkyl halide (0.45 mmol) and the carbonyl compound (0.45 mmol) in 2 mL of anhydrous THF.[4]
-
Add the substrate solution dropwise to the stirring SmI₂/Ni(II) mixture.
-
The reaction is typically complete within 15 minutes, indicated by the dissipation of the blue color to a yellow-green.[3][4]
-
Proceed to the general work-up and purification protocol.
Protocol 4: General Work-up and Purification
This procedure is applicable to all the above Barbier reactions.
Procedure:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired alcohol.[5]
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship between the core components of the reaction.
Caption: Experimental workflow for the SmI₂-mediated Barbier reaction.
Caption: Logical relationship of components in the Barbier reaction.
References
- 1. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Barbier reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Preparation and Use of this compound Diiodide (SmI2) in Organic Synthesis: The Mechanistic Role of HMPA and Ni(II) Salts in the this compound Barbier Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
Application Note and Protocol for Selective Precipitation of Samarium from Solution
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Samarium (Sm), a rare earth element, is crucial in various high-technology applications, including powerful magnets, catalysis, and as a neutron absorber in nuclear reactors.[1][2] The effective recovery and purification of this compound from diverse solutions, such as industrial waste streams or leachates from ores and recycled materials, are of significant economic and environmental importance.[3][4] This document provides detailed protocols for the selective precipitation of this compound from aqueous solutions containing other metal ions. The methodologies described herein focus on pH-controlled precipitation using various precipitating agents to achieve high purity and yield of this compound compounds.
Introduction to Selective Precipitation of this compound
Selective precipitation is a widely employed hydrometallurgical technique for separating and purifying rare earth elements.[5][6] The principle lies in the differential solubility of various metal salts or hydroxides under specific chemical conditions, primarily pH, temperature, and the concentration of the precipitating agent.[7] By carefully controlling these parameters, this compound can be selectively precipitated from a complex solution, leaving other metal ions in the supernatant. Common methods involve the precipitation of this compound as a carbonate, phosphate, oxalate, or double sulfate salt.[4][8][9]
Experimental Protocols
Protocol 1: Selective Precipitation of this compound as this compound Carbonate via pH Control
This protocol details the selective precipitation of this compound from a solution containing cobalt (Co) and iron (Fe) ions using ammonium bicarbonate (NH₄HCO₃) as the precipitating agent and pH modifier.[8] This method is particularly relevant for recycling SmCo magnets.[3][10]
Materials and Equipment:
-
This compound-containing solution (e.g., leachate from SmCo magnets)
-
Ammonium bicarbonate (NH₄HCO₃) solution
-
Nitric acid (HNO₃) or Sodium hydroxide (NaOH) for initial pH adjustment
-
pH meter
-
Stir plate and stir bar
-
Beakers
-
Filtration apparatus (e.g., vacuum filtration with filter paper)
-
Drying oven
Procedure:
-
Initial Impurity Removal:
-
Transfer the this compound-containing solution to a beaker and place it on a stir plate.
-
Slowly add HNO₃ or NaOH to adjust the pH of the solution to 4.0. This step is designed to precipitate impurities like iron as iron hydroxide.[3][10]
-
Stir the solution for 30-60 minutes at room temperature.
-
Filter the solution to remove the precipitated impurities. The filtrate contains the this compound and cobalt ions.
-
-
Selective this compound Precipitation:
-
Transfer the purified filtrate to a clean beaker.
-
While stirring, slowly add the ammonium bicarbonate solution. NH₄HCO₃ acts as both a pH adjuster and a source of carbonate ions.[8]
-
Continuously monitor the pH. As NH₄HCO₃ is added, the pH will rise.
-
Continue adding the precipitant until the pH of the solution reaches 6.5. This pH has been shown to maximize the precipitation of this compound while minimizing the co-precipitation of cobalt.[3][10][11]
-
Allow the precipitate (this compound carbonate) to form and settle by stirring for an additional 60-90 minutes.[8][12]
-
-
Recovery and Washing:
-
Separate the this compound carbonate precipitate from the solution by filtration.
-
Wash the precipitate several times with deionized water to remove any entrained impurities.
-
Dry the precipitate in an oven at a suitable temperature (e.g., 90°C) to obtain solid this compound carbonate.[13]
-
Protocol 2: Two-Step Selective Precipitation of this compound as this compound Phosphate
This protocol describes a two-step precipitation method to separate this compound from a mixed solution containing transition metals such as cobalt (Co), iron (Fe), and copper (Cu) by precipitating it as this compound phosphate.[4][14]
Materials and Equipment:
-
Mixed metal ion solution containing this compound
-
Sodium hydroxide (NaOH) solution
-
Phosphoric acid (H₃PO₄)
-
pH meter
-
Stir plate and stir bar
-
Beakers
-
Filtration apparatus
-
Drying oven
Procedure:
-
Step I: Precipitation of Transition Metal Hydroxides:
-
Place the mixed metal solution in a beaker on a stir plate.
-
Slowly add NaOH solution to adjust the pH to a range of 4-5. In this pH range, cobalt, iron, and copper will precipitate as hydroxides, while this compound remains in the solution.[4][14]
-
Stir for a sufficient time (e.g., 30 minutes) to ensure complete precipitation.
-
Filter the solution to remove the precipitated metal hydroxides. The resulting filtrate is enriched with this compound ions.
-
-
Step II: Precipitation of this compound Phosphate:
-
Transfer the this compound-enriched filtrate to a new beaker.
-
Add phosphoric acid to the solution.
-
Adjust the pH of the solution to approximately 7 using NaOH. This will induce the precipitation of this compound phosphate (SmPO₄).[4][14]
-
Continue stirring for about 30-60 minutes to allow for complete precipitation.
-
-
Recovery and Washing:
-
Collect the this compound phosphate precipitate by filtration.
-
Wash the precipitate thoroughly with deionized water.
-
Dry the purified this compound phosphate precipitate in an oven.
-
Protocol 3: Precipitation of this compound as this compound Oxalate
This protocol is often used as a final purification step, as rare earth oxalates are highly insoluble.[9][15] It can be applied after solvent extraction or other separation methods.
Materials and Equipment:
-
This compound-containing solution (e.g., strip solution from solvent extraction)
-
Oxalic acid (H₂C₂O₄) solution
-
pH meter
-
Stir plate and stir bar
-
Beakers
-
Filtration apparatus
-
Drying oven/furnace for calcination
Procedure:
-
Precipitation:
-
Place the this compound solution in a beaker and stir.
-
Adjust the pH to approximately 3 with a suitable acid or base.[9]
-
Slowly add a solution of oxalic acid. A precipitate of this compound oxalate (Sm₂(C₂O₄)₃) will form.[15] The precipitation is typically rapid.[16]
-
Continue stirring for 10-20 minutes to ensure complete precipitation.[16]
-
-
Recovery and Conversion to Oxide:
Data Presentation
The following tables summarize the quantitative data for the selective precipitation of this compound under various conditions as reported in the literature.
Table 1: pH-Controlled Precipitation of this compound Carbonate from HNO₃ Leachate [3][8][10][11]
| Leachate Concentration | pH | Sm Precipitation Efficiency (%) | Co Co-precipitation (%) |
| 2M HNO₃ | 5.0 | 12.75 | 6.25 |
| 2M HNO₃ | 6.5 | 82.37 | 10.0 |
| 3M HNO₃ | 5.0 | 44.28 | 1.89 |
| 3M HNO₃ | 6.5 | ~100 | 36.43 |
Table 2: Selective Precipitation of this compound using Sodium Sulfate (Na₂SO₄) [12][17]
| Parameter | Optimal Condition | Sm Precipitation Efficiency (%) | Co-precipitation of other metals (%) |
| Temperature | 80 °C | 98.7[12] | < 0.1[17] |
| Molar Ratio (Na₂SO₄ to Sm) | 4:1 | 96.11[17] | 0.05 (Co), 0 (Fe), 0 (Cu)[17] |
| Time | 90 minutes | 98.7[12] | Not specified |
Table 3: Precipitation Stripping of this compound with Oxalic Acid [16]
| Oxalic Acid Concentration (mol/L) | Sm Precipitation Stripping (%) |
| 0.2 | 97.24 |
| 1.0 | 99.99 |
Mandatory Visualizations
Caption: Workflow for selective precipitation of this compound carbonate.
Caption: Workflow for two-step precipitation of this compound phosphate.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Rare-earth element - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scholars.wlu.ca [scholars.wlu.ca]
- 8. Recovery of this compound from Waste SmCo Magnets via Selective Precipitation with Ammonium Bicarbonate: Optimization of Process Efficiency [mdpi.com]
- 9. Extraction Process Sm2O3 this compound Leaching - 911Metallurgist [911metallurgist.com]
- 10. research.itu.edu.tr [research.itu.edu.tr]
- 11. nva.sikt.no [nva.sikt.no]
- 12. mdpi.com [mdpi.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. tandfonline.com [tandfonline.com]
- 15. This compound(III) oxalate - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Methodology for analyzing samarium content in geological samples.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the quantitative analysis of samarium (Sm) in geological samples. The protocols outlined are designed for researchers, scientists, and professionals in various fields, including geology, environmental science, and materials science, where accurate determination of rare earth elements is crucial. The primary techniques covered are Inductively Coupled Plasma Mass Spectrometry (ICP-MS), Neutron Activation Analysis (NAA), and X-ray Fluorescence (XRF) spectrometry.
Introduction
This compound is a rare earth element that, along with other lanthanides, provides valuable insights into geochemical processes, ore formation, and the evolution of the Earth's crust and mantle. Accurate and precise measurement of this compound concentrations in geological materials is essential for these studies. The choice of analytical technique depends on several factors, including the required detection limits, the sample matrix, available instrumentation, and the number of samples to be analyzed.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique capable of multi-element analysis at trace and ultra-trace concentrations.[1][2] It is often the method of choice for its low detection limits and high sample throughput.[3]
-
Neutron Activation Analysis (NAA) is a non-destructive nuclear analytical technique with high sensitivity and accuracy, particularly for many trace elements.[4][5] It is considered a primary or reference method due to its basis in nuclear properties rather than chemical reactions.[6]
-
X-ray Fluorescence (XRF) Spectrometry is a rapid and non-destructive technique widely used for the analysis of major and trace elements in geological materials.[7][8] It is particularly well-suited for high-throughput screening and analysis of powdered or solid samples.[9]
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
ICP-MS is a powerful tool for the determination of this compound in geological samples due to its exceptional sensitivity and the ability to measure individual isotopes.[10] Proper sample preparation and interference correction are critical for obtaining accurate results.[7]
Experimental Protocol: Acid Digestion and ICP-MS Analysis
This protocol describes the complete decomposition of silicate rock samples using a mixture of hydrofluoric (HF), nitric (HNO₃), and perchloric (HClO₄) acids, followed by analysis using ICP-MS.
1.1. Sample Preparation: Acid Digestion
-
Sample Pulverization: Crush and grind the geological sample to a fine powder (<200 mesh) to ensure homogeneity.[11]
-
Weighing: Accurately weigh approximately 50 mg of the powdered sample into a clean polytetrafluoroethylene (PFA) beaker.[11]
-
Acid Addition:
-
Carefully add 2 mL of concentrated nitric acid (HNO₃) and 5 mL of concentrated hydrofluoric acid (HF) to the beaker.[11] For samples with high organic content, an initial treatment with hydrogen peroxide (H₂O₂) may be necessary.[11]
-
For refractory minerals, a mixture containing perchloric acid (HClO₄) can be more effective. A common procedure involves a primary digestion with HF and HNO₃, followed by the addition of HClO₄ and heating to evaporate the acids.[12]
-
-
Microwave Digestion (Recommended):
-
Place the sealed PFA vessels in a microwave digestion system.[13]
-
Ramp the temperature to 180°C over 15 minutes and hold for 20 minutes.
-
Allow the vessels to cool completely before opening in a fume hood.
-
-
Open Vessel Digestion (Alternative):
-
Place the beakers on a hot plate in a fume hood at approximately 120°C.
-
Allow the acid mixture to slowly evaporate to near dryness.
-
Add 2 mL of HClO₄ and heat at 190°C until dense white fumes of HClO₄ appear, ensuring the complete removal of fluoride ions which can form insoluble precipitates with rare earth elements.[12]
-
-
Final Dissolution:
-
After cooling, add 5 mL of 50% (v/v) HNO₃ to the residue and gently warm to dissolve the salts.
-
Quantitatively transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water. The final solution should have an acid concentration of approximately 2-5% HNO₃.[12]
-
1.2. Instrumental Analysis
-
ICP-MS Instrumentation: Use a calibrated ICP-MS instrument equipped with a standard sample introduction system (nebulizer and spray chamber). For high matrix samples, an aerosol dilution system can be beneficial.[14]
-
Instrument Tuning: Optimize the instrument parameters (e.g., RF power, gas flow rates, lens voltages) to achieve maximum sensitivity for this compound while minimizing oxide and doubly charged ion formation. A cerium (Ce) solution is often used for this purpose, aiming for low CeO⁺/Ce⁺ and Ce²⁺/Ce⁺ ratios.[14]
-
Isotope Selection and Interference Correction:
-
The most abundant isotope of this compound, ¹⁵²Sm, is often used for analysis. However, it can suffer from isobaric interference from ¹⁵²Gd.
-
¹⁴⁷Sm and ¹⁴⁹Sm are generally preferred as they are free from major isobaric interferences.[15]
-
Polyatomic interferences, such as oxides of lighter rare earth elements (e.g., ¹³³Cs¹⁶O⁺ on ¹⁴⁹Sm), must be corrected for. This can be achieved mathematically by monitoring an oxide-free isotope of the interfering element or by using a collision/reaction cell.[16]
-
Doubly charged ions (e.g., from Ba, Nd, Gd, Dy) can interfere with some analytes, but this is less of a concern for this compound isotopes.[17][18]
-
-
Calibration: Prepare a series of calibration standards covering the expected concentration range of this compound in the samples. Matrix-matched standards are recommended to compensate for matrix effects.[14] An internal standard (e.g., Rh, Re, In) should be added to all blanks, standards, and samples to correct for instrumental drift.[3]
-
Data Acquisition: Analyze the blank, calibration standards, and samples. Include certified reference materials (CRMs) in the analytical run to verify accuracy and precision.
Neutron Activation Analysis (NAA)
NAA is a highly sensitive and accurate method for determining the concentration of many elements, including this compound, in geological samples. The technique involves irradiating the sample with neutrons, which induces radioactivity in the target elements. The characteristic gamma rays emitted during the decay of these radioactive isotopes are then measured.[4][5]
Experimental Protocol: Instrumental and Radiochemical NAA
This protocol outlines a well-established procedure for the determination of rare earth elements, including this compound, in rocks and minerals.[5][19]
2.1. Sample Preparation and Irradiation
-
Sample Encapsulation: Accurately weigh approximately 100-200 mg of the powdered geological sample into a high-purity quartz or polyethylene vial.
-
Standard Preparation: Prepare a standard by pipetting a known amount of a certified this compound standard solution onto a filter paper or into a similar vial.
-
Irradiation: Irradiate the samples and standards together in a nuclear reactor. The neutron flux, irradiation time, and decay time will depend on the specific reactor facilities and the desired sensitivity. A typical irradiation might involve a thermal neutron flux of 10¹² to 10¹⁴ n·cm⁻²·s⁻¹ for several hours.[20]
2.2. Post-Irradiation Processing (Radiochemical NAA)
For complex matrices or when very low detection limits are required, a chemical separation of the rare earth elements from the bulk matrix is performed to reduce interferences.
-
Sample Dissolution with Carrier:
-
Group Separation of Rare Earth Elements:
-
Dissolve the fused sample in water and acidify.
-
Precipitate the rare earth elements as hydroxides by adding ammonium hydroxide.
-
Further purify the REEs by precipitating them as oxalates from an acidic solution.[5]
-
-
Individual REE Separation (Optional): For the highest accuracy, individual rare earth elements can be separated from each other using ion-exchange chromatography.[5]
2.3. Gamma-Ray Spectrometry
-
Counting: Place the prepared sample (either the bulk irradiated sample for INAA or the separated REE fraction for RNAA) in front of a high-purity germanium (HPGe) detector to measure the emitted gamma rays.
-
Data Acquisition: Acquire a gamma-ray spectrum for a sufficient counting time to achieve good statistical precision.
-
Quantification:
-
Identify the characteristic gamma-ray peaks for the this compound isotope produced. The reaction ¹⁵²Sm(n,γ)¹⁵³Sm is commonly used, and the resulting ¹⁵³Sm has a half-life of 46.28 hours and emits a prominent gamma ray at 103.2 keV.
-
Calculate the concentration of this compound in the sample by comparing the peak area of the this compound gamma ray in the sample spectrum to that in the standard spectrum, correcting for differences in irradiation, decay, and counting times, as well as the chemical yield of the separation process (for RNAA).
-
X-ray Fluorescence (XRF) Spectrometry
XRF is a widely used technique for the analysis of geological materials due to its speed, minimal sample preparation, and non-destructive nature.[7] The accuracy of XRF analysis is highly dependent on the quality of the sample preparation and the calibration.
Experimental Protocol: Pressed Powder Pellet and Fused Bead Preparation
3.1. Sample Preparation: Pressed Powder Pellets
This method is suitable for trace element analysis where high precision is required and matrix effects can be adequately corrected.[21]
-
Grinding: Grind the sample to a fine powder (ideally < 50 µm) to minimize particle size effects.[22]
-
Mixing with Binder:
-
Weigh approximately 8 grams of the powdered sample and 2 grams of a binder (e.g., cellulose or a specialized XRF binder) into a mixing vessel.[21]
-
Homogenize the mixture thoroughly in a mill.
-
-
Pellet Pressing:
3.2. Sample Preparation: Fused Beads
This method is preferred for major and minor element analysis and for samples with significant mineralogical or particle size effects, as it creates a homogeneous glass disk.[26][27][28]
-
Weighing: Accurately weigh approximately 1 gram of the powdered sample and 9 grams of a flux, typically a mixture of lithium tetraborate (Li₂B₄O₇) and lithium metaborate (LiBO₂), into a platinum crucible.[27] A non-wetting agent, such as a bromide salt, is often added.
-
Fusion:
-
Heat the crucible in a muffle furnace or an automated fusion apparatus to a temperature of 1000-1100°C.[27]
-
Agitate the crucible during fusion to ensure a homogeneous melt.
-
-
Casting: Pour the molten mixture into a platinum mold and allow it to cool to form a flat glass bead.[26]
3.3. Instrumental Analysis
-
Instrumentation: Use a wavelength-dispersive XRF (WDXRF) spectrometer for high resolution and sensitivity.
-
Measurement Conditions: Select the appropriate X-ray tube target (e.g., Rhodium), voltage, and current to efficiently excite the this compound spectral lines. Use a suitable analyzing crystal and detector for the this compound L-lines.
-
Calibration and Data Correction:
-
Calibrate the instrument using a set of certified reference materials that cover the expected concentration range and matrix types of the unknown samples.
-
Apply matrix correction models (e.g., fundamental parameters or influence coefficients) to compensate for absorption and enhancement effects from other elements in the sample.[29]
-
Data Presentation
The following table summarizes the typical performance characteristics of the described analytical methods for the determination of this compound in geological samples.
| Parameter | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Neutron Activation Analysis (NAA) | X-ray Fluorescence (XRF) |
| Typical Detection Limit | 0.01 - 0.1 ppm | 0.01 - 0.1 ppm | 1 - 10 ppm |
| Precision (RSD) | 2 - 5% | 3 - 10% | 5 - 15% |
| Accuracy | High (with proper interference correction) | Very High (often a reference method) | Good (highly dependent on calibration) |
| Sample Throughput | High | Low to Medium | Very High |
| Destructive? | Yes | No (INAA), Yes (RNAA) | No |
| Primary Interferences | Isobaric and polyatomic overlaps | Spectral overlap of gamma-ray peaks | Spectral overlap of X-ray lines, matrix effects |
Note: Values are approximate and can vary significantly depending on the specific instrumentation, sample matrix, and analytical protocol used.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound in geological samples using the three described techniques.
Caption: General workflow for this compound analysis in geological samples.
References
- 1. netl.doe.gov [netl.doe.gov]
- 2. Comparative Evaluation of Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and X-Ray Fluorescence (XRF) Analysis Techniques for Screening Potentially Toxic Elements in Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. An accurate procedure for the determination of the rare earths by neutron activation | Semantic Scholar [semanticscholar.org]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. X-Ray Fluorescence (XRF) [serc.carleton.edu]
- 9. pubs.usgs.gov [pubs.usgs.gov]
- 10. Determination of the rare-earth elements in geological materials by inductively coupled plasma mass spectrometry [pubs.usgs.gov]
- 11. An Experimental Method for Effectively Digesting Geological Samples [scirp.org]
- 12. goldschmidtabstracts.info [goldschmidtabstracts.info]
- 13. Determination of Rare Earth Elements in Rock Samples by ICP-MS Using Microwave Digestion [ykcs.ac.cn]
- 14. gsj.jp [gsj.jp]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
- 18. m.youtube.com [m.youtube.com]
- 19. akjournals.com [akjournals.com]
- 20. researchgate.net [researchgate.net]
- 21. pelletpressdiesets.com [pelletpressdiesets.com]
- 22. malvernpanalytical.com [malvernpanalytical.com]
- 23. Key Considerations for XRF Pelletising [xrfscientific.com]
- 24. XRF Sample Preparation Methods/Procedure - 911Metallurgist [911metallurgist.com]
- 25. Checklist for making XRF pellets - Specac Ltd [specac.com]
- 26. Reddit - The heart of the internet [reddit.com]
- 27. tmt.unze.ba [tmt.unze.ba]
- 28. scribd.com [scribd.com]
- 29. resources.rigaku.com [resources.rigaku.com]
Troubleshooting & Optimization
Troubleshooting samarium diiodide synthesis color change issues.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with samarium diiodide (SmI₂). The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and use.
Troubleshooting Guide: Color Change Issues
One of the most common indicators of a successful this compound diiodide synthesis is the color of the reaction mixture. The final, active SmI₂ solution in tetrahydrofuran (THF) should be a characteristic deep blue.[1][2][3] Deviations from this color often indicate underlying issues with the reagents or reaction conditions.
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Red -> CauseRed; CauseRed -> SolutionRed; Green -> CauseGreen; CauseGreen -> SolutionGreen; Grey -> CauseGrey; CauseGrey -> SolutionGrey; Purple -> CausePurple; CausePurple -> SolutionPurple; }
Caption: Workflow for the synthesis of this compound Diiodide (SmI₂).
Signaling Pathways and Logical Relationships
The reactivity of this compound diiodide can be significantly influenced by the use of additives. These additives can be broadly categorized into Lewis bases, proton sources, and inorganic salts. [1]The choice of additive can alter the reaction mechanism and rate.
dot
Caption: Influence of common additives on SmI₂ reactivity.
References
- 1. Preparation and Use of this compound Diiodide (SmI2) in Organic Synthesis: The Mechanistic Role of HMPA and Ni(II) Salts in the this compound Barbier Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcollections.drew.edu [digitalcollections.drew.edu]
- 3. This compound(II) iodide - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Samarium-Catalyzed Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing samarium-catalyzed cross-coupling reactions. The information is presented in a practical question-and-answer format, supplemented with quantitative data, detailed experimental protocols, and workflow diagrams to address common challenges encountered during experimentation.
Troubleshooting Guide
This section addresses specific issues that may arise during this compound-catalyzed cross-coupling reactions and offers potential solutions.
Q1: My reaction is showing low or no conversion of the starting material. What are the likely causes and how can I fix it?
A1: Low or no conversion in this compound-catalyzed reactions can often be attributed to inactive reagents or suboptimal reaction conditions. Here are several factors to consider:
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Inactive this compound(II) Iodide (SmI₂): The quality of the SmI₂ is crucial. If you are preparing it in situ from this compound metal and an iodine source (e.g., I₂ or 1,2-diiodoethane), the this compound metal may be passivated by a surface oxide layer.
-
Solution: Activate the this compound metal by stirring it vigorously with a small amount of iodine or 1,2-diiodoethane in THF until the characteristic deep blue or green color of SmI₂ appears before adding your substrate. Sonication can also aid in activation.
-
-
Purity of Solvent and Reagents: The presence of oxygen or moisture can quench the highly reactive Sm(II) species, oxidizing it to Sm(III).
-
Solution: Ensure that all solvents (especially THF) are rigorously dried and degassed. All starting materials should be dried and the reaction should be conducted under a strictly inert atmosphere (argon or nitrogen).
-
-
Insufficient Reducing Power: For catalytic systems, the co-reductant (e.g., Mg, Zn) may not be effectively regenerating the Sm(II) species.
-
Solution: Ensure the co-reductant is activated (e.g., by using fresh filings or treating with an activating agent). In some cases, switching to a different co-reductant or employing an electrochemical reduction method may be necessary.[1]
-
-
Reaction Temperature: Some this compound-catalyzed reactions require elevated temperatures to proceed at a reasonable rate.
Q2: I am observing significant formation of a pinacol-type homocoupling byproduct of my ketone/aldehyde starting material. How can I suppress this side reaction?
A2: Pinacol coupling is a common side reaction, especially with aldehyde substrates.[4] This occurs when two ketyl radicals generated from the carbonyl starting material couple with each other instead of the desired cross-coupling partner.
-
Slow Addition of Substrate: Adding the carbonyl substrate slowly to the reaction mixture containing the SmI₂ and the other coupling partner can help maintain a low concentration of the ketyl radical, thus disfavoring the bimolecular pinacol coupling.
-
Choice of Additives: The choice of additives can significantly influence the reaction pathway. In some cases, additives like LiCl or MeOH have been reported to promote undesired pinacol-type couplings.[4]
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of competing side reactions.
Q3: My reaction is giving a low yield of the desired product, with a significant amount of the starting carbonyl compound being reduced to the corresponding alcohol. What can I do to favor the cross-coupling?
A3: The reduction of the carbonyl starting material to an alcohol is a common competitive pathway, as the intermediate ketyl radical can be further reduced and then protonated.
-
Proton Source: The type and amount of proton source (e.g., t-BuOH, MeOH, H₂O) can be critical. An excess of a highly acidic proton source can lead to rapid protonation and reduction.
-
Solution: Carefully control the stoichiometry of the proton source. In some cases, using a less acidic proton source or even running the reaction in the absence of an external proton source (relying on adventitious water or workup for protonation) can improve the yield of the cross-coupled product. Water has been found to be an optimal additive in some couplings of α-amino aldehydes and ketones with methyl acrylate, while MeOH and tBuOH gave lower yields.[6]
-
-
Additives: Additives like HMPA can increase the reduction potential of SmI₂, making the single-electron transfer to the carbonyl more favorable and potentially accelerating the subsequent coupling step relative to the reduction pathway.[6]
-
Substrate Structure: If the cross-coupling partner is not sufficiently reactive, the ketyl radical may have a longer lifetime, increasing the likelihood of its reduction.
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Solution: While not always feasible, modification of the cross-coupling partner to make it a better radical acceptor can sometimes improve yields.
-
Q4: The diastereoselectivity of my reaction is poor. How can I improve it?
A4: The stereochemical outcome of this compound-catalyzed cross-coupling reactions is often highly dependent on the reaction conditions and the additives used.
-
Additives and Solvents: These play a crucial role in the organization of the transition state. The coordination of additives to the this compound ion can influence the steric environment and thus the stereoselectivity.
-
Example: In the reductive cross-coupling between ketones and α,β-unsaturated esters to form pyrrolidines, the use of SmI₂–HMPA resulted in trans-substituted products, whereas the addition of MeOH (SmI₂–HMPA–MeOH) led to the formation of cis-pyrrolidines.[7]
-
Solution: A screening of different additives (e.g., HMPA, TPPA, H₂O, LiBr) and solvents is highly recommended to optimize diastereoselectivity.[5][6][7]
-
-
Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.
-
Chiral Ligands: For achieving enantioselectivity, the use of chiral ligands that coordinate to the this compound ion is a promising strategy, although this is a developing area of research.
Frequently Asked Questions (FAQs)
Q1: What is the role of additives like HMPA, water, and lithium salts in this compound-catalyzed reactions?
A1: Additives are crucial for modulating the reactivity and selectivity of SmI₂.
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Hexamethylphosphoramide (HMPA): HMPA is a strong Lewis base that coordinates to the this compound ion. This coordination breaks up the SmI₂ aggregates in solution, increasing its solubility and reduction potential. This often leads to faster reactions and allows for the reduction of less reactive functional groups. However, HMPA is a known carcinogen, and safer alternatives like tripyrrolidinophosphoric acid triamide (TPPA) are being explored.[5]
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Water (H₂O): Water can act as a proton source and has been shown to accelerate certain SmI₂-mediated reactions. The SmI₂–H₂O system can exhibit unique reactivity and selectivity compared to anhydrous conditions.[6]
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Lithium Salts (e.g., LiCl, LiBr): These salts can influence the reaction outcome through various mechanisms, including altering the aggregation state of SmI₂ or participating in the transition state. However, their effect can be substrate-dependent, and in some cases, they may promote undesired side reactions.[4][8]
Q2: What is the difference between stoichiometric and catalytic this compound-mediated reactions?
A2:
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Stoichiometric Reactions: Traditionally, SmI₂ has been used as a stoichiometric reagent, meaning that at least two equivalents are required for a typical reductive coupling (one for each electron transfer). This approach generates significant amounts of this compound waste, which can be costly and problematic for large-scale synthesis.
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Catalytic Reactions: Modern approaches aim to use a sub-stoichiometric amount of a this compound salt (e.g., 5-25 mol%). In these systems, a stoichiometric co-reductant (such as magnesium, zinc, or an electrochemical method) is used to regenerate the active Sm(II) species from the Sm(III) formed during the reaction.[1] This creates a catalytic cycle, making the process more atom-economical and environmentally friendly. Another catalytic approach involves a "radical relay" mechanism, which negates the need for a co-reductant.[9][10]
Q3: How do I prepare and handle SmI₂ solutions?
A3: SmI₂ is highly sensitive to air and moisture. It is typically prepared as a 0.1 M solution in THF.
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Preparation: A common method involves adding an iodine source, such as diiodomethane (CH₂I₂) or 1,2-diiodoethane, to a suspension of this compound metal powder in anhydrous, degassed THF under an inert atmosphere.[3] The reaction is complete when the solution turns a deep blue-green color and all the this compound metal has been consumed.
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Handling: All manipulations of SmI₂ solutions should be performed using standard air-free techniques (e.g., Schlenk line or glovebox). Solutions are best used fresh but can be stored for short periods under an inert atmosphere in the dark. The concentration of the solution can be titrated before use.
Q4: Can this compound-catalyzed cross-coupling be used for the synthesis of complex molecules?
A4: Absolutely. This compound-catalyzed cross-coupling reactions, particularly intramolecular versions (radical cyclizations), are powerful tools for the construction of complex carbocyclic and heterocyclic scaffolds. They have been successfully applied as key steps in the total synthesis of numerous natural products, often allowing for the rapid assembly of multiple stereocenters with high stereocontrol.[3][4][6]
Data Presentation
The following tables summarize quantitative data from the literature to guide reaction optimization.
Table 1: Optimization of SmI₂-Catalyzed Intermolecular Coupling of Aryl Cyclopropyl Ketones and Alkynes
| Entry | Ketone | SmI₂ (mol %) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Phenyl | 25 | 45 | 45 | 35 |
| 2 | 2-Methylphenyl | 25 | 45 | 45 | 99 |
| 3 | 2-Methylphenyl | 25 | 20 | 120 | 60 |
| 4 | 2-Methylphenyl | 20 | 45 | 120 | 75 |
| 5 | 2-Methylphenyl | 15 | 45 | 120 | 62 |
| 6 | 2,6-Dimethylphenyl | 15 | 45 | 120 | 87 |
Data adapted from a study on radical relay mechanisms. The reaction couples various aryl cyclopropyl ketones with phenylacetylene.[9][11]
Table 2: Diastereoselectivity in SmI₂/Tetraglyme-Catalyzed Pinacol Coupling of Aldehydes
| Entry | Aldehyde | Yield (%) | Diastereomeric Ratio (±/meso) |
| 1 | Benzaldehyde | 85 | 19/81 |
| 2 | 4-Chlorobenzaldehyde | 75 | 15/85 |
| 3 | 2-Naphthaldehyde | 81 | 19/81 |
| 4 | Hexanal | 65 | 95/5 |
| 5 | Cyclohexanecarboxaldehyde | 70 | >99/<1 |
Conditions: SmI₂/tetraglyme (10 mol %), Mg (1.6 equiv), Me₂SiCl₂ (2 equiv), THF, rt. Data from a study on catalytic diastereoselective pinacol couplings.
Experimental Protocols
Protocol 1: General Procedure for Stoichiometric SmI₂-Mediated Intramolecular Pinacol Coupling
This protocol is a general guideline for a typical SmI₂-mediated reaction.
-
Apparatus: All glassware should be flame-dried under vacuum and cooled under a positive pressure of dry argon or nitrogen.
-
Preparation of SmI₂ Solution: In a Schlenk flask, place this compound metal powder (2.12 mmol, 1.1 equiv) and add anhydrous, degassed THF (18 mL). To this suspension, add diiodomethane (1.8 mmol, 1.0 equiv) via syringe. Stir the mixture at room temperature. The reaction is initiated by the appearance of a green-yellow color, which turns to a deep blue-green upon completion (typically 1-2 hours).
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Reaction Setup: In a separate flame-dried Schlenk flask, dissolve the diketone substrate (0.72 mmol) and tert-butanol (2.1 mmol, 3.0 equiv) in anhydrous, degassed THF (3 mL).
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Reaction Execution: Cool the SmI₂ solution to -78 °C (dry ice/acetone bath). To this cold solution, add the substrate solution dropwise via cannula over 5-10 minutes.
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Reaction Monitoring: Stir the reaction mixture, allowing it to warm slowly to room temperature over several hours (e.g., 16 hours). The progress of the reaction can be monitored by TLC by quenching small aliquots with saturated aqueous sodium bicarbonate.
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Work-up: Once the reaction is complete, pour the mixture into a saturated aqueous solution of sodium thiosulfate (50 mL) and extract with diethyl ether or ethyl acetate (3 x 50 mL).
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Purification: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: SmI₂-Catalyzed Intermolecular Radical Coupling of an Aryl Cyclopropyl Ketone and an Alkyne
This protocol is based on a catalytic radical relay strategy.
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Apparatus: Use a flame-dried Schlenk tube equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
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Reaction Setup: To the Schlenk tube, add the aryl cyclopropyl ketone (e.g., 2-methylphenyl cyclopropyl ketone, 0.1 mmol, 1.0 equiv) and the alkyne (e.g., phenylacetylene, 0.5 mmol, 5.0 equiv).
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Solvent and Catalyst Addition: Add anhydrous, degassed THF (2 mL, to achieve a 0.05 M concentration of the ketone). Stir the solution and heat to the desired temperature (e.g., 45 °C).
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Reaction Initiation: Prepare a stock solution of SmI₂ (0.1 M in THF). Add the required amount of the SmI₂ solution (e.g., for 15 mol %, add 0.15 mL of the 0.1 M solution) to the heated reaction mixture via syringe.
-
Reaction Monitoring: Stir the reaction at the specified temperature for the required time (e.g., 2 hours). Monitor the consumption of the starting material by TLC or GC-MS.
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Work-up: After completion, cool the reaction mixture to room temperature and open it to the air. Quench with a few drops of saturated aqueous sodium thiosulfate.
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Purification: Dilute the mixture with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to obtain the desired cyclopentene product.[9]
Mandatory Visualization
The following diagrams illustrate key mechanistic pathways and workflows in this compound-catalyzed cross-coupling.
References
- 1. oaepublish.com [oaepublish.com]
- 2. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 3. This compound( ii ) iodide-mediated reactions applied to natural product total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08163B [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reductions with this compound(II) iodide - Wikipedia [en.wikipedia.org]
- 6. This compound-Mediated Asymmetric Synthesis | MDPI [mdpi.com]
- 7. Synthesis of Nitrogen Heterocycles Using this compound(II) Iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. SmI2-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes: A Link between Ketone Conformation and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexmolecular.com [apexmolecular.com]
- 11. pubs.acs.org [pubs.acs.org]
Common problems in the work-up of samarium iodide reactions.
Technical Support Center: Samarium Iodide (SmI₂) Reactions
Welcome to the technical support center for this compound iodide (SmI₂) mediated reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues encountered during the experimental work-up of these reactions.
Frequently Asked Questions (FAQs)
Q1: How should I properly quench my this compound iodide reaction?
The ideal quenching method for a SmI₂ reaction is contingent on the stability of your product. Upon reaction completion, often indicated by a color change from a deep blue or green to a light yellow, you may select one of the following procedures:
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For Acid-Stable Products: Quenching with a dilute aqueous solution of hydrochloric acid (HCl) is an effective method. This approach also aids in the dissolution of this compound salts, which simplifies their removal during subsequent aqueous washes.[1]
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For Acid-Sensitive Products: If your product is susceptible to degradation in acidic conditions, it is advisable to use mildly basic solutions or a buffer with a pH between 7 and 8.[1] A saturated aqueous solution of ammonium chloride (NH₄Cl) is also a commonly employed quenching agent for these substrates.[1]
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Simple Air Oxidation: For many reactions, quenching can be achieved by simply exposing the reaction mixture to air. This oxidizes the remaining Sm(II) to Sm(III), typically resulting in a color change to yellow.[1]
Q2: I'm experiencing a persistent emulsion during the aqueous work-up. How can this be resolved?
Emulsion formation is a frequent challenge in the work-up of SmI₂ reactions, often arising from the precipitation of this compound salts.[1] The addition of a chelating agent is a highly effective strategy to break these emulsions:
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Rochelle's Salt (Potassium Sodium Tartrate): The addition of a saturated aqueous solution of Rochelle's salt can chelate the this compound ions, enhancing their solubility in the aqueous phase and thereby breaking the emulsion.[1][2]
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Tartaric Acid: Introducing a small amount of tartaric acid into the separatory funnel can also effectively chelate the this compound species and resolve the emulsion.[1][2]
Q3: My product appears to be chelating with this compound byproducts, resulting in poor recovery. What should I do?
This issue is particularly common for products that contain functional groups capable of chelation, such as amino alcohols.[1][2] The strong affinity of these products for this compound can make their extraction from the aqueous layer difficult. To mitigate this, the use of tartaric acid during the work-up is recommended. The tartaric acid will preferentially chelate with the this compound ions, liberating your product and allowing for its successful extraction into the organic phase.[2]
Q4: The color of my this compound iodide solution is not the characteristic deep blue. What could be the issue?
The deep blue color is indicative of the active Sm(II) species. An incorrect color, such as red, yellow, or green from the outset, may suggest an issue with the preparation of the reagent.[3][4] Potential causes include:
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Poor Quality of this compound Metal: The presence of oxides on the surface of the this compound metal can inhibit the reaction.[4] Activation of the metal may be necessary.
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Impurities in Solvents or Reagents: Ensure that the THF is rigorously dried and degassed, as SmI₂ is sensitive to both air and water.[3][4] Impurities in the iodine source (e.g., 1,2-diiodoethane or I₂) can also be problematic.[5]
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Inadequate Inert Atmosphere: The reaction is highly sensitive to oxygen.[4][6] Ensure all glassware is flame-dried and the reaction is conducted under a positive pressure of an inert gas like argon or purified nitrogen.[3][4]
Troubleshooting Guides
Guide 1: Troubleshooting SmI₂ Reagent Preparation
If you are facing difficulties in preparing an active SmI₂ solution, consider the following troubleshooting steps:
| Problem | Potential Cause | Suggested Solution |
| Reaction mixture is red or yellow instead of blue. | Incomplete formation of Sm(II). This could be due to oxidized this compound metal or impurities. | Try activating the this compound metal. Sonication of the reaction mixture may also help initiate the reaction.[4] Ensure all reagents and solvents are pure and dry. |
| The deep blue color fades prematurely. | Presence of oxygen or water in the reaction setup. | Re-evaluate the inertness of your system. Flame-dry all glassware under vacuum and use a well-maintained inert gas line.[4] Ensure THF is freshly distilled from a suitable drying agent. |
| Reaction fails to initiate (color remains grey). | Inactive this compound metal surface. | Consider activating the this compound metal with a small amount of a suitable activating agent or by sonication.[4] |
Guide 2: Optimizing Reaction Conditions with Additives
The reactivity of SmI₂ can be significantly influenced by the use of additives. The following table summarizes the effect of common additives on a this compound-Barbier reaction.
| Additive | Reaction Time | Yield (%) | Notes |
| None | 72 h | 69 | Baseline for comparison. |
| HMPA (>10 equiv.) | < 5 min | ~100 | Hexamethylphosphoramide (HMPA) is a powerful activator but is also a known carcinogen.[3][7] |
| Ni(acac)₂ (1 mol%) | 15 min | 97 | Catalytic amounts of Nickel(II) acetylacetonate can dramatically increase the reaction rate.[3][8] |
Experimental Protocols
Protocol 1: General Work-up Procedure for SmI₂ Reactions
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Quenching: Once the reaction is complete (indicated by TLC or color change), quench the reaction mixture according to the stability of your product (see FAQ 1). For acid-sensitive products, a common method is to add a 1:1 v/v mixture of saturated NaHCO₃ and saturated aqueous potassium sodium tartrate (Rochelle's salt).[2]
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Oxidation (if necessary): If quenching is done under non-acidic conditions, stir the mixture open to the air until the excess Sm(II) is oxidized, indicated by a color change from dark blue to bright yellow.[2]
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Extraction: Dilute the mixture with an excess of an organic solvent like ethyl acetate (EtOAc) or dichloromethane (CH₂Cl₂).[2] Transfer to a separatory funnel.
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Washing:
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.[2]
Protocol 2: Preparation of SmI₂ Solution (0.1 M in THF)
This protocol should be performed under a strict inert atmosphere (Argon or Nitrogen).
-
Glassware Preparation: Flame-dry a round-bottomed flask equipped with a magnetic stir bar under a stream of inert gas.[3][8]
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Reagent Addition:
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Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-3 hours, indicated by the formation of a deep blue-green solution.[3][8]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and Use of this compound Diiodide (SmI2) in Organic Synthesis: The Mechanistic Role of HMPA and Ni(II) Salts in the this compound Barbier Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. The Role of Solvents and Additives in Reactions of this compound(II) Iodide and Related Reductants | Basicmedical Key [basicmedicalkey.com]
- 6. digitalcollections.drew.edu [digitalcollections.drew.edu]
- 7. Reductions with this compound(II) iodide - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. This compound(II) iodide - Wikipedia [en.wikipedia.org]
Technical Support Center: Deactivation and Regeneration of Samarium-Based Catalysts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the deactivation and regeneration of samarium-based catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of deactivation for this compound-based catalysts?
A1: Deactivation of this compound-based catalysts, particularly those involving this compound oxide (Sm₂O₃) or this compound-doped ceria, typically occurs through three main mechanisms:
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Coking: The deposition of carbonaceous materials (coke) on the catalyst surface, which blocks active sites and pores. This is common in processes involving hydrocarbons at high temperatures, such as dry reforming of methane.
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Sintering: The thermal agglomeration of catalyst particles, leading to a reduction in the active surface area. This is often irreversible and can be exacerbated by high temperatures. The addition of this compound to catalysts like ceria can improve thermal stability and inhibit sintering.[1][2][3]
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Poisoning: The strong chemisorption of impurities from the reactant stream onto the active sites of the catalyst. Common poisons include sulfur compounds (SOₓ), which can react with the catalyst to form stable sulfates, and alkali metals.[4][5]
Q2: How can I regenerate a this compound-based catalyst that has been deactivated by coking?
A2: Coked this compound-based catalysts can typically be regenerated through controlled oxidation. This process involves burning off the deposited coke in an oxygen-containing atmosphere. The temperature and oxygen concentration must be carefully controlled to avoid excessive heat that could lead to sintering.[6] A common method is temperature-programmed oxidation (TPO).
Q3: Is it possible to regenerate a sintered this compound-based catalyst?
A3: Sintering is generally considered an irreversible deactivation mechanism, as it involves structural changes to the catalyst.[7] Therefore, regeneration of a sintered catalyst is often not feasible. The focus should be on preventing sintering by operating within recommended temperature limits and by using thermally stable catalyst formulations, such as this compound-doped ceria, which has shown enhanced thermal stability.[1][2][3]
Q4: My this compound-based catalyst was exposed to sulfur. How can I regenerate it?
A4: Regeneration of sulfur-poisoned this compound-doped catalysts can be achieved through thermal treatment in a controlled atmosphere. For instance, a this compound-doped cerium adsorbent used for sulfur removal was regenerated by heating to 800 °C in an air stream until SO₂ was no longer detected.[4] The specific regeneration conditions, such as temperature and gas composition (e.g., air or a 2% O₂/N₂ mixture), can influence the regeneration pathway and efficiency.[4][8]
Troubleshooting Guides
Issue 1: Gradual Loss of Catalytic Activity
| Symptom | Possible Cause | Recommended Action |
| Decreased conversion of reactants over time. | Coke Deposition: Accumulation of carbon on the catalyst surface. | Perform a Temperature-Programmed Oxidation (TPO) analysis to confirm the presence of coke. If confirmed, proceed with a controlled oxidative regeneration. |
| Reduced product selectivity. | Sintering: Loss of active surface area due to thermal stress. | Analyze the catalyst's surface area using the BET method and compare it to the fresh catalyst. If sintering is confirmed, catalyst replacement is likely necessary. Consider optimizing reaction temperature to prevent future sintering. |
| Sharp decline in activity after a change in feedstock. | Poisoning: Introduction of impurities like sulfur or alkali metals. | Analyze the feedstock for potential poisons. If sulfur is suspected, a high-temperature regeneration in an oxidizing atmosphere may be effective. For other poisons, specific chemical washing procedures might be required. |
Issue 2: Poor Performance After Regeneration
| Symptom | Possible Cause | Recommended Action |
| Incomplete restoration of catalytic activity after oxidative regeneration. | Incomplete Coke Removal: Regeneration conditions (temperature, time, O₂ concentration) were insufficient. | Re-run the regeneration at a slightly higher temperature or for a longer duration. Use TPO to verify complete coke removal. |
| Sintering during Regeneration: The regeneration temperature was too high, causing thermal damage. | Compare the BET surface area of the regenerated catalyst with the fresh catalyst. If sintering has occurred, the catalyst may be irreversibly damaged. Optimize future regeneration protocols to use lower temperatures. | |
| Lower activity after regeneration of a sulfur-poisoned catalyst. | Incomplete Removal of Sulfates: Regeneration conditions were not sufficient to decompose the stable metal sulfates. | Increase the regeneration temperature. For this compound-doped ceria, regeneration at 800°C has been shown to be effective.[4] |
| Structural Changes: The regeneration process may have altered the catalyst's structure or the oxidation state of the active components. | Characterize the regenerated catalyst using techniques like XRD and H₂-TPR to identify any structural or electronic changes. |
Quantitative Data Presentation
Table 1: Performance of Sm-Ce-MnOx Catalyst for Soot Oxidation [9]
| Catalyst | T₁₀ (°C) | T₅₀ (°C) | T₉₀ (°C) | BET Surface Area (m²/g) |
| MnOx | 340 | 416 | 461 | 55.4 |
| Sm-MnOx | 323 | 398 | 448 | 89.2 |
| Ce-MnOx | 315 | 385 | 435 | 92.6 |
| Sm-Ce-MnOx | 306 | 376 | 425 | 95.3 |
Table 2: Stability of Sm-Doped Ceria Catalysts in Soot Oxidation (After 5 Cycles) [1]
| Catalyst | Initial T₅₀ (°C) | T₅₀ after 5 cycles (°C) | Change in Ce³⁺ content (%) |
| Pure CeO₂ | 450 | 480 | -8.4 |
| 5% Sm-doped CeO₂ | 460 | 475 | -1.0 |
| 10% Sm-doped CeO₂ | 470 | 475 | -0.8 |
| 20% Sm-doped CeO₂ | 480 | 480 | -0.5 |
Table 3: NOx Conversion of Sm-Doped Iron Oxide Catalyst with and without SO₂ [5]
| Condition | NOx Conversion at 250°C (%) |
| Fresh Catalyst | ~100 |
| With 0.05% SO₂ | 86 |
| After SO₂ Removal | 93 |
Experimental Protocols
Oxidative Regeneration of Coked Catalysts (Temperature-Programmed Oxidation)
Objective: To remove carbon deposits (coke) from a deactivated catalyst.
Methodology:
-
Place a known amount of the coked catalyst (e.g., 50-100 mg) in a quartz tube reactor.
-
Heat the catalyst under an inert gas flow (e.g., N₂ or Ar) to the desired initial temperature (e.g., 100-150°C) to remove any physisorbed species.
-
Introduce a controlled flow of an oxidizing gas mixture (e.g., 5-20% O₂ in N₂) over the catalyst.
-
Increase the temperature at a linear rate (e.g., 5-10°C/min) to a final temperature (e.g., 500-600°C). The final temperature should be high enough to combust the coke but not so high as to cause sintering.[6]
-
Monitor the effluent gas stream using a mass spectrometer or a gas analyzer for CO and CO₂ to determine the completion of coke combustion.
-
Once coke removal is complete, cool the catalyst under an inert gas flow.
Activity Testing of Regenerated Catalysts
Objective: To evaluate the performance of the catalyst after regeneration.
Methodology:
-
Load the regenerated catalyst into a fixed-bed reactor.
-
Pre-treat the catalyst under specific conditions (e.g., reduction in H₂ or oxidation in air) as required for the specific reaction.
-
Introduce the reactant feed stream at a defined temperature, pressure, and space velocity.
-
Allow the reaction to reach a steady state.
-
Analyze the composition of the product stream using gas chromatography (GC) or other suitable analytical techniques.
-
Calculate the conversion of reactants and the selectivity towards desired products.
-
Compare the performance of the regenerated catalyst to that of the fresh and deactivated catalysts.
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: General workflow for catalyst regeneration and evaluation.
References
- 1. Influence of Surface Properties of Nanostructured Ceria-Based Catalysts on Their Stability Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermally Stable Silver Cathode Covered by Samaria-Doped Ceria for Low-Temperature Solid Oxide Fuel Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Regeneration Mechanism of Sulfur Absorption Via this compound-doped Cerium Adsorbents in the Gas Atmosphere of O2/N2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aaqr.org [aaqr.org]
- 6. ias.ac.in [ias.ac.in]
- 7. Recent Progresses in the Design and Fabrication of Highly Efficient Ni-Based Catalysts With Advanced Catalytic Activity and Enhanced Anti-coke Performance Toward CO2 Reforming of Methane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regeneration Mechanism of Sulfur Absorption Via this compound-doped Cerium Adsorbents in the Gas Atmosphere of O2/N2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Improving the stability of samarium(II) iodide solutions.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with samarium(II) iodide (SmI₂).
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of SmI₂ solutions.
| Problem | Potential Cause | Recommended Solution |
| Failed or Incomplete SmI₂ Preparation (Solution is not deep blue/green) | Poor quality this compound metal. | Use high-quality this compound metal. If the metal has been exposed to air for an extended period, it may have an oxide layer. Grinding the metal in a mortar and pestle to expose a fresh surface or using a reported activation method can improve results.[1][2] |
| Inadequate inert atmosphere. | Ensure all glassware is flame-dried and cooled under a positive pressure of argon. Argon is preferable to nitrogen, as nitrogen can react with this compound metal.[2] | |
| Impure iodine. | Use freshly sublimed iodine crystals to remove any non-volatile impurities.[2] | |
| Low Reaction Yields | Incorrect SmI₂ concentration. | The deep blue color of SmI₂ solutions is not a reliable indicator of concentration. It is crucial to titrate the solution (e.g., with a standard solution of iodine) before use to determine the exact molarity.[3][4] Commercially available solutions can also vary in concentration.[3] |
| Inactive SmI₂ solution. | Use freshly prepared SmI₂ solutions for best results. While solutions can be stored for several days under an inert atmosphere, their potency can decrease over time.[4] The presence of excess this compound metal can help maintain the concentration of SmI₂.[2][5] | |
| Inappropriate additives for the specific transformation. | The choice of additive is critical. For example, HMPA significantly increases the reducing potential of SmI₂ for many substrates.[2][6] For other reactions, proton sources like water or alcohols are necessary.[7] | |
| Difficulty in Reaction Work-up (Emulsion Formation) | Chelation of the product with this compound salts. | Add a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and stir for 15-30 minutes. This will chelate the this compound salts and help break up the emulsion. Adding a small amount of tartaric acid can also be effective. |
Frequently Asked Questions (FAQs)
Q1: How can I improve the stability of my SmI₂ solution?
A1: To maximize the stability of your SmI₂ solution, it should be stored under a strict inert atmosphere (argon is preferred) in a well-sealed flask.[2] The presence of excess this compound metal chips in the storage flask can help to regenerate any Sm(III) back to Sm(II), thus maintaining the solution's activity for a longer period.[5] For long-term storage, some protocols suggest removing the THF solvent to afford a more stable SmI₂(THF)n powder.[5]
Q2: What is the role of additives in SmI₂ reactions, and how do I choose the right one?
A2: Additives are used to "tune" the reactivity, selectivity, and rate of SmI₂-mediated reactions.[8][9] They can be broadly classified into three categories:
-
Lewis Bases (e.g., HMPA, DMPU): These coordinate to the this compound ion, increasing its electron-donating ability and making it a more potent reducing agent.[2] HMPA is particularly effective at accelerating reductions of alkyl halides and ketones.[6]
-
Proton Sources (e.g., H₂O, alcohols): These can act as proton donors to quench anionic intermediates and can also coordinate to the this compound, influencing its reduction potential and the reaction pathway.[7]
-
Inorganic Salts (e.g., NiI₂, FeCl₃): These can act as catalysts, altering the reaction mechanism entirely. For instance, with Ni(II) salts, the reaction may proceed through an organonickel intermediate rather than a direct reaction with SmI₂.[2]
The choice of additive depends on the specific substrate and desired transformation. Consulting literature for similar reactions is the best approach.
Q3: Is the color of the SmI₂ solution a reliable indicator of its concentration?
A3: No. While the formation of a deep blue or green color indicates the presence of Sm(II), the intensity of the color is not a reliable measure of its concentration.[3] A solution can appear deep blue at concentrations ranging from 0.005 M to 0.1 M.[3] Therefore, it is essential to determine the precise concentration by titration before each use.[4]
Q4: My reaction is very slow or does not proceed to completion. What should I do?
A4: First, verify the concentration of your SmI₂ solution by titration to ensure you are using the correct stoichiometry.[3][4] If the concentration is correct, consider adding a Lewis base like HMPA to increase the reducing power of the reagent.[2] Also, ensure that your THF is anhydrous and properly degassed, as impurities can interfere with the reaction. Finally, confirm the quality of your this compound metal, as this is a common reason for failed preparations and subsequent reactions.[1]
Data Presentation
Table 1: Qualitative Stability of SmI₂ in THF
| Condition | Stability | Notes |
| Under Inert Atmosphere (Argon) | Stable for several days[4] | Recommended for all storage and handling. |
| With Excess this compound Metal | Enhanced stability[5] | Excess metal helps regenerate Sm(II). |
| Exposure to Air | Unstable | SmI₂ is air-sensitive and will rapidly decompose. |
| Storage Temperature | 2-8°C recommended for commercial solutions | Cool, dark conditions are generally advisable. |
Table 2: Effect of Common Additives on SmI₂ Reactivity
| Additive | Class | General Effect | Example Application |
| HMPA | Lewis Base | Increases reduction potential, accelerates reactions.[2] | Reduction of alkyl halides and ketones. |
| Water (H₂O) | Proton Source | Acts as a proton source, can increase reduction potential.[7] | Reduction of esters and carboxylic acids (with an amine).[8] |
| Alcohols (e.g., t-BuOH) | Proton Source | Proton source, can influence selectivity.[8] | Stereoselective ketone reductions. |
| Nickel(II) Iodide (NiI₂) | Inorganic Salt | Catalyzes reactions, alters mechanism. | Barbier-type reactions.[2] |
Experimental Protocols
Preparation of 0.1 M SmI₂ Solution in THF
This protocol is adapted from established literature procedures.[2]
Materials:
-
This compound metal powder or granules (1.65 g, 11.0 mmol)
-
1,2-diiodoethane (1.40 g, 5.0 mmol) or Iodine (1.27 g, 5.0 mmol)
-
Anhydrous, degassed THF (50 mL)
Procedure:
-
Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a condenser under vacuum.
-
Allow the flask to cool to room temperature under a positive pressure of argon.
-
Quickly add the this compound metal to the flask, followed by the 1,2-diiodoethane or iodine.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF via a cannula or syringe.
-
Stir the mixture vigorously at room temperature. The solution will typically change color from yellow/orange to green and finally to a deep blue over the course of 1-3 hours.
-
Once the deep blue color persists, the solution is ready. For best results, allow it to stir for at least 3 hours to ensure complete formation.[2]
-
Before use, the concentration of the SmI₂ solution should be determined by iodometric titration.
Titration of SmI₂ Solution
-
Under an argon atmosphere, transfer a known volume (e.g., 1.0 mL) of the SmI₂ solution to a flask containing a known excess of a standard iodine solution in THF.
-
The excess iodine is then back-titrated with a standardized solution of sodium thiosulfate using a starch indicator.
-
The concentration of SmI₂ can be calculated from the amount of iodine consumed.
Visualizations
Caption: Experimental workflow for the preparation and use of SmI₂.
Caption: Troubleshooting logic for low-yield SmI₂ reactions.
References
- 1. Preparation of this compound(II) iodide: quantitative evaluation of the effect of water, oxygen, and peroxide content, preparative methods, and the activation of this compound metal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and Use of this compound Diiodide (SmI2) in Organic Synthesis: The Mechanistic Role of HMPA and Ni(II) Salts in the this compound Barbier Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcollections.drew.edu [digitalcollections.drew.edu]
- 4. The Role of Solvents and Additives in Reactions of this compound(II) Iodide and Related Reductants | Basicmedical Key [basicmedicalkey.com]
- 5. organicreactions.org [organicreactions.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. This compound(II) Iodide | Chem-Station Int. Ed. [en.chem-station.com]
- 9. This compound(ii) iodide-mediated reactions applied to natural product total synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Samarium Salts in Organic Solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with samarium salts in organic solvents.
This compound (III) Chloride (SmCl₃)
This compound (III) chloride is a versatile precursor in organic synthesis, but its solubility is critically dependent on its hydration state.
Frequently Asked Questions (FAQs): this compound (III) Chloride
Q1: Why is my this compound(III) chloride not dissolving in tetrahydrofuran (THF)?
A1: The most common reason for the insolubility of this compound(III) chloride in THF is the presence of water. The commercially available form is often the hexahydrate (SmCl₃·6H₂O), which is insoluble in THF and other non-polar organic solvents.[1] For solubility in ethereal solvents, strictly anhydrous SmCl₃ must be used and handled under an inert atmosphere (e.g., in a glovebox) due to its highly hygroscopic nature.[1]
Q2: I am using anhydrous SmCl₃, but it's still not dissolving well in THF. What could be the problem?
A2: If you are confident your SmCl₃ is anhydrous, poor solubility can arise from a few issues:
-
Formation of Polymeric Halides: Improper preparation or handling, such as aggressive heating during dehydration, can lead to the formation of insoluble polymeric this compound halides.[1]
-
Trace Moisture in Solvent: Ensure your THF is rigorously dried. Even small amounts of water can react with the anhydrous SmCl₃ to form insoluble species on the surface of the salt particles.[1]
Q3: Can I dissolve SmCl₃ in solvents like hexane or toluene?
A3: No, this compound(III) chloride has negligible solubility in non-polar, non-coordinating solvents such as hexane and toluene. Its dissolution in organic media relies on the formation of coordination complexes between the this compound ion and the solvent molecules. Ethereal solvents like THF are effective because the oxygen atoms can coordinate to the this compound ion, facilitating dissolution.[1]
Q4: What is a this compound(III) chloride THF complex, and how does it improve solubility?
A4: A this compound(III) chloride THF complex, often denoted as SmCl₃(THF)n, is a coordination compound where THF molecules are bound to the this compound ion. These pre-formed complexes are often easier to handle and dissolve more readily in organic solvents compared to the anhydrous salt itself.[1]
Troubleshooting Guide: this compound (III) Chloride Solubility
This guide provides a systematic approach to resolving solubility issues with SmCl₃.
Diagram: Troubleshooting Workflow for SmCl₃ Solubility
Caption: A step-by-step guide to diagnosing and solving SmCl₃ solubility issues.
Quantitative Solubility Data: Anhydrous this compound (III) Chloride
| Solvent | Chemical Formula | Temperature | Solubility |
| Water | H₂O | 10 °C | 92.4 g / 100 mL |
| Ethanol | C₂H₅OH | Not Specified | Highly Soluble |
| Methanol | CH₃OH | 25 °C | ~3.3-3.4 mol/kg |
| Pyridine | C₅H₅N | 25 °C | 6.4 g / 100 g |
Experimental Protocols: this compound (III) Chloride
Protocol 1: Preparation of Anhydrous SmCl₃ from SmCl₃·6H₂O (Thionyl Chloride Method)
-
Objective: To prepare anhydrous SmCl₃ from its hexahydrate.
-
Materials:
-
This compound(III) chloride hexahydrate (SmCl₃·6H₂O)
-
Thionyl chloride (SOCl₂), freshly distilled
-
Schlenk flask and condenser
-
Inert gas supply (Argon or Nitrogen)
-
Vacuum pump
-
-
Procedure:
-
Place the SmCl₃·6H₂O into a Schlenk flask with a magnetic stir bar.
-
Under a flow of inert gas, add a significant excess of thionyl chloride.
-
Fit the flask with a condenser and gently reflux the mixture for approximately 5 hours. Vent the evolved SO₂ and HCl gas through a suitable trap.
-
After reflux, cool the mixture to room temperature.
-
Carefully remove the excess thionyl chloride under reduced pressure.
-
The resulting pale yellow powder is anhydrous SmCl₃ and must be stored and handled under a strictly inert atmosphere.[1]
-
Protocol 2: Synthesis of a Soluble this compound(III) Chloride THF Complex
-
Objective: To prepare a more soluble THF adduct of SmCl₃.
-
Materials:
-
Anhydrous this compound(III) chloride
-
Anhydrous tetrahydrofuran (THF), freshly distilled
-
Schlenk flask
-
Inert gas supply
-
-
Procedure:
-
In a glovebox or under a strong flow of inert gas, place the anhydrous SmCl₃ into a Schlenk flask.
-
Add anhydrous THF via cannula or syringe.
-
Stir the suspension at room temperature. The dissolution may be slow and can be aided by gentle heating or stirring for several hours to overnight.
-
The resulting solution contains the SmCl₃(THF)n complex and can be used directly in reactions.[1]
-
This compound (III) Triflate (Sm(OTf)₃)
This compound(III) triflate is a powerful and often water-tolerant Lewis acid. Its solubility characteristics can be nuanced.
Frequently Asked Questions (FAQs): this compound (III) Triflate
Q1: Is this compound(III) triflate soluble in water? There seems to be conflicting information.
A1: The term "water-tolerant" is more accurate than "water-soluble" for many applications. While some sources state it is insoluble, Sm(OTf)₃ is frequently used as a catalyst in aqueous media.[2][3] This indicates that it is stable and active in the presence of water, even if its solubility is limited. For practical purposes in organic synthesis, it can often be used in reactions containing water.
Q2: In which organic solvents is this compound(III) triflate soluble?
A2: this compound(III) triflate shows good solubility in coordinating polar aprotic solvents. It can be dissolved in acetonitrile and tetrahydrofuran (THF), often forming complexes with the solvent molecules.[4][5]
Troubleshooting Guide: this compound (III) Triflate Solubility
Diagram: Decision Process for Using Sm(OTf)₃
Caption: A guide for selecting the appropriate solvent system for Sm(OTf)₃.
This compound Acetate and Acetylacetonate
These this compound salts, with organic counterions, offer different solubility profiles.
Frequently Asked Questions (FAQs): this compound Acetate and Acetylacetonate
Q1: What are the general solubility characteristics of this compound(III) acetate?
A1: this compound(III) acetate hydrate is described as being moderately soluble in water.[6] Its solubility in common organic solvents is generally low.
Q2: How soluble is this compound(III) acetylacetonate in organic solvents?
Advanced Solubilization Strategies
When common solvents are insufficient, advanced techniques can be employed to dissolve this compound salts.
Using Ligands to Enhance Solubility
The addition of coordinating ligands can significantly increase the solubility of this compound salts in organic media by forming soluble complexes.
Diagram: Ligand-Mediated Solubilization
Caption: How coordinating ligands can solubilize this compound salts in organic media.
Frequently Asked Questions (FAQs): Advanced Solubilization
Q1: How can crown ethers be used to dissolve this compound salts in non-polar solvents?
A1: Crown ethers are cyclic polyethers that can encapsulate the this compound cation. This complexation shields the positive charge of the metal ion, and the organic exterior of the crown ether makes the entire complex soluble in organic solvents. For instance, 18-crown-6 has been used to form complexes with this compound(II).[8]
Q2: Are there other types of ligands that can enhance solubility?
A2: Yes, various neutral and anionic ligands can be used. For example, tri-n-octylphosphine oxide (TOPO) can act as a co-extractant with other ligands to increase the solubility of the this compound complex in the organic phase during solvent extraction processes.[9]
Experimental Protocol: General Guideline for Ligand-Assisted Solubilization
-
Objective: To dissolve a this compound salt in an organic solvent using a coordinating ligand.
-
Materials:
-
Anhydrous this compound salt
-
Coordinating ligand (e.g., 18-crown-6)
-
Anhydrous organic solvent
-
-
Procedure:
-
Under an inert atmosphere, add the anhydrous this compound salt and the coordinating ligand (typically in a 1:1 to 1:3 molar ratio) to a dry flask.
-
Add the anhydrous organic solvent.
-
Stir the mixture at room temperature. Gentle heating may be applied if necessary to facilitate dissolution.
-
The formation of a clear solution indicates the successful formation of a soluble this compound-ligand complex.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound(III) Triflate as an Efficient and Reusable Catalyst for Facile Synthesis of Benzoxazoles and Benzothiazoles in Aqueous Medium [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. A convenient pathway to Sm(ii)-mediated chemistry in acetonitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. americanelements.com [americanelements.com]
- 7. researchgate.net [researchgate.net]
- 8. Two complexes of Sm(II) with crown ethers-electrochemical synthesis, structure and spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Minimizing side reactions in samarium-promoted cyclizations.
Welcome to the technical support center for samarium-promoted cyclizations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize side reactions in their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound diiodide (SmI₂) solution is not the characteristic deep blue color. What should I do?
A1: A color other than deep blue (e.g., yellow, or colorless) indicates the oxidation of Sm(II) to Sm(III), rendering it inactive for most cyclization reactions. This can be caused by:
-
Contaminated Solvent: Ensure your tetrahydrofuran (THF) is rigorously dried and degassed. Traces of water or oxygen will rapidly quench the SmI₂.[1]
-
Oxidized this compound Metal: If the this compound metal has been exposed to air for a prolonged period, its surface may be oxidized. Gently grinding the metal in a mortar and pestle under an inert atmosphere can expose a fresh, unoxidized surface.[1]
-
Improperly Dried Glassware: All glassware must be flame-dried or oven-dried and cooled under a stream of inert gas (argon is preferred over nitrogen) before use.[1]
Q2: My reaction is sluggish or does not proceed to completion. How can I increase the reaction rate?
A2: Several factors can influence the rate of SmI₂-mediated reactions. Consider the following:
-
Additives: The addition of co-solvents or additives is crucial for enhancing the reactivity of SmI₂.[2][3] Hexamethylphosphoramide (HMPA) is a common choice that significantly increases the reduction potential of SmI₂.[1][4] However, due to its toxicity, alternatives like DMPU can be used, though they may require longer reaction times.[3]
-
Proton Sources: Alcohols (e.g., methanol, t-butanol) and water can act as proton donors and accelerate the reaction.[5][6] The choice and concentration of the proton source can be critical.
-
Transition Metal Catalysts: In certain reactions, such as the Barbier-type cyclization, the addition of catalytic amounts of transition metal salts like nickel(II) iodide (NiI₂) can lead to a significant increase in both reaction rate and yield.[4]
Q3: I am observing significant amounts of a simply reduced product (e.g., alcohol from a ketone) instead of the desired cyclized product. How can I favor cyclization?
A3: The formation of a reduced, uncyclized product is a common side reaction. To promote the desired cyclization, you can:
-
Use HMPA: In the absence of HMPA, direct reduction of a carbonyl group can be the major pathway. The addition of HMPA enhances the single-electron transfer capability of SmI₂, favoring the formation of the radical intermediate required for cyclization.[4] For example, in one reported synthesis, the yield of the cyclized product increased from 15% without HMPA to 98% with HMPA.[4]
-
Control Temperature: Lowering the reaction temperature can sometimes improve selectivity by slowing down competing side reactions.
-
Substrate Concentration: Employing high dilution conditions can favor intramolecular cyclization over intermolecular side reactions.
Q4: My reaction is producing a mixture of diastereomers. How can I improve the stereoselectivity?
A4: The stereochemical outcome of SmI₂-mediated cyclizations can often be influenced by additives and reaction conditions. The high oxophilicity of this compound allows it to chelate to Lewis basic centers in the substrate, which can lead to well-defined transition states and high stereoselectivity.[3][7] Experiment with different additives (e.g., HMPA, LiCl) and proton sources, as these can alter the coordination sphere of the this compound ion and influence the facial selectivity of the cyclization.[2][4]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during this compound-promoted cyclizations.
Problem: Low or No Product Yield
Caption: Troubleshooting workflow for low reaction yields.
Problem: Formation of Undesired Byproducts
Caption: Logic for minimizing common side reactions.
Quantitative Data Summary
The choice of additives and reaction conditions can significantly impact the yield and selectivity of this compound-promoted cyclizations. The following table summarizes key quantitative data from selected literature examples.
| Reaction Type | Substrate | Additive(s) | Temperature (°C) | Yield of Cyclized Product (%) | Reference |
| Ketyl-Olefin Cyclization | Aldehyde with pendant alkene | None | Room Temp | 15 | [4] |
| Ketyl-Olefin Cyclization | Aldehyde with pendant alkene | HMPA | Room Temp | 98 | [4] |
| Barbier Cyclization | Iodide with pendant ketone | None | Not Specified | 43-68 | [4] |
| Barbier Cyclization | Iodide with pendant ketone | Catalytic NiI₂ | Not Specified | 82-88 | [4] |
| Ketone/Enone Cross-Coupling | Tricyclic precursor | LiCl or MeOH | -78 | Undesired pinacol coupling or aldehyde reduction | [8] |
| Ketone/Enone Cross-Coupling | Tricyclic precursor | HMPA | -78 | Good yield of desired tricyclic product | [8] |
Experimental Protocols
Protocol 1: General Procedure for SmI₂-Promoted Intramolecular Barbier Cyclization
Materials:
-
Anhydrous, degassed THF
-
This compound metal powder
-
1,2-diiodoethane
-
Substrate (e.g., ω-iodo ketone)
-
Additive (e.g., catalytic NiI₂)
-
Quenching solution (e.g., saturated aqueous Na₂S₂O₃, saturated aqueous K₂CO₃)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Standard laboratory glassware, flame-dried and cooled under argon
-
Magnetic stirrer
-
Inert atmosphere setup (argon or nitrogen line)
Procedure:
-
Preparation of SmI₂ solution (0.1 M in THF):
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, add this compound powder (1.1 equivalents).
-
Add anhydrous, degassed THF via cannula.
-
To the stirring suspension, add a solution of 1,2-diiodoethane (1.0 equivalent) in anhydrous, degassed THF dropwise.
-
Stir the mixture at room temperature until a deep blue color persists, indicating the formation of SmI₂.
-
-
Cyclization Reaction:
-
If applicable, add the additive (e.g., catalytic NiI₂) to the SmI₂ solution.
-
Cool the SmI₂ solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).
-
Slowly add a solution of the substrate in anhydrous, degassed THF to the stirring SmI₂ solution via syringe pump over an appropriate period to maintain high dilution conditions.
-
Monitor the reaction by TLC or LC-MS. The disappearance of the blue color often indicates reaction completion.
-
-
Work-up and Purification:
-
Quench the reaction by the addition of a suitable quenching solution (e.g., saturated aqueous Na₂S₂O₃ followed by saturated aqueous K₂CO₃).
-
Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: General Procedure for SmI₂-Promoted Ketyl-Olefin Cyclization
Materials:
-
Same as Protocol 1, with the addition of HMPA (distilled from CaH₂ and stored over molecular sieves) and a proton source (e.g., anhydrous t-butanol).
Procedure:
-
Preparation of SmI₂ solution: Follow step 1 from Protocol 1.
-
Cyclization Reaction:
-
To the freshly prepared SmI₂ solution, add HMPA (typically 4-10 equivalents) via syringe.
-
Add the proton source (e.g., t-butanol, typically 2-10 equivalents).
-
Cool the solution to the desired temperature.
-
Slowly add a solution of the unsaturated ketone or aldehyde substrate in anhydrous, degassed THF to the stirring SmI₂ solution.
-
Monitor the reaction progress.
-
-
Work-up and Purification: Follow step 3 from Protocol 1.
Signaling Pathways and Workflows
Caption: General mechanistic pathways in SmI₂-mediated cyclizations.
References
- 1. Preparation and Use of this compound Diiodide (SmI2) in Organic Synthesis: The Mechanistic Role of HMPA and Ni(II) Salts in the this compound Barbier Reaction [jove.com]
- 2. This compound(ii) iodide-mediated reactions applied to natural product total synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound( ii ) iodide-mediated reactions applied to natural product total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08163B [pubs.rsc.org]
- 4. This compound Diiodide-Mediated Reactions in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Best Practices for Air-Sensitive Samarium Reagents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of air-sensitive samarium reagents. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a user-friendly question-and-answer format to address specific experimental challenges.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the handling and application of this compound reagents.
Issue 1: Low or No Reactivity of this compound Reagent
Potential Cause: Inactive this compound metal due to surface oxidation or poor quality of the starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound reagent reactivity.
Issue 2: Persistent Emulsion During Aqueous Workup
Potential Cause: Formation of insoluble this compound salts that stabilize the interface between the organic and aqueous layers.[1][2]
Recommended Solutions:
-
Chelating Agents: The most effective method to break emulsions is the addition of a chelating agent that sequesters this compound ions, rendering them more soluble in the aqueous phase.[1]
-
Salting Out: Add a significant amount of solid sodium chloride (brine) to the aqueous layer to increase its polarity and force the separation of the organic layer.
-
Filtration: In some cases, the emulsion is caused by fine solid precipitates. The entire mixture can be filtered through a pad of Celite to remove these solids, which often breaks the emulsion.[4]
Issue 3: Reaction Fails to Reach Completion or Low Yield
Potential Cause: Insufficient reducing power of the this compound(II) iodide solution for the specific substrate.
Optimization Strategy:
The reactivity of this compound(II) iodide can be significantly enhanced by the use of additives that coordinate to the this compound center.[5][6]
Caption: Additives to enhance SmI2 reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound metal and its reagents?
A1: Proper storage is crucial to maintain the reactivity of this compound reagents.
| Reagent | Storage Container | Atmosphere | Temperature | Notes |
| This compound Metal Powder | Schlenk flask or sealed vial | Inert gas (Argon preferred) | Room Temperature | Store in a desiccator to minimize moisture exposure.[7] A glovebox provides the best protection.[7] |
| This compound(II) Iodide (SmI₂) Solution in THF | Schlenk flask with a gas-tight stopper | Inert gas (Argon) | 2-8 °C | Solutions are typically stable for several days to weeks when stored properly.[8] The presence of excess this compound metal can act as a stabilizer. |
| This compound(II) Triflate (Sm(OTf)₂) in Acetonitrile | Schlenk flask with a gas-tight stopper | Inert gas (Argon) | Room Temperature | Exceptionally stable, with a shelf life of over 6 months.[9] |
Q2: My this compound metal appears dull and grey. Can it still be used?
A2: A dull appearance suggests the formation of a passivating oxide layer. This layer will inhibit the reaction and should be removed through an activation procedure before use.[7]
Experimental Protocol 1: Activation of this compound Metal
-
Place the this compound powder in a flame-dried Schlenk flask equipped with a stir bar.
-
Attach the flask to a Schlenk line and evacuate under high vacuum.
-
Gently heat the flask with a heat gun while under vacuum to drive off adsorbed moisture and volatile impurities. Avoid overheating.[7]
-
Allow the flask to cool to room temperature under vacuum.
-
Backfill the flask with a positive pressure of dry argon.
-
Repeat the evacuate-refill cycle three times to ensure a completely inert atmosphere.[7]
-
The activated this compound metal is now ready for use in preparing this compound reagents.
Q3: What is the best way to handle this compound reagents in the absence of a glovebox?
A3: Standard Schlenk line techniques are essential for handling air-sensitive reagents without a glovebox.[10][11]
Caption: General workflow for reactions using a Schlenk line.
Q4: How do I prepare a standard 0.1 M solution of this compound(II) iodide in THF?
A4: The following protocol is a widely used method for the in-situ preparation of SmI₂.
Experimental Protocol 2: Preparation of 0.1 M this compound(II) Iodide in THF
-
Materials:
-
This compound metal powder (activated, ~1.1 equivalents)
-
Iodine (or 1,2-diiodoethane, 1.0 equivalent)
-
Anhydrous, degassed Tetrahydrofuran (THF)
-
-
Procedure:
-
To a flame-dried Schlenk flask under a positive pressure of argon, add the this compound metal powder.
-
Add the iodine (or 1,2-diiodoethane).
-
Via cannula or syringe, add the required volume of anhydrous, degassed THF to achieve a final concentration of 0.1 M.
-
Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-3 hours, indicated by a color change from yellow/green to a deep blue-green.[12][13]
-
The solution is now ready for use. It is recommended to use freshly prepared SmI₂ solutions for best results.
-
Q5: Can you provide a protocol for a typical this compound-mediated Barbier reaction?
A5: The Barbier reaction is a one-pot coupling of an alkyl halide with a carbonyl compound. The addition of a catalytic amount of a nickel(II) salt can significantly accelerate the reaction.[12][13]
Experimental Protocol 3: Ni(II)-Catalyzed this compound-Barbier Reaction
-
Materials:
-
Freshly prepared 0.1 M SmI₂ in THF
-
Alkyl halide (e.g., 1-iodododecane, 1.2 equivalents)
-
Carbonyl compound (e.g., 3-pentanone, 1.0 equivalent)
-
Ni(II) catalyst (e.g., Ni(acac)₂, 1 mol%)
-
Anhydrous, degassed THF
-
-
Procedure:
-
To the freshly prepared SmI₂ solution under argon, add the carbonyl compound and the alkyl halide.
-
In a separate vial, dissolve the Ni(II) catalyst in a small amount of anhydrous THF and add this solution to the reaction mixture via syringe.
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete when the deep blue-green color fades to a yellowish-grey (usually within 15-30 minutes).[13]
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Q6: What are the best practices for quenching unreacted this compound reagents?
A6: Unreacted this compound metal and SmI₂ should be quenched carefully under an inert atmosphere before disposal.
Quenching Procedure:
-
Cool the reaction flask in an ice bath.
-
Under a positive pressure of argon, slowly add a proton source to the stirred reaction mixture. Isopropanol is a good initial choice due to its moderate reactivity.
-
Once the vigorous reaction has subsided, slowly add methanol, followed by water to ensure complete quenching.
-
The quenched mixture can then be exposed to air and disposed of according to institutional guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. How To [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. Workup [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. benchchem.com [benchchem.com]
- 8. The Role of Solvents and Additives in Reactions of this compound(II) Iodide and Related Reductants | Basicmedical Key [basicmedicalkey.com]
- 9. A convenient pathway to Sm(ii)-mediated chemistry in acetonitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 11. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Samarium Recovery from Industrial Waste
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for enhancing the efficiency of samarium (Sm) recovery from industrial waste, primarily focusing on this compound-cobalt (SmCo) magnets.
Troubleshooting Guides
This section addresses common issues encountered during this compound recovery experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Dissolution/Leaching Efficiency of this compound | 1. Formation of a passive oxide layer on the surface of the magnet powder can hinder acid attack. 2. Inadequate acid concentration or temperature: The leaching conditions may not be optimal for breaking down the material matrix. 3. Insufficient reaction time: The leaching process may not have been allowed to proceed to completion. 4. Poor mixing: Inadequate agitation can lead to localized saturation of the leaching agent. | 1. Pre-treatment: Consider a pre-roasting step (demagnetization) at high temperatures (e.g., 1123 K) to alter the material's structure and improve leachability.[1] 2. Optimize Leaching Parameters: Increase the acid concentration (e.g., 4M HCl or 3M HNO₃), temperature (e.g., 60-80°C), or use a stronger oxidizing agent.[1][2][3][4] 3. Increase Reaction Time: Extend the leaching duration (e.g., up to 3 hours or more) and monitor the dissolution rate periodically.[5][6] 4. Ensure Adequate Agitation: Use a mechanical stirrer at a sufficient speed (e.g., 500 rpm) to ensure proper mixing of the solid and liquid phases.[1] |
| Incomplete or Inefficient Precipitation of this compound | 1. Incorrect pH: The pH of the solution is critical for the selective precipitation of this compound salts (e.g., oxalate or sulfate). 2. Insufficient precipitating agent: The amount of precipitating agent may not be enough to react with all the this compound ions in the solution. 3. Co-precipitation of other metals: Impurities such as iron (Fe) and cobalt (Co) can co-precipitate with this compound, reducing the purity of the final product. 4. Temperature not optimal: Precipitation efficiency can be temperature-dependent. | 1. Precise pH Control: Carefully adjust the pH of the leachate to the optimal range for this compound precipitation. For instance, a pH of 6.5 is optimal for precipitating this compound with ammonium bicarbonate.[3][4][7][8] Before this compound precipitation, adjust the pH to around 4 to selectively precipitate and remove iron.[3][4][7][8] 2. Stoichiometric Addition of Precipitant: Calculate and add the appropriate stoichiometric amount of the precipitating agent (e.g., oxalic acid or sodium sulfate).[1][9] 3. Selective Precipitation: Implement a two-step pH adjustment to first remove impurities like iron at a lower pH before precipitating this compound at a higher pH.[3][4][7][8] 4. Optimize Temperature: For sodium sulfate precipitation, a higher temperature (e.g., 80°C) can significantly increase this compound precipitation efficiency.[2][3] |
| Low Purity of Recovered this compound | 1. Co-precipitation of impurities: As mentioned above, other metals like cobalt and iron can precipitate along with this compound. 2. Inefficient separation of elements: The chosen separation method (e.g., solvent extraction, ion exchange) may not be effective enough. | 1. Refine Precipitation Steps: Utilize a multi-stage precipitation process with precise pH control to sequentially remove impurities before recovering this compound. 2. Optimize Solvent Extraction/Ion Exchange: If using these methods, ensure the correct extractant, pH, and stripping conditions are used for selective separation. For example, Cyanex 572 can be used for the separation of this compound and cobalt.[1] 3. Washing of Precipitate: Thoroughly wash the this compound precipitate with deionized water to remove any entrained impurities. |
| Difficulty in Separating this compound from Cobalt | 1. Similar chemical properties: this compound and cobalt can have similar behaviors in certain chemical environments, making their separation challenging. 2. Incorrect extraction/stripping conditions: In solvent extraction, the choice of extractant, pH, and stripping agent is crucial for selective separation. | 1. pH-Controlled Precipitation: Exploit the different pH ranges for the precipitation of this compound and cobalt. This compound can be selectively precipitated at a pH of 6.5, leaving cobalt in the solution.[3][4][7][8] 2. Solvent Extraction: Employ a suitable solvent extraction system. For instance, Cyanex 572 has been shown to be effective in separating this compound and cobalt.[1] Ionic liquids like [P444,14]Cl in an aqueous biphasic system can also be used for this separation.[10] 3. Selective Stripping: In solvometallurgical processes using ionic liquids, this compound can be selectively stripped from the loaded ionic liquid using a sodium chloride solution, leaving cobalt behind.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial sources of this compound for recovery?
A1: The most significant industrial sources of this compound for recycling are spent this compound-cobalt (SmCo) permanent magnets, which are used in a variety of applications including consumer electronics, automotive technology, and aerospace equipment.[5][9] Manufacturing scrap from the production of these magnets is also a valuable source.[9] While less common, this compound can also be found in certain types of electronic waste and industrial wastewater.[11][12][13]
Q2: What are the main methods for recovering this compound from industrial waste?
A2: The primary methods for this compound recovery are:
-
Hydrometallurgy: This involves leaching the waste material with an acid (e.g., hydrochloric, nitric, or sulfuric acid) to dissolve the metals, followed by selective precipitation or solvent extraction to separate and recover the this compound.[1][3][9]
-
Solvometallurgy: This method utilizes non-aqueous solvents, such as ionic liquids, to dissolve the metals. Separation is then typically achieved through selective stripping.[5][9]
-
Direct Recycling: This approach involves reprocessing the magnet waste directly into new alloy powder without chemical separation of the elements. This method is most suitable for unoxidized and compositionally consistent waste streams.[9]
Q3: How can I improve the dissolution rate of SmCo magnets?
A3: To improve the dissolution rate, you can:
-
Increase the temperature: Raising the temperature to around 50-60°C can significantly accelerate the dissolution process.[3][4][5]
-
Increase the acid concentration: Using a higher concentration of acid can lead to faster leaching.[1][3][4]
-
Reduce particle size: Grinding the magnet scrap into a fine powder increases the surface area available for the reaction with the acid.[5]
-
Use an oxidizing agent: The addition of an oxidizing agent like hydrogen peroxide (H₂O₂) to the leaching solution can enhance the dissolution of the metallic components.[6]
Q4: What is the role of pH in the selective precipitation of this compound?
A4: pH is a critical parameter for the selective precipitation of this compound. By carefully controlling the pH, it is possible to precipitate different metal ions at different stages. For instance, iron can be precipitated as iron hydroxide at a pH of around 4, while this compound can be precipitated as this compound carbonate or hydroxide at a higher pH of 6.5.[3][4][7][8] This allows for the separation of this compound from other metals present in the leachate.
Q5: Are there any environmentally friendly approaches to this compound recovery?
A5: Yes, research is ongoing to develop more sustainable methods. Solvometallurgy using recyclable ionic liquids is considered a greener alternative to traditional hydrometallurgy as it can reduce the use of harsh acids and the generation of hazardous waste.[5][9] Biosorption, which uses biomass to recover metal ions from aqueous solutions, is another emerging environmentally friendly technique being explored for this compound recovery.[12][13]
Data Presentation
Table 1: Comparison of this compound Recovery Efficiencies by Method
| Recovery Method | Industrial Waste Source | Key Reagents | This compound Recovery Efficiency (%) | Purity of Recovered this compound | Reference(s) |
| Hydrometallurgy (Nitric Acid Leaching & Selective Precipitation) | SmCo Magnets | 2M/3M HNO₃, NH₄HCO₃ | 82.37% - ~100% | High purity achievable with controlled pH | [3][4][7][8] |
| Hydrometallurgy (Sulfuric Acid Leaching & Selective Precipitation) | SmCo Alloy Waste | H₂SO₄, Na₂SO₄ | 93.4% - 98.7% | High | [2][3] |
| Solvometallurgy (Ionic Liquid Extraction) | SmCo Magnets | [P₆₆₆,₁₄][Cl₃], NaCl, H₂O, NH₃ | >90% (stripping efficiency) | High, selective stripping | [5] |
| Acid Baking & Water Leaching | SmCo Magnets | Nitric Acid | >95% | 99.4% in leach liquor | [14] |
Table 2: Optimal Parameters for Different this compound Recovery Processes
| Process | Parameter | Optimal Value | Reference(s) |
| Nitric Acid Leaching | Acid Concentration | 3M HNO₃ | [3][4][7][8] |
| Temperature | 60°C | [3][4][7][8] | |
| Solid-to-Liquid Ratio | 1:10 (w/v) | [3][4][7][8] | |
| Selective Precipitation (Ammonium Bicarbonate) | pH for Fe removal | 4 | [3][4][7][8] |
| pH for Sm precipitation | 6.5 | [3][4][7][8] | |
| Sodium Sulfate Precipitation | Temperature | 80°C | [2][3] |
| Molar Ratio (Na₂SO₄:Sm) | 4:1 | [2][3] | |
| Precipitation Time | 90 minutes | [3][15] | |
| Ionic Liquid Dissolution | Temperature | 50°C | [5] |
| Time | 3 hours | [5] |
Experimental Protocols
Protocol 1: Hydrometallurgical Recovery of this compound via Nitric Acid Leaching and Selective Precipitation
This protocol details a two-stage leaching and precipitation process for recovering this compound from SmCo magnet waste.[3][4][7][8]
1. Material Preparation:
- Mechanically crush and mill the waste SmCo magnets to a fine powder (<45 μm).[5]
2. Leaching (Stage 1 - Low Oxidizing):
- Prepare a 2M nitric acid (HNO₃) solution.
- In a reaction vessel, add the magnet powder to the 2M HNO₃ solution at a solid-to-liquid ratio of 1:30 (w/v).
- Maintain the temperature at 20°C and stir the mixture for 60 minutes. This step aims to dissolve the majority of the metals, including iron.
3. Leaching (Stage 2 - High Oxidizing):
- Prepare a 3M HNO₃ solution.
- Add fresh magnet powder to the 3M HNO₃ solution at a solid-to-liquid ratio of 1:10 (w/v).
- Heat the mixture to 60°C and stir for 60 minutes. Under these conditions, this compound and cobalt will dissolve, while most of the iron will hydrolyze and remain as a solid.
4. Iron Removal:
- Filter the leachate from either Stage 1 or 2 to remove any undissolved solids.
- Slowly add a base (e.g., 2M NaOH) to the leachate while monitoring the pH.
- Adjust the pH to 4.0 to precipitate iron as iron hydroxide (Fe(OH)₃).
- Filter the solution to remove the iron precipitate.
5. This compound Precipitation:
- Take the iron-free filtrate and slowly add ammonium bicarbonate (NH₄HCO₃) solution while continuously monitoring the pH.
- Adjust the pH to 6.5 to selectively precipitate this compound carbonate (Sm₂(CO₃)₃).
- Allow the precipitate to settle, then filter the solution.
- Wash the precipitate with deionized water and dry it in an oven.
6. This compound Oxide Conversion (Optional):
- Calcination of the this compound carbonate precipitate at high temperatures (e.g., 800-1000°C) will yield this compound oxide (Sm₂O₃).
Protocol 2: Solvometallurgical Recovery of this compound using an Ionic Liquid
This protocol describes the use of an ionic liquid for the dissolution and subsequent selective recovery of this compound.[5]
1. Material Preparation:
- Crush and mill the SmCo magnets to a fine powder (<45 μm).
2. Dissolution:
- Prepare the ionic liquid solvent, for example, a mixture of trihexyltetradecylphosphonium trichloride ([P₆₆₆,₁₄][Cl₃]) and trihexyltetradecylphosphonium chloride ([P₆₆₆,₁₄]Cl).
- In a reaction vessel, mix the magnet powder with the ionic liquid at a solid-to-liquid ratio of approximately 40 g/L.
- Heat the mixture to 50°C and stir at 200 rpm for 3 hours.
- After dissolution, centrifuge the mixture to separate the loaded ionic liquid from any solid residue.
3. Selective Stripping of this compound:
- Prepare a 3M sodium chloride (NaCl) aqueous solution.
- Mix the loaded ionic liquid with the 3M NaCl solution at a 1:1 volume ratio.
- Stir the two-phase mixture for 1 hour at room temperature. This compound will be selectively transferred to the aqueous phase.
- Separate the aqueous phase (containing this compound) from the ionic liquid phase.
4. Recovery of Other Metals (Optional):
- The remaining ionic liquid can be further treated to recover other metals. For example, cobalt can be stripped using pure water, and copper can be stripped using an ammonia solution.
5. Ionic Liquid Regeneration:
- The stripped ionic liquid can be regenerated and reused in subsequent recovery cycles.
Mandatory Visualization
Caption: Hydrometallurgical recovery of this compound from SmCo magnets.
Caption: Solvometallurgical workflow for this compound recovery.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research.itu.edu.tr [research.itu.edu.tr]
- 8. nva.sikt.no [nva.sikt.no]
- 9. From Alloy to Element: The 3 Recycling Processes for this compound-Cobalt Magnets | Okon Recycling [okonrecycling.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. news.asu.edu [news.asu.edu]
- 12. Evaluation of this compound (III) recovery from aqueous model solutions using chemically activated Salvadora persica biomass | springerprofessional.de [springerprofessional.de]
- 13. researchgate.net [researchgate.net]
- 14. Recovery of this compound and cobalt/iron oxide from SmCo magnets through acid baking and water leaching: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Temperature Stability of Samarium-Cobalt and Neodymium Magnets
For researchers, scientists, and professionals in drug development, the selection of permanent magnets for critical applications often hinges on their performance under varying thermal conditions. Samarium-cobalt (SmCo) and neodymium (NdFeB) magnets, both belonging to the rare-earth magnet family, are primary contenders for high-performance applications. However, their thermal stability profiles differ significantly, making a detailed comparison essential for informed decision-making. This guide provides an objective comparison of their temperature-dependent magnetic properties, supported by experimental data and methodologies.
Quantitative Performance Comparison
The thermal stability of a permanent magnet is primarily characterized by its maximum operating temperature, Curie temperature, and the reversible temperature coefficients of remanence (α, Br) and intrinsic coercivity (β, Hcj). Below is a summary of these key performance indicators for SmCo and NdFeB magnets.
Table 1: General Temperature Characteristics
| Property | This compound-Cobalt (SmCo) | Neodymium (NdFeB) |
| Maximum Operating Temperature | 250°C to 350°C[1][2] | 80°C to 200°C[3][4] |
| Curie Temperature | 700°C to 800°C[5] | 310°C to 370°C[6][7] |
Table 2: Reversible Temperature Coefficients
| Coefficient | This compound-Cobalt (SmCo) | Neodymium (NdFeB) |
| Temp. Coeff. of Remanence (α, Br) | -0.03 to -0.05 %/°C[8] | -0.09 to -0.12 %/°C[8] |
| Temp. Coeff. of Coercivity (β, Hcj) | -0.2 to -0.3 %/°C[8] | -0.4 to -0.6 %/°C[8] |
This compound-cobalt magnets exhibit superior temperature stability, with a significantly higher maximum operating temperature and Curie temperature compared to standard neodymium magnets.[3][5] Furthermore, the lower (less negative) temperature coefficients for both remanence and coercivity in SmCo magnets indicate that their magnetic properties degrade less with increasing temperature.[8] This makes SmCo the preferred choice for applications involving high temperatures.[2]
While standard NdFeB magnets have lower temperature stability, specialized high-temperature grades have been developed that can operate at temperatures up to 200°C.[6] However, even these high-temperature variants do not match the thermal performance of SmCo magnets.[4]
Experimental Protocol: Determining Temperature Coefficients
To ensure the reliability of the presented data, it is crucial to understand the experimental procedures used to obtain it. The following is a generalized protocol for measuring the reversible temperature coefficients of remanence and intrinsic coercivity. This protocol is based on established methods for characterizing permanent magnets, such as those outlined in standards from organizations like ASTM International.
Objective: To determine the reversible temperature coefficients of remanence (α, Br) and intrinsic coercivity (β, Hcj) for a given permanent magnet material.
Apparatus:
-
Hysteresigraph or Permeameter (compliant with ASTM A977/A977M)
-
Temperature-controlled chamber or furnace capable of reaching the desired temperature range.
-
Calibrated thermocouple for accurate temperature measurement.
-
Fluxmeter and Hall probe for measuring magnetic flux and field strength.
Procedure:
-
Sample Preparation: A sample of the magnet material is precisely machined into a standard shape, typically a cylinder or cuboid, to ensure uniform magnetic properties and repeatable measurements.
-
Initial Measurement at Ambient Temperature: The magnetic properties (remanence, Br, and intrinsic coercivity, Hcj) of the sample are measured at a controlled ambient temperature (e.g., 20°C) using the hysteresigraph. This provides the baseline data.
-
Elevated Temperature Measurement: The magnet sample is placed within the temperature-controlled chamber, which is integrated with the hysteresigraph. The temperature is raised to a predetermined level and allowed to stabilize. The magnetic properties are then measured again at this elevated temperature.
-
Data Collection at Multiple Temperatures: Step 3 is repeated at several temperature increments across the desired operating range to obtain a series of data points for Br and Hcj as a function of temperature.
-
Calculation of Temperature Coefficients: The reversible temperature coefficients are calculated using the following formulas for each temperature interval (T1 to T2):
α(Br) = [Br(T2) - Br(T1)] / [Br(T1) * (T2 - T1)] * 100%
β(Hcj) = [Hcj(T2) - Hcj(T1)] / [Hcj(T1) * (T2 - T1)] * 100%
These calculations provide the average percentage change in the magnetic property per degree Celsius over the specified temperature range.[8]
Safety Precautions:
-
Ensure proper insulation of all heated components to prevent burns.
-
Handle magnetized samples with care to avoid pinching injuries.
-
Follow all safety guidelines provided by the equipment manufacturer.
Logical Relationship of Temperature Effects
The degradation of magnetic properties with increasing temperature follows a predictable logical pathway. This can be visualized to better understand the comparative stability of SmCo and NdFeB magnets.
Caption: Temperature Effects on NdFeB vs. SmCo Magnets.
References
- 1. arnoldmagnetics.com [arnoldmagnetics.com]
- 2. standards.globalspec.com [standards.globalspec.com]
- 3. OPG [opg.optica.org]
- 4. Methods for Measuring the Effect of Temperature on Magnetic Properties* [opg.optica.org]
- 5. Measurement of rare earth magnets at high temperatures | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 6. researchgate.net [researchgate.net]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. xfmagnet.com [xfmagnet.com]
A Comparative Analysis of Samarium and Europium in Photocatalysis
A deep dive into the photocatalytic performance of samarium- and europium-based materials, offering a comparative analysis for researchers and scientists in materials science and environmental remediation.
The use of lanthanide elements, particularly this compound (Sm) and europium (Eu), as dopants in semiconductor photocatalysts has garnered significant attention for their ability to enhance catalytic efficiency. These elements can modify the electronic and structural properties of host materials like titanium dioxide (TiO₂) and zinc oxide (ZnO), leading to improved performance in the degradation of organic pollutants. This guide provides an objective comparison of the photocatalytic activities of this compound- and europium-doped materials, supported by experimental data and detailed methodologies.
Performance Comparison: this compound vs. Europium
The photocatalytic efficacy of a material is often evaluated by its ability to degrade a model organic pollutant, such as methylene blue (MB), under light irradiation. The data presented below summarizes the performance of Sm- and Eu-doped ZnO and BiPO₄ photocatalysts in the degradation of MB.
| Host Material | Dopant | Dopant Concentration (wt. %) | Pollutant | Degradation Efficiency (%) | Time (min) | Apparent Rate Constant (k_app, min⁻¹) | Reference |
| ZnO | Sm₂O₃ | 10 | Methylene Blue | 99 | 30 | Not Reported | [1] |
| ZnO | Eu₂O₃ | 4 | Methylene Blue | 99 | 30 | Not Reported | [1] |
| BiPO₄ | Eu³⁺ | 1 | Methylene Blue | 92 | 25 | 0.126 | [2] |
| BiPO₄ | Gd³⁺ (for comparison) | 5 | Methylene Blue | >95 | 25 | 0.160 | [2] |
It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies. However, the available data suggests that both this compound and europium can significantly enhance the photocatalytic activity of host materials. For instance, both Sm₂O₃/ZnO and Eu₂O₃/ZnO composites demonstrated high efficiency in degrading methylene blue, with optimal performance at different dopant concentrations.[1] In the case of BiPO₄, a 1% doping of Eu³⁺ resulted in a degradation rate approximately two times greater than that of pure BiPO₄.[2]
Experimental Protocols
The synthesis and evaluation of these photocatalysts involve a series of well-defined experimental procedures. Below are generalized methodologies for the synthesis of lanthanide-doped photocatalysts and the assessment of their photocatalytic activity.
Synthesis of Sm₂O₃/ZnO and Eu₂O₃/ZnO Nanostructures
A common method for synthesizing these nanomaterials is the microwave-assisted hydrothermal method.[1]
-
Precursor Preparation: Zinc acetate and the respective lanthanide nitrates (this compound nitrate or europium nitrate) are used as precursors.
-
Mixing: The precursors are mixed with deionized water and sodium bicarbonate, followed by vigorous stirring.
-
Hydrothermal Reaction: The mixture is then subjected to microwave irradiation in a sealed vessel. The volumetric heating from microwaves facilitates rapid crystallization, which can lead to the formation of crystal imperfections like oxygen vacancies that can enhance photocatalytic performance.
-
Washing and Drying: After the reaction, the precipitate is washed with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Calcination: The washed product is then dried and calcined at a specific temperature (e.g., 400-600 °C) to improve crystallinity and stability.[1]
Characterization of Photocatalysts
The synthesized materials are typically characterized using various analytical techniques to understand their structural, morphological, and optical properties. These techniques include:
-
X-ray Diffraction (XRD): To determine the crystal structure and crystallite size.
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and particle shape.
-
Transmission Electron Microscopy (TEM): To analyze the particle size and microstructure in detail.
-
UV-vis Diffuse Reflectance Spectroscopy (DRS): To determine the band gap energy of the material.[3][4]
-
X-ray Photoelectron Spectroscopy (XPS): To identify the chemical states of the elements present on the catalyst's surface.[3]
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the photocatalyst.[3]
Photocatalytic Activity Evaluation
The performance of the photocatalysts is assessed by monitoring the degradation of a target pollutant.
-
Reaction Setup: A suspension of the photocatalyst in an aqueous solution of the pollutant (e.g., methylene blue) is prepared in a reactor.
-
Adsorption-Desorption Equilibrium: The suspension is stirred in the dark for a period (e.g., 30 minutes) to allow the pollutant to reach an adsorption-desorption equilibrium with the catalyst surface.
-
Irradiation: The solution is then exposed to a light source (e.g., a Xenon lamp or Osram Vitalux lamp) to initiate the photocatalytic reaction.[1][5]
-
Monitoring Degradation: Aliquots of the solution are taken at regular intervals, and the concentration of the pollutant is measured using a UV-vis spectrophotometer.
-
Data Analysis: The degradation efficiency is calculated based on the change in the pollutant's concentration over time. The reaction kinetics are often modeled using a pseudo-first-order rate equation.[6]
Mechanistic Insights
The enhancement of photocatalytic activity by lanthanide doping can be attributed to several factors. The primary mechanism involves the ability of lanthanide ions to act as trapping sites for photogenerated electrons, which reduces the recombination rate of electron-hole pairs.[7] This increases the availability of charge carriers to participate in redox reactions on the catalyst's surface, leading to the formation of highly reactive species like hydroxyl radicals (•OH) that are essential for the degradation of organic molecules.[7]
Doping with lanthanides can also lead to the creation of surface defects and oxygen vacancies, which can act as active sites for adsorption and reaction.[7] Furthermore, the incorporation of lanthanide ions can cause distortions in the crystal lattice of the host material, which may alter its electronic band structure and improve its light absorption properties.[7][8]
Caption: Generalized mechanism of lanthanide-enhanced photocatalysis.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis, characterization, and evaluation of lanthanide-doped photocatalysts.
Caption: Experimental workflow for photocatalyst synthesis and testing.
References
- 1. confer.cz [confer.cz]
- 2. Enhanced photocatalytic activity of Eu3+- and Gd3+-doped BiPO4 | Journal of Materials Research | Cambridge Core [cambridge.org]
- 3. orientjchem.org [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Validating the accuracy of samarium-neodymium dating results.
Validating Samarium-Neodymium Dating: A Comparative Guide
Guide to Verifying the Accuracy of this compound-Neodymium (Sm-Nd) Geochronology Results Through Internal Checks and Cross-Comparison with Alternative Dating Methods.
The this compound-Neodymium (Sm-Nd) dating method is a cornerstone of modern geochronology, providing critical insights into the age and origin of geological materials. Based on the alpha decay of ¹⁴⁷Sm to ¹⁴³Nd with a long half-life of approximately 106 billion years, this technique is especially powerful for dating ancient rocks and minerals.[1][2] However, like any analytical technique, the accuracy of Sm-Nd dating results must be rigorously validated. This guide provides an objective comparison of validation techniques, including internal quality checks and external comparisons with other established radio-isotopic dating methods, supported by experimental data and protocols.
Internal Validation: The Isochron Method
The primary tool for internal validation of Sm-Nd data is the isochron method.[2][3] This technique involves analyzing multiple minerals from the same rock, or multiple whole-rock samples that are presumed to be cogenetic (formed at the same time from the same source).[1]
-
Principle: Samples with different Sm/Nd ratios will evolve over time to have different ¹⁴³Nd/¹⁴⁴Nd ratios. When these ratios are plotted against each other (¹⁴³Nd/¹⁴⁴Nd vs. ¹⁴⁷Sm/¹⁴⁴Nd), the data points for cogenetic samples that have remained isotopically closed systems will form a straight line, known as an isochron.[2][3]
-
Validation Criteria:
-
Linearity and MSWD: The age is calculated from the slope of this line.[3] A key statistical parameter, the Mean Squared Weighted Deviate (MSWD), is used to assess how well the data fit the isochron. An MSWD value close to 1 indicates that the scatter of data points around the line is within the limits of analytical uncertainty, suggesting a robust age determination.[4][5] A high MSWD value may indicate that the samples are not cogenetic, or that the isotopic system has been disturbed after formation, rendering the calculated age unreliable (an "errorchron").[5][6]
-
Combined Analysis: The accuracy of an Sm-Nd age is significantly strengthened when both individual minerals and the whole-rock sample lie on the same isochron.[6] This demonstrates that the system has remained closed on both a mineral and bulk scale since crystallization.[6]
-
External Validation: Comparison with Other Geochronometers
The most powerful way to validate an Sm-Nd age is to date the same rock or geological formation using one or more different radio-isotopic systems. Agreement between methods, known as concordance, provides strong evidence for the accuracy of the age. The most common methods used for cross-comparison are Uranium-Lead (U-Pb) and Rubidium-Strontium (Rb-Sr) dating.
| Feature | This compound-Neodymium (Sm-Nd) | Uranium-Lead (U-Pb) | Rubidium-Strontium (Rb-Sr) |
| Parent Isotope(s) | ¹⁴⁷Sm | ²³⁸U, ²³⁵U | ⁸⁷Rb |
| Daughter Isotope(s) | ¹⁴³Nd | ²⁰⁶Pb, ²⁰⁷Pb | ⁸⁷Sr |
| Half-Life (Years) | ~106 Billion[1][2] | ~4.47 Billion (²³⁸U), ~0.70 Billion (²³⁵U) | ~48.8 Billion |
| Commonly Dated Minerals | Garnet, Pyroxene, Plagioclase | Zircon, Monazite, Titanite, Apatite | Feldspars, Micas (Biotite, Muscovite) |
| Key Strengths | Resistant to alteration and metamorphism as Rare Earth Elements (REEs) are relatively immobile.[3][7] Excellent for mafic and ultramafic rocks.[1] | High precision, two decay chains provide a self-checking "concordia" plot. Zircon is extremely robust and resistant to resetting. | Widely applicable to many common crustal rocks. |
| Potential Weaknesses | Can be challenging in rocks with low Sm/Nd variation. Susceptible to resetting during high-grade metamorphism.[6][8] | Can be affected by Pb-loss during metamorphic events, leading to discordant ages. | Rb and Sr are mobile elements, making the system susceptible to resetting by fluid alteration or metamorphism.[6] |
Comparative Data Analysis: A Case Study
Cross-validation is essential in complex geological settings. For instance, in polymetamorphic terranes, different isotopic systems can record different events. A study in the Prydz Belt of East Antarctica demonstrates this principle, where U-Pb and Sm-Nd methods were applied to the same rocks.
| Sample Location | Dating Method | Dated Mineral/Assemblage | Interpreted Age (Ma) | Geological Event |
| Meknattane Nunataks | U-Pb | Zircon | ~1000–900 | Initial High-Grade Metamorphism |
| Meknattane Nunataks | Sm-Nd | Garnet–Whole Rock | 865–672 | Partial Resetting/Cooling |
| Reinbolt Hills | U-Pb | Zircon | ~1000–900 | Initial High-Grade Metamorphism |
| Reinbolt Hills | Sm-Nd | Garnet–Whole Rock | 504–483 | Complete Resetting by Pan-African Event |
| Vestfold Hills | Sm-Nd | Garnet–Whole Rock | 670–589 | Partial Resetting/Cooling |
| Source: Compiled from data in GSA Bulletin.[8] |
This case study highlights that discordance between dating methods is not necessarily a failure, but often provides a more nuanced understanding of a rock's history. The robust U-Pb zircon ages record the primary crystallization, while the Sm-Nd garnet ages, with a lower closure temperature, record the timing of a later, significant metamorphic event that was strong enough to reset the Sm-Nd system.[8]
Visualizing Validation Workflows
Diagrams of Key Processes and Relationships
Caption: Standard experimental workflow for Sm-Nd isotope analysis.
Caption: Logical workflow for cross-validating geochronological results.
Caption: The alpha decay pathway of this compound-147 to Neodymium-143.
Experimental Protocols
A generalized protocol for Sm-Nd isotope analysis is outlined below. Precision and accuracy are paramount, requiring clean laboratory conditions and careful calibration.
-
Sample Preparation and Mineral Separation:
-
Approximately 100-250 mg of whole-rock powder or separated mineral grains are required.[9]
-
Rock samples are crushed and sieved. Minerals are then separated using standard magnetic and heavy liquid techniques to isolate target phases (e.g., garnet, pyroxene).
-
Mineral separates are washed in an ultrasonic bath to remove surface contamination.
-
-
Isotope Dilution and Digestion:
-
A precise amount of an artificial "spike" solution with a known, enriched concentration of ¹⁴⁹Sm and ¹⁵⁰Nd is added to the accurately weighed sample. This allows for the exact determination of Sm and Nd concentrations.
-
The sample-spike mixture is dissolved in a combination of hydrofluoric (HF) and nitric (HNO₃) acids in a sealed Teflon beaker on a hotplate for 48 hours or more to ensure complete digestion.[9]
-
-
Chemical Separation (Ion-Exchange Chromatography):
-
The dissolved sample solution is passed through a series of chromatography columns to separate Sm and Nd from other elements.[10][11]
-
Step 1: A primary cation-exchange column is used to separate the bulk Rare Earth Elements (REEs) from major rock-forming elements.[10][12]
-
Step 2: A secondary column containing a specialized resin (e.g., Ln Resin with HDEHP) is used to separate Sm and Nd from each other with high purity.[10][11]
-
-
Mass Spectrometry:
-
The purified Sm and Nd fractions are loaded onto metal filaments (e.g., Rhenium) for analysis.
-
Isotopic ratios are measured using either a Thermal Ionization Mass Spectrometer (TIMS) or a Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS).[12][13]
-
TIMS is often preferred for high-precision Sm-Nd geochronology due to its high ionization efficiency for these elements.[13]
-
Data is collected for the ratios ¹⁴³Nd/¹⁴⁴Nd and ¹⁴⁷Sm/¹⁴⁴Nd. The stable, non-radiogenic ¹⁴⁴Nd isotope is used for normalization.[3][7]
-
-
Data Analysis:
-
The measured isotope ratios from multiple samples/minerals are plotted on an isochron diagram.
-
A linear regression is performed on the data points. The slope of the resulting line is used to calculate the age, and the y-intercept gives the initial ¹⁴³Nd/¹⁴⁴Nd ratio of the source magma.[2]
-
The MSWD is calculated to assess the statistical validity of the isochron.[4]
-
References
- 1. This compound-neodymium dating | Research Starters | EBSCO Research [ebsco.com]
- 2. fiveable.me [fiveable.me]
- 3. This compound–neodymium dating - Wikipedia [en.wikipedia.org]
- 4. icr.org [icr.org]
- 5. geo.arizona.edu [geo.arizona.edu]
- 6. The Sm–Nd Method (Chapter 4) - Radiogenic Isotope Geology [cambridge.org]
- 7. grokipedia.com [grokipedia.com]
- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 9. open.library.ubc.ca [open.library.ubc.ca]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. New sequential separation procedure for Sr, Nd and Pb isotope ratio measurement in geological material using MC-ICP-MS and TIMS [jstage.jst.go.jp]
- 12. researchgate.net [researchgate.net]
- 13. timslab.princeton.edu [timslab.princeton.edu]
A Comparative Guide to SmCo5 and Sm2Co17 Magnets for Research Applications
Samarium cobalt (SmCo) magnets are a class of rare-earth permanent magnets highly valued for their exceptional magnetic strength, thermal stability, and resistance to corrosion.[1][2] These characteristics make them indispensable in demanding applications across aerospace, medical devices, and high-performance motors.[1][3] SmCo magnets are primarily available in two major series: SmCo5 (1:5) and Sm2Co17 (2:17), each offering a distinct set of properties that cater to specific performance requirements.[4][5] This guide provides a detailed comparison of SmCo5 and Sm2Co17 magnets, supported by quantitative data and an overview of the experimental protocols used for their characterization, to assist researchers, scientists, and drug development professionals in selecting the optimal material for their applications.
Performance Comparison at a Glance
The second generation of SmCo magnets, Sm2Co17, generally offers superior magnetic performance and thermal stability compared to the first-generation SmCo5.[6][7] This is attributed to its more complex composition and microstructure.[1][8] However, SmCo5 exhibits better corrosion resistance and is less brittle, making it easier to machine.[6] The selection between the two is, therefore, a trade-off based on the specific demands of the application.[6]
Key Differences in Composition and Structure
SmCo5 magnets are composed of approximately 36% this compound and 64% cobalt, with a hexagonal crystal structure.[1] The manufacturing process for SmCo5 is generally less complex than that for Sm2Co17.[1]
In contrast, Sm2Co17 magnets have a more intricate composition, typically consisting of about 25% this compound, 50% cobalt, and the remainder made up of elements such as iron, copper, and zirconium.[1][7] This complex formulation results in a rhombohedral crystal structure and is a key factor in its enhanced magnetic properties and thermal stability.[1][8] The presence of iron, however, can make Sm2Co17 slightly more susceptible to corrosion in humid environments, sometimes necessitating a protective coating.[7][9]
Quantitative Performance Data
The following tables summarize the key magnetic, thermal, and physical properties of SmCo5 and Sm2Co17 magnets, providing a clear basis for comparison.
Table 1: Magnetic Properties
| Property | SmCo5 | Sm2Co17 | Unit |
| Remanence (Br) | 0.9 - 1.15[4] | 1.0 - 1.25[4] | T |
| Coercivity (Hcb) | 600 - 2000[4] | 450 - 1600[4] | kA/m |
| Intrinsic Coercivity (Hci) | Lower[1] | Higher[1] | kA/m |
| Maximum Energy Product (BH)max | 16 - 25[4] | 24 - 33[1] | MGOe |
Table 2: Thermal Properties
| Property | SmCo5 | Sm2Co17 | Unit |
| Maximum Operating Temperature | 250 - 300[4] | 350 - 550[4] | °C |
| Curie Temperature (Tc) | ~720[4] | ~800[4] | °C |
| Reversible Temp. Coefficient of Br (α) | ~ -0.03[4] | ~ -0.02[4] | %/°C |
| Reversible Temp. Coefficient of Hci (β) | ~ -0.05[10] | ~ -0.03[10] | %/°C |
Table 3: Physical Properties
| Property | SmCo5 | Sm2Co17 | Unit |
| Density | ~8.2[4] | ~8.3[4] | g/cm³ |
| Vickers Hardness | 450 - 500[4] | 450 - 500[4] | Vickers |
| Thermal Expansion (parallel to magnetization) | 8 x 10⁻⁶[4] | 8.5 x 10⁻⁶[4] | /°C |
| Thermal Expansion (perpendicular to magnetization) | 12 x 10⁻⁶[4] | 11 x 10⁻⁶[4] | /°C |
| Thermal Conductivity | 12[4] | 11[4] | W/m·K |
| Electrical Resistivity | 8 - 10[4] | 8 - 10[4] | µΩ·cm |
Experimental Protocols for Magnet Characterization
The accurate characterization of SmCo magnets is crucial for ensuring their performance in critical applications. Standardized methods and specialized instrumentation are employed to measure their magnetic and thermal properties.
Measurement of Magnetic Properties (Hysteresis Loop)
The primary magnetic properties, including remanence (Br), coercivity (Hcb), intrinsic coercivity (Hci), and maximum energy product ((BH)max), are determined from the magnetic hysteresis loop. This loop is a plot of the magnetic flux density (B) or magnetization (M) as a function of an applied magnetic field (H).[11][12] The standard test method for these measurements is outlined in ASTM A977.[8]
Several instruments can be used to generate the hysteresis loop:
-
Hysteresisgraph (Permeameter): This is a closed-circuit measurement technique where the magnet sample is placed between the poles of an electromagnet.[6][13] By varying the current to the electromagnet, a changing magnetic field is applied to the sample, and the resulting magnetic flux is measured by sensing coils.[13] This method is well-suited for determining the intrinsic properties of the material.[13]
-
Vibrating Sample Magnetometer (VSM): In a VSM, the sample is vibrated at a constant frequency within a uniform magnetic field.[1][7] The oscillating magnetic moment of the sample induces a voltage in a set of pick-up coils, which is proportional to the sample's magnetization.[7] VSMs are versatile and can measure various sample types over a wide range of temperatures.[1]
-
Pulsed Field Magnetometer (PFM): A PFM uses a short, high-energy magnetic field pulse to magnetize and demagnetize the sample.[10] This technique is particularly useful for characterizing modern high-coercivity materials that are difficult to saturate with conventional electromagnets.[3][10]
The general workflow for magnetic property characterization is as follows:
Determination of Thermal Properties
Temperature Coefficients: The reversible temperature coefficients of remanence (α) and intrinsic coercivity (β) quantify how these properties change with temperature.[14][15] The measurement involves recording the magnetic properties at different temperatures (e.g., 20°C and 150°C) and calculating the percentage change per degree Celsius.[14][15] This is typically done using a VSM or Hysteresisgraph equipped with a temperature-controlled sample chamber.[16] The formulas used are:
α = [Br(T₂) - Br(T₁)] / [Br(T₁) * (T₂ - T₁)] * 100% β = [Hci(T₂) - Hci(T₁)] / [Hci(T₁) * (T₂ - T₁)] * 100%
Curie Temperature (Tc): The Curie temperature is the point at which the material loses its permanent magnetic properties and becomes paramagnetic.[17] One common method to determine Tc involves heating the sample in a furnace and measuring its magnetic permeability or the induced voltage in a secondary coil as a function of temperature. A sharp drop in the measured value indicates the Curie point.[2][17]
Logical Comparison of Key Performance Metrics
The choice between SmCo5 and Sm2Co17 is driven by the specific requirements of the application, particularly concerning magnetic strength, temperature stability, and mechanical properties.
Applications
The distinct properties of SmCo5 and Sm2Co17 lead to their use in different high-performance applications.
-
SmCo5: Due to its better machinability and corrosion resistance, SmCo5 is often preferred for applications requiring intricate shapes, such as in some electrical motors, generators, and magnetic sensors.[1]
-
Sm2Co17: The superior magnetic strength and exceptional thermal stability of Sm2Co17 make it the material of choice for the most demanding environments.[1][4] This includes aerospace and defense systems, medical devices like MRI machines, and high-performance automotive applications.[1][3]
Conclusion
References
- 1. Characterizing Permanent Magnet Materials with a Vibrating Sample Magnetometer - Magnetics Magazine [magneticsmag.com]
- 2. physics.pub.ro [physics.pub.ro]
- 3. magneticsconference.com [magneticsconference.com]
- 4. Vibrating sample magnetometer for large permanent magnets | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. arnoldmagnetics.com [arnoldmagnetics.com]
- 7. lakeshore.com [lakeshore.com]
- 8. standards.globalspec.com [standards.globalspec.com]
- 9. physlab.org [physlab.org]
- 10. hirst-magnetics.com [hirst-magnetics.com]
- 11. Magnetic hysteresis - Wikipedia [en.wikipedia.org]
- 12. A Deep Dive into Remanence, Coercivity, Intrinsic Coercivity and Maximum Energy Product through Hysteresis Loop - EPI Magnets [epi-magnets.com]
- 13. smmagnetics.com [smmagnetics.com]
- 14. arnoldmagnetics.com [arnoldmagnetics.com]
- 15. What are Permanent Magnets Temperature Coefficients α and β? - HGT Advanced Magnets Co.,Ltd [advancedmagnets.com]
- 16. arnoldmagnetics.com [arnoldmagnetics.com]
- 17. scribd.com [scribd.com]
A Comparative Guide to Samarium Isotope Analysis in Meteorites: TIMS vs. MC-ICP-MS
For researchers, scientists, and drug development professionals, the precise and accurate analysis of samarium (Sm) isotopes in meteorites provides crucial insights into the early solar system's formation and evolution. This guide offers an objective comparison of the two primary analytical techniques: Thermal Ionization Mass Spectrometry (TIMS) and Multicollector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS), supported by experimental data and detailed protocols.
The study of this compound isotopes, particularly the p-nuclide ¹⁴⁴Sm and the extinct ¹⁴⁶Sm- (half-life = 103 Ma) ¹⁴²Nd chronometer, is fundamental to understanding nucleosynthetic processes and the timeline of planetary differentiation.[1] However, the low abundance of rare earth elements (REEs) in meteorites and the presence of isobaric interferences from neighboring elements like neodymium (Nd) and gadolinium (Gd) present significant analytical challenges. This guide delves into the methodologies employed to overcome these hurdles and provides a comparative analysis of the dominant mass spectrometry techniques.
Performance Comparison of Analytical Techniques
The choice between TIMS and MC-ICP-MS for this compound isotope analysis in meteorites depends on the specific research goals, required precision, and available sample size. While both are powerful techniques, they possess distinct advantages and limitations.
| Parameter | Thermal Ionization Mass Spectrometry (TIMS) | Multicollector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) |
| Precision | High to very high; recent methods achieve 13-22 ppm (2SD) for ¹⁴⁴Sm/¹⁵²Sm.[1] | High; typically in the range of tens of ppm, but can be influenced by plasma instability. |
| Accuracy | Considered the "gold standard" due to stable ion beams and well-understood fractionation behavior. | High, but can be affected by matrix effects and more complex mass bias behavior. |
| Sample Consumption | Typically requires 100-300 ng of Sm for high-precision analysis.[1] | Generally requires less sample than TIMS for similar signal intensity due to higher ionization efficiency. |
| Ionization Efficiency | Lower, dependent on the element and filament material. | Very high, approaching 100% for many elements in the plasma source. |
| Sample Throughput | Lower, due to manual sample loading and filament preparation. | Higher, amenable to automation with autosamplers. |
| Isobaric Interferences | Requires highly efficient chemical separation to eliminate isobaric interferences (e.g., ¹⁴⁴Nd on ¹⁴⁴Sm). | Can resolve some isobaric interferences with high-resolution instruments, but chemical separation is still crucial for high-precision measurements. |
| Ease of Use | Requires experienced operators for optimal performance. | Generally more user-friendly with automated tuning and data acquisition. |
Experimental Protocols
Detailed and rigorous experimental protocols are paramount for obtaining high-quality this compound isotope data from meteorite samples. The following sections outline the key steps for a high-precision TIMS analysis, which can be adapted for MC-ICP-MS with modifications to the sample introduction and measurement stages.
Sample Digestion and Chemical Separation
A robust chemical separation is critical to isolate this compound from the meteorite matrix and, most importantly, from isobaric interferences. A recently developed four-step procedure for processing large meteorite samples (>1 g) by TIMS has demonstrated high efficiency.[1]
-
Sample Digestion: The meteorite powder is digested using a mixture of hydrofluoric acid (HF) and nitric acid (HNO₃).
-
Iron Removal: The sample solution is loaded onto an anion exchange resin column to remove iron, a major component of many meteorites.
-
Rare Earth Element (REE) Isolation: The REE fraction is separated from the remaining matrix elements using a TRU-Spec™ resin.
-
This compound-Neodymium Separation: A final chromatographic step using a DGA (N,N,N',N'-tetra-n-octyldiglycolamide) resin is employed to achieve a clean separation of Sm from Nd and other neighboring lanthanides.[1] This step is crucial to prevent isobaric interferences, such as from ¹⁴⁴Nd on ¹⁴⁴Sm.
Mass Spectrometric Analysis
Thermal Ionization Mass Spectrometry (TIMS)
The purified this compound fraction is loaded onto a rhenium (Re) filament assembly for analysis.
-
Filament Loading: The Sm sample is loaded onto a single or double Re filament assembly. An activator, such as silica gel-phosphoric acid, may be used to enhance ionization.
-
Measurement Protocol: Isotope ratios are measured using a multi-collector system in static or multi-static mode. For high-precision analysis of the low-abundance ¹⁴⁴Sm, a multi-static method, where different isotopes are measured on different Faraday cups in a sequence, has been shown to yield improved precision.[1]
-
Mass Fractionation Correction: Instrumental mass fractionation is corrected by normalizing to a stable isotope ratio with a well-known value, typically ¹⁴⁷Sm/¹⁵²Sm.
Multicollector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)
The purified this compound solution is introduced into the plasma source for ionization.
-
Sample Introduction: The sample solution is typically introduced into the argon plasma via a nebulizer and spray chamber.
-
Measurement Protocol: The ion beams of the different Sm isotopes are simultaneously measured using a multicollector array.
-
Mass Fractionation Correction: Mass bias is corrected using an internal standard (e.g., another element with a known isotopic composition) or by sample-standard bracketing with a well-characterized Sm standard solution.
Cross-Validation and Reference Materials
To ensure the accuracy and comparability of data between laboratories, the analysis of meteorite reference materials is essential. The Allende (CV3) and Murchison (CM2) carbonaceous chondrites are two of the most widely studied and well-characterized meteorites used for this purpose. While no certified meteorite reference material exists specifically for this compound isotopes, laboratories often cross-calibrate their results using terrestrial rock standards and pure Sm standard solutions, such as those provided by the National Institute of Standards and Technology (NIST).
Inter-laboratory comparison studies, although not yet formally established for this compound isotopes in meteorites, are a crucial step towards standardizing methodologies and ensuring data quality across the scientific community.
Visualizing the Workflow and Cross-Validation
The following diagrams, generated using the DOT language, illustrate the analytical workflow for this compound isotope analysis and the logical relationship in the cross-validation process.
References
Samarium's Catalytic Edge: A Comparative Analysis Against Other Lanthanides
A detailed examination of samarium's catalytic performance in key chemical transformations reveals distinct advantages and differences when compared to its lanthanide counterparts. This guide synthesizes experimental data from comparative studies in methane oxychlorination and carbon dioxide cycloaddition, providing researchers, scientists, and drug development professionals with a clear overview of this compound's catalytic activity.
This compound, a member of the lanthanide series, exhibits unique electronic and coordination properties that translate into notable catalytic behavior. Its accessible +2 and +3 oxidation states, coupled with its Lewis acidity, position it as a versatile catalyst in a range of organic and inorganic reactions. However, a nuanced understanding of its efficacy requires direct comparison with other lanthanides under identical experimental conditions. This guide delves into such comparisons, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying processes to elucidate the catalytic landscape of the lanthanide series, with a special focus on this compound.
Methane Oxychlorination: A Competitive Landscape
In the quest for efficient methane valorization, lanthanide oxychlorides (LnOCl) have emerged as promising catalysts for methane oxychlorination. A comprehensive study systematically evaluated a series of lanthanide catalysts, including this compound, under identical conditions, revealing significant differences in their catalytic prowess.
Comparative Catalytic Performance in Methane Oxychlorination
The catalytic activity of various lanthanide oxychlorides was assessed by monitoring the methane conversion rate at a reaction temperature of 480 °C. The results, summarized in the table below, highlight the varied performance across the series.
| Lanthanide Catalyst (LnOCl) | Methane Conversion Rate (mmol CH₄·h⁻¹·g⁻¹cat)[1] |
| LaOCl | ~0.19 |
| PrOCl | ~0.8 |
| NdOCl | ~1.2 |
| SmOCl | ~1.5 |
| EuOCl | ~2.43 |
| GdOCl | ~1.3 |
| TbOCl | ~1.0 |
| DyOCl | ~0.7 |
| HoOCl | ~0.5 |
Among the catalysts tested, Europium oxychloride (EuOCl) demonstrated the highest methane conversion rate, approximately 13 times more active than Lanthanum oxychloride (LaOCl)[1]. This compound oxychloride (SmOCl) positioned itself as a strong performer, exhibiting a significantly higher conversion rate than the lighter lanthanides (La, Pr) and some of the heavier ones (Dy, Ho), and being competitive with neodymium and gadolinium.
Experimental Protocol: Methane Oxychlorination
The catalytic testing was conducted in a fixed-bed quartz reactor under atmospheric pressure.
-
Catalyst Preparation: Lanthanide oxychloride catalysts were synthesized via a controlled precipitation method. An aqueous solution of the corresponding lanthanide(III) chloride was precipitated with an ammonium hydroxide solution. The resulting hydroxide was then dried and calcined in air to obtain the oxide, which was subsequently chlorinated to the oxychloride.
-
Reaction Setup: A quartz tube reactor (inner diameter 10 mm) was loaded with 200 mg of the catalyst, supported by quartz wool. The reactor was placed in a tube furnace equipped with a temperature controller.
-
Reaction Conditions: The feed gas mixture consisted of methane (CH₄), hydrogen chloride (HCl), and oxygen (O₂) with a molar ratio of 2:2:1, diluted in nitrogen (N₂). The total flow rate was maintained at 50 mL/min. The reaction was carried out at a constant temperature of 480 °C.
-
Product Analysis: The effluent gas was analyzed using an online gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and a flame ionization detector (FID) to determine the concentration of reactants and products.
The logical workflow for the experimental setup is depicted in the following diagram.
Carbon Dioxide Cycloaddition: A Tale of Lewis Acidity
The conversion of carbon dioxide (CO₂) into valuable chemicals is a critical area of green chemistry. Lanthanide-based catalysts have shown promise in the cycloaddition of CO₂ to epoxides to form cyclic carbonates. A comparative study of this compound(III), europium(III), and gadolinium(III) tetrabromoterephthalate complexes highlights the subtle yet significant influence of the lanthanide ion on catalytic activity.
Comparative Catalytic Performance in CO₂ Cycloaddition
The catalytic performance of the Sm(III), Eu(III), and Gd(III) complexes was evaluated for the cycloaddition of CO₂ to epichlorohydrin. The reaction was carried out at 90 °C for 12 hours under ambient CO₂ pressure without a co-catalyst.
| Lanthanide Catalyst | Conversion (%)[2] | Selectivity (%)[2] | Yield (%)[2] | TON (Turnover Number)[2] | TOF (Turnover Frequency, h⁻¹)[2] |
| Sm(III) Complex | 54 (±3) | 90 (±2) | 51 (±2) | 307 | 26 |
| Eu(III) Complex | 52 (±6) | 89 (±1) | 49 (±2) | 327 | 27 |
| Gd(III) Complex | 54 (±3) | 90 (±2) | 51 (±2) | 340 | 28 |
In this specific reaction, the performance of the this compound complex was on par with the gadolinium complex in terms of conversion and yield, and slightly better than the europium complex. The trend in activity (Gd > Eu > Sm) is suggested to correlate with the increasing Lewis acidity of the lanthanide ion as the ionic radius decreases across the series from Sm to Gd[2].
Experimental Protocol: CO₂ Cycloaddition
The cycloaddition reaction was performed in a batch reactor setup.
-
Catalyst Synthesis: The lanthanide tetrabromoterephthalate complexes, [Ln₂(tbta)₂(COO)₂(DMF)₄], were synthesized by reacting the corresponding lanthanide(III) nitrate with tetrabromoterephthalic acid (H₂tbta) in dimethylformamide (DMF).
-
Reaction Setup: A 50 mL stainless steel autoclave equipped with a magnetic stirrer was used for the reaction.
-
Reaction Conditions: The autoclave was charged with the lanthanide catalyst (0.15 mol%) and epichlorohydrin (20 mmol). The reactor was then pressurized with CO₂ to ambient pressure and heated to 90 °C with continuous stirring for 12 hours.
-
Product Analysis: After the reaction, the autoclave was cooled to room temperature and the excess CO₂ was vented. The product mixture was analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the conversion of epichlorohydrin and the selectivity to the corresponding cyclic carbonate.
The proposed catalytic cycle for this reaction is illustrated below.
Conclusion
The presented data underscores that while this compound is a highly effective catalyst in its own right, its performance relative to other lanthanides is reaction-dependent. In methane oxychlorination, it is a strong contender, surpassed primarily by europium. In CO₂ cycloaddition, its activity is comparable to that of gadolinium, with the subtle differences likely attributable to variations in Lewis acidity across the lanthanide series.
For researchers and professionals in drug development and chemical synthesis, this comparative analysis highlights the importance of considering the specific lanthanide ion for a given catalytic transformation. The unique electronic structure of each lanthanide offers a tunable platform for catalyst design, and as demonstrated, this compound often provides a desirable balance of reactivity and selectivity. Further investigations into a broader range of reactions will continue to refine our understanding of the distinct catalytic personalities within this fascinating family of elements.
References
- 1. Mechanistic Insights into the Lanthanide-Catalyzed Oxychlorination of Methane as Revealed by Operando Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lanthanide Tetrabromoterephthalates: Promotion of Cycloaddition Reactions of Carbon Dioxide without Preactivation, Solvent, and Co-Catalyst at Ambient Pressure through Structural Design - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Magnetic Properties of Samarium and Gadolinium Complexes for Researchers and Drug Development Professionals
A deep dive into the magnetic characteristics of samarium (Sm) and gadolinium (Gd) complexes reveals distinct profiles that render them suitable for different advanced applications. While gadolinium complexes are the cornerstone of clinical magnetic resonance imaging (MRI) due to their exceptional relaxivity, this compound complexes are gaining attention for their unique magnetic anisotropy and potential in single-molecule magnet (SMM) research.
This guide provides an objective comparison of the magnetic properties of this compound and gadolinium complexes, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the fields of medical imaging, molecular magnetism, and materials science.
At a Glance: Key Magnetic Properties
| Magnetic Property | This compound (III) Complexes | Gadolinium (III) Complexes |
| Primary Application | Single-Molecule Magnets, Luminescent Materials | MRI Contrast Agents |
| Magnetic Susceptibility (χMT at 300 K) | Typically 0.29 - 0.48 cm³·mol⁻¹·K[1] | ~7.8 cm³·mol⁻¹·K (for mononuclear)[2][3][4][5] |
| MRI Relaxivity (r1) | Data not readily available | High (e.g., 16.1 mM⁻¹s⁻¹ at 3T for a thymine-based complex)[3] |
| Single-Molecule Magnet (SMM) Behavior | Observed in some clusters | Observed as field-induced Single-Ion Magnet (SIM) behavior[2][3][6][7][8] |
Magnetic Susceptibility: A Tale of Two Ions
The magnetic susceptibility of a material indicates how it responds to an applied magnetic field. For lanthanide complexes, this is often reported as the product of the molar magnetic susceptibility (χM) and temperature (T), plotted against temperature.
Gadolinium(III) is a nearly ideal isotropic magnetic ion due to its half-filled 4f shell (4f⁷) and a spherically symmetric ⁸S₇/₂ ground state. This results in a room temperature χMT value for a mononuclear Gd(III) complex that is very close to the theoretical value of 7.88 cm³·mol⁻¹·K.[5] Upon cooling, the χMT value for magnetically isolated Gd(III) complexes remains relatively constant until very low temperatures, where intermolecular interactions or zero-field splitting effects can cause a decrease.[4][5]
This compound(III), with a 4f⁵ electronic configuration, exhibits more complex magnetic behavior. The room temperature χMT values for Sm(III) complexes are significantly lower than those for Gd(III) and are typically in the range of 0.29 to 0.48 cm³·mol⁻¹·K.[1] This is due to the presence of low-lying excited electronic states that are thermally populated, even at room temperature. As the temperature is lowered, the χMT product for Sm(III) complexes generally decreases.
Quantitative Data: Magnetic Susceptibility of Selected Complexes
Table 1: Magnetic Susceptibility Data for Selected this compound(III) Complexes
| Complex | χMT at 300 K (cm³·mol⁻¹·K) | Key Observations | Reference |
| [Sm(Naph-en)₂(bpy)] | 0.35 | Value is larger than the theoretical value for a free Sm(III) ion. | [1] |
| [Sm(Naph-en)₂(4,4'-dmbpy)] | 0.48 | Exhibits the highest room temperature χMT value among the studied pyridyl adducts. | [1] |
| [Sm(Naph-en)₂(5,5'-dmbpy)] | 0.35 | Similar magnetic behavior to the bpy analogue. | [1] |
| [Sm(Naph-en)₃(H₂O)] | 0.29 | The lowest room temperature χMT value in the series. | [1] |
| Heteroleptic Sm(III) Chalcogenide Complexes | 0.14 - 0.19 | Dominated by temperature-independent paramagnetism. | [9] |
Table 2: Magnetic Susceptibility Data for Selected Gadolinium(III) Complexes
| Complex | χMT at 300 K (cm³·mol⁻¹·K) | Key Observations | Reference |
| {--INVALID-LINK--₆·5H₂O}n | ~15.7 (per two Gd ions) | Weak antiferromagnetic coupling between Gd(III) ions. | [6] |
| {--INVALID-LINK--₆·H₂O}n | ~15.9 (per two Gd ions) | Similar magnetic behavior to the glycine-based complex. | [6] |
| [Gd(pyr)₂(H₂O)₄]Cl₃·2H₂O | 7.84 | Value is very close to the expected for a single Gd(III) ion. | [2][3] |
| --INVALID-LINK--₃·2H₂O | 7.89 | Value is very close to the theoretical value for an isolated Gd(III) ion. | [4][5] |
MRI Relaxivity: Gadolinium's Dominance
The effectiveness of an MRI contrast agent is quantified by its relaxivity (r1 and r2), which is the change in the relaxation rate of water protons per unit concentration of the contrast agent.[10] Gadolinium-based contrast agents are widely used because Gd(III) has a large number of unpaired electrons and a long electronic relaxation time, which efficiently shortens the T1 relaxation time of nearby water protons, leading to brighter signals in T1-weighted MR images.
The search for this compound-based MRI contrast agents is not as extensive, and as such, relaxivity data for this compound complexes is scarce in the literature. The focus for this compound has been more on its potential for radiotherapy and luminescence.
Quantitative Data: Relaxivity of Selected Gadolinium(III) Complexes
Table 3: Relaxivity Data for Selected Gadolinium(III) Complexes
| Complex | r1 (mM⁻¹s⁻¹) | r2 (mM⁻¹s⁻¹) | Magnetic Field (T) | Key Observations | Reference |
| [Gd(pyr)₂(H₂O)₄]Cl₃·2H₂O | - | - | 3 | Values are larger than some commercial MRI contrast agents. | [2][3][7][8] |
| --INVALID-LINK--₃·2H₂O | 16.1 | 13.5 | 3 | High relaxivity values suggest suitability for contrast-enhanced MRI. | [4] |
| Gd₂O₃ Nanoparticles | 12.2 | 29.3 | 7 | Higher relaxivity than commercial Gd-chelates. | [11] |
Single-Molecule Magnet Behavior
Single-Molecule Magnets (SMMs) are individual molecules that exhibit magnetic hysteresis, a property typically associated with bulk magnets.[12] This behavior arises from a combination of a high-spin ground state and a large, negative magnetic anisotropy. Lanthanide ions are excellent candidates for SMMs due to their strong spin-orbit coupling.
Both this compound and gadolinium complexes have been investigated for SMM properties. While gadolinium is isotropic, some of its complexes have been shown to exhibit field-induced Single-Ion Magnet (SIM) behavior, where the application of an external magnetic field induces slow magnetic relaxation.[2][3][6][7][8] this compound, with its inherent magnetic anisotropy, is a promising candidate for SMMs, and this behavior has been observed in a Fe₁₂Sm₄ cluster.
Experimental Protocols
Magnetic Susceptibility Measurement
A Superconducting Quantum Interference Device (SQUID) magnetometer is the instrument of choice for measuring the magnetic properties of these complexes with high sensitivity.
Experimental Workflow for Magnetic Property Characterization
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A Gadolinium(III) Complex Based on the Thymine Nucleobase with Properties Suitable for Magnetic Resonance Imaging [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. A Gadolinium(III) Complex Based on Pyridoxine Molecule with Single-Ion Magnet and Magnetic Resonance Imaging Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mriquestions.com [mriquestions.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent Progress for Single-Molecule Magnets Based on Rare Earth Elements - PMC [pmc.ncbi.nlm.nih.gov]
A comparative analysis of samarium and ytterbium in organic synthesis.
A Comparative Guide to Samarium and Yterbium in Organic Synthesis
In the landscape of modern organic synthesis, lanthanides have emerged as powerful tools, offering unique reactivity and selectivity. Among them, this compound and ytterbium have carved out distinct and significant niches. This guide provides a comparative analysis of the applications of this compound and ytterbium reagents in organic synthesis, tailored for researchers, scientists, and drug development professionals. We will delve into their core reactivities, supported by experimental data and detailed protocols, to offer a clear understanding of their respective strengths and applications.
At a Glance: this compound vs. Ytterbium
| Feature | This compound | Ytterbium |
| Primary Reagent | This compound(II) Iodide (SmI₂) | Ytterbium(III) Triflate (Yb(OTf)₃) |
| Reactivity Type | Single-Electron Transfer (SET) Reductant | Lewis Acid Catalyst |
| Key Applications | C-C bond formation, reductive couplings, functional group reductions | Condensation reactions, cycloadditions, heterocycle synthesis |
| Common Substrates | Alkyl halides, ketones, aldehydes, α-functionalized carbonyls | Aldehydes, imines, epoxides, carbonyl compounds |
| Reaction Conditions | Typically stoichiometric, often requires inert atmosphere | Catalytic amounts (often <10 mol%), can be run in aqueous conditions |
| Additives/Modifiers | HMPA, Ni(II) salts to tune reactivity | Generally used without co-catalysts |
| Key Advantages | Powerful reductant, tunable reactivity | High catalytic activity, water tolerant, reusable |
This compound in Organic Synthesis: The Power of Single-Electron Transfer
This compound, primarily in the form of this compound(II) iodide (SmI₂), is a potent and versatile single-electron transfer (SET) reducing agent. Since its introduction by Kagan, it has become an indispensable tool for the formation of carbon-carbon bonds and the reduction of various functional groups.
Key Reactions Mediated by this compound(II) Iodide:
-
Barbier Reaction: A cornerstone of SmI₂ chemistry, this reaction involves the coupling of an organic halide with a carbonyl compound to form an alcohol. The reaction is highly efficient and can be performed intramolecularly to construct complex ring systems.
-
Pinacol Coupling: The reductive coupling of two carbonyl compounds to generate 1,2-diols.
-
Ketyl-Olefin Cyclization: SmI₂ promotes the cyclization of unsaturated ketones and aldehydes, providing a powerful method for the construction of five-membered rings with high stereocontrol.
-
Reduction of Functional Groups: SmI₂ can selectively reduce a variety of functional groups, including α-heteroatom-substituted carbonyls, nitro groups, and sulfoxides.
Experimental Protocol: this compound-Barbier Reaction
This protocol describes the SmI₂-mediated coupling of 1-iodododecane with 3-pentanone, catalyzed by Ni(II).
1. Preparation of SmI₂ Solution (0.1 M in THF):
-
Flame-dry a 50 mL round-bottom flask under a stream of argon.
-
Add this compound metal (0.301 g, 2.0 mmol) and a stirrer bar.
-
Add 10 mL of dry, degassed THF followed by iodine crystals (0.254 g, 2.0 mmol).
-
Stir the mixture vigorously at room temperature until the solution turns a deep blue-green (typically 1-2 hours).
2. Barbier Reaction:
-
To the freshly prepared SmI₂ solution, add the ketone (e.g., 3-pentanone, 1.0 mmol) and the alkyl halide (e.g., 1-iodododecane, 1.2 mmol).
-
Add the Ni(II) catalyst (e.g., Ni(acac)₂, 0.01 mmol, 1 mol%).
-
Stir the reaction at room temperature and monitor its progress by TLC. The deep blue-green color will fade to a yellowish-grey upon completion.
-
Quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Extract the product with an organic solvent (e.g., diethyl
A Comparative Guide to the Validation of a Novel Analytical Method for Samarium Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a novel differential pulse voltammetry method for the quantification of samarium against two established analytical techniques: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) and UV-Vis Spectrophotometry. The information presented is intended to assist researchers and professionals in selecting the most suitable analytical method for their specific needs, with a focus on performance, and experimental setup.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method is critical for obtaining accurate and reliable quantitative data for this compound. The following table summarizes the key performance parameters of the three methods discussed in this guide.
| Parameter | Differential Pulse Voltammetry | ICP-MS | UV-Vis Spectrophotometry (with Arsenazo III) |
| Linearity Range | 10 - 30 mg/L[1] | Typically wide, from µg/L to mg/L | 2.7 x 10⁻⁶ to 10.8 x 10⁻⁶ mol/L[2] |
| Limit of Detection (LOD) | 2.25 mg/L[1] | As low as 0.2 - 8 pg/mL[3] | 0.2 ng/mL (for Al(III) with similar reagent)[2] |
| Limit of Quantification (LOQ) | 7.50 mg/L[1] | Typically in the ng/L to µg/L range[4] | 0.143 µg/mL (for a different analyte)[5] |
| Accuracy (% Recovery) | 98.70%[1] | Typically 70-150% (as per USP <233>)[6] | - |
| Precision (% RSD) | 1.91%[1] | < 20% (as per USP <233>)[6] | 1.8 - 3.3% (for Al(III) with similar reagent)[2] |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established and validated procedures.
Differential Pulse Voltammetry
This electrochemical method offers a selective means for this compound quantification.
Instrumentation:
-
Voltammetric analyzer/potentiostat
-
Three-electrode system (e.g., glassy carbon working electrode, Ag/AgCl reference electrode, platinum wire counter electrode)
-
Electrochemical cell
Reagents:
-
Acetonitrile (analytical grade)
-
Supporting electrolyte (e.g., tetrabutylammonium perchlorate)
-
This compound standard solutions
Procedure:
-
Prepare a series of this compound standard solutions in acetonitrile with the supporting electrolyte.
-
Place the sample solution in the electrochemical cell and immerse the electrodes.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for a specified time to remove dissolved oxygen.
-
Apply a differential pulse voltammetry scan over a defined potential range (e.g., -1.5 V to +1.0 V).[1]
-
Record the peak current at the characteristic potential for this compound.
-
Construct a calibration curve by plotting the peak current versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the unknown sample by interpolating its peak current on the calibration curve.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive technique for elemental analysis, capable of detecting trace and ultra-trace amounts of this compound.
Instrumentation:
-
Inductively Coupled Plasma - Mass Spectrometer (ICP-MS)
-
Microwave digestion system (for solid samples)
Reagents:
-
High-purity nitric acid
-
Deionized water (18.2 MΩ·cm)
-
This compound standard solutions
-
Internal standard solution (e.g., indium, rhodium)
Procedure:
-
Sample Preparation (for solid samples):
-
Accurately weigh the sample into a microwave digestion vessel.
-
Add a specific volume of high-purity nitric acid.
-
Perform microwave digestion according to a validated temperature and pressure program.
-
After cooling, dilute the digested sample to a known volume with deionized water.
-
-
Instrumental Analysis:
-
Prepare a series of calibration standards from a certified this compound stock solution.
-
Introduce the blank, standards, and samples into the ICP-MS.
-
Monitor the ion intensity for the specific mass-to-charge ratio of this compound.
-
Construct a calibration curve by plotting the ion intensity ratio (this compound/internal standard) against the concentration of the standards.
-
Calculate the this compound concentration in the samples based on the calibration curve.
-
UV-Vis Spectrophotometry with a Complexing Agent
This method involves the formation of a colored complex between this compound and a specific reagent, which can then be quantified using a spectrophotometer.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Matched quartz cuvettes
Reagents:
-
This compound standard solutions
-
Complexing agent solution (e.g., Arsenazo III, Chrome Azurol S)[2][7]
-
Buffer solution to maintain optimal pH
Procedure:
-
Prepare a series of this compound standard solutions.
-
To each standard and the unknown sample, add a specific volume of the complexing agent solution and the buffer solution.
-
Allow the color to develop for a specified period.
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance for the this compound complex (e.g., 652 nm for the Arsenazo III complex).[2]
-
Construct a calibration curve by plotting the absorbance versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the unknown sample from the calibration curve.
Workflow for Analytical Method Validation
The following diagram illustrates the typical workflow for the validation of a new analytical method, ensuring its suitability for its intended purpose.
Caption: Workflow for the validation of a new analytical method.
References
- 1. Development of differential pulse voltammetric method for determining this compound (III) through electroanalytical study of the metal ion in acetonitrile using Box–Behnken design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. iosrjournals.org [iosrjournals.org]
- 5. scielo.br [scielo.br]
- 6. shimadzu.com [shimadzu.com]
- 7. Spectrophotometric determination of this compound(III) with chrome azurol S in the presence of cetylpyridinium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Samarium and Other Rare-Earth Elements for Neutron Absorption
For Researchers, Scientists, and Drug Development Professionals
The strategic use of neutron-absorbing materials is critical across various scientific and industrial domains, most notably in the control and safety of nuclear reactors. Rare-earth elements, due to their unique nuclear properties, are among the most effective materials for this purpose. This guide provides an objective comparison of samarium against two other prominent rare-earth neutron absorbers, gadolinium and europium, supported by quantitative data and a review of experimental methodologies.
Quantitative Performance Metrics
The efficacy of a neutron absorber is primarily determined by its neutron capture cross-section, a measure of the probability that a neutron will be absorbed by a nucleus. This value is typically measured in units of "barns" (1 barn = 10⁻²⁴ cm²). The following table summarizes the key nuclear properties of this compound, gadolinium, and europium for thermal neutron absorption.
| Element | Key Absorbing Isotope(s) | Natural Abundance of Isotope (%) | Thermal Neutron Absorption Cross-Section (barns) | Key Characteristics |
| This compound (Sm) | Sm-149 | 13.8% | 42,080[1] | High cross-section; depletes relatively quickly. Used as a burnable poison.[2] |
| Sm-151 | Fission Product | ~15,200[3][4] | Significant fission product poison. | |
| Gadolinium (Gd) | Gd-155 | 14.8% | 61,000 | Extremely high cross-section; burns out rapidly.[5] |
| Gd-157 | 15.7% | 254,000 | Possesses the highest known thermal neutron capture cross-section of any stable nuclide.[6] | |
| Europium (Eu) | Eu-151 | 47.8% | ~9,100[7] | Long effective lifetime due to a chain of absorbing daughter products.[2] |
| Eu-153 | 52.2% | ~312[7] | Contributes to the longevity of europium as an absorber. |
Note: Cross-section values can vary slightly between different evaluated nuclear data libraries.
Comparative Analysis
This compound (Sm)
This compound, particularly the isotope Sm-149, is a potent neutron absorber widely used in nuclear applications.[8][9] Its high thermal neutron absorption cross-section makes it an effective "neutron poison" for controlling nuclear reactions.[10][11] It is often employed as a burnable poison, where it is incorporated into nuclear fuel to manage excess reactivity in the early stages of the fuel cycle. As Sm-149 absorbs neutrons, it transmutes into Sm-150, which has a much lower cross-section, causing the poison to "burn away" and compensate for the depletion of the nuclear fuel.
Another significant isotope, Sm-151, is not naturally occurring but is a medium-lived fission product. It also possesses a very high neutron absorption cross-section, contributing to the overall neutron economy within a reactor core.[3]
Gadolinium (Gd)
Gadolinium stands out for having the highest thermal neutron capture cross-section of any stable element, primarily due to its isotopes Gd-157 and Gd-155.[6][12] This exceptional absorption capability makes it a highly effective material for control rods and burnable poisons, often used in the form of gadolinium oxide (Gadolinia, Gd₂O₃) mixed directly with uranium oxide fuel.[5][13]
The primary drawback of gadolinium is its rapid burnout rate. Due to its extremely high cross-section, it absorbs neutrons and depletes very quickly, which can be a disadvantage for applications requiring long-term, steady reactivity control.[5]
Europium (Eu)
Europium offers a unique advantage over both this compound and gadolinium: an extended operational lifetime. This is due to a multi-isotope absorption chain.[2] The naturally occurring isotope Eu-151 has a high cross-section. Upon capturing a neutron, it forms Eu-152. Subsequent captures by other europium isotopes (including Eu-153, Eu-154, and Eu-155) result in a cascade of daughter products that are also effective neutron absorbers. This chain reaction significantly prolongs the material's useful life as a control element.[2]
Europium is highly reactive in air, which can present challenges in preparing metallic samples for certain applications.[14] It is commonly used in stable forms such as europium sesquioxide (Eu₂O₃) and europium hexaboride (EuB₆).[15][16][17]
Experimental Protocols for Measuring Neutron Cross-Sections
The determination of neutron capture cross-sections is a precise experimental process. Several key methodologies are employed by researchers in this field.
-
Time-of-Flight (TOF) Method: This is a widely used technique for measuring energy-dependent cross-sections. A pulsed beam of neutrons is generated, and as the neutrons travel down a flight path, they separate based on their energy (and therefore velocity). By measuring the time it takes for a neutron to travel from the source to a detector, its energy can be precisely determined. The capture events in a sample placed before the detector are recorded as a function of this time-of-flight, yielding the cross-section across a range of neutron energies.[18][19]
-
Transmission Measurement: This method is used to determine the total neutron cross-section (which includes both absorption and scattering). A well-collimated neutron beam is passed through a sample of known thickness. The reduction, or attenuation, in the beam's intensity is measured by a detector.[14] This attenuation is directly related to the total cross-section of the material. By combining transmission data with capture measurements, the absorption cross-section can be isolated.
-
Activation Analysis: In this technique, a sample is irradiated with a known neutron flux for a specific duration. Neutron capture events create radioactive isotopes within the sample. After irradiation, the sample is removed, and the characteristic gamma rays emitted during the decay of these newly formed radioactive nuclei are measured using a high-resolution detector. The intensity of this induced radioactivity is proportional to the neutron capture cross-section.[20]
Visualization of Comparative Properties
The following diagram illustrates the logical comparison between these three rare-earth elements for neutron absorption applications.
Caption: Comparison of key properties for rare-earth neutron absorbers.
References
- 1. Neutron Scattering Lengths and cross sections [ncnr.nist.gov]
- 2. inis.iaea.org [inis.iaea.org]
- 3. Isotopes of this compound - Wikipedia [en.wikipedia.org]
- 4. NEUTRON CROSS SECTION MEASUREMENTS ON FISSION PRODUCT this compound AND IODINE (Journal Article) | OSTI.GOV [osti.gov]
- 5. epj-n.org [epj-n.org]
- 6. physics.stackexchange.com [physics.stackexchange.com]
- 7. Neutron Scattering Lengths and cross sections [ncnr.nist.gov]
- 8. briandcolwell.com [briandcolwell.com]
- 9. This compound: Properties and Applications [stanfordmaterials.com]
- 10. Discovering this compound: Its Unique Properties | Okon Recycling [okonrecycling.com]
- 11. Uses of this compound Element in Industry & Technology [magworks.us]
- 12. Recent Progress in Gd-Containing Materials for Neutron Shielding Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. hahn.ne.rpi.edu [hahn.ne.rpi.edu]
- 15. Fast reactor neutron absorber materials. [EuB/sub 6/; B/sub 4/C; Eu/sub 2/O/sub 3/] (Conference) | OSTI.GOV [osti.gov]
- 16. Europium oxide as a potential LMFBR control material [inis.iaea.org]
- 17. sympnp.org [sympnp.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Nuclear Science and Engineering -- ANS / Publications / Journals / Nuclear Science and Engineering [ans.org]
- 20. inis.iaea.org [inis.iaea.org]
Safety Operating Guide
Proper Disposal of Samarium: A Guide for Laboratory Professionals
Ensuring laboratory safety and compliance is paramount when handling reactive elements like samarium. This guide provides detailed procedures for the proper disposal of this compound waste, safeguarding personnel and the environment.
This compound, particularly in its powdered form, is a flammable solid that reacts with water to release flammable gases.[1][2][3][4] Adherence to strict disposal protocols is therefore essential. This document outlines the necessary steps for the safe handling and disposal of this compound waste in a research or drug development setting.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all relevant personnel are familiar with the hazards associated with this compound. Personal Protective Equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are essential to prevent eye irritation.[3]
-
Hand Protection: Wear protective gloves, such as rubber gloves.[3]
-
Skin Protection: A protective work uniform, including long sleeves, pants, and closed-toe shoes, should be worn.[3]
-
Respiratory Protection: In situations where dust may be generated, a dust respirator is necessary.[3]
**Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic approach to ensure safety and regulatory compliance.
Step 1: Waste Identification and Segregation
-
All waste materials containing this compound must be clearly identified.
-
Segregate this compound waste from other laboratory waste streams.
-
Due to its reactivity with water, this compound waste must be kept in a dry environment.[1][2][3][5]
Step 2: Containerization
-
Use only approved, dedicated containers for this compound waste.
-
Containers must be clean, dry, and free of any contaminants that could react with this compound.
-
The container must be sealable to prevent exposure to moisture and air.[1][2][5]
-
For this compound powder, it is recommended to store it under an inert gas like argon.[5]
Step 3: Labeling
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
"Reactive" and "Flammable Solid"
-
The date of accumulation.
-
The specific hazards (e.g., "Reacts with water to produce flammable gas").
-
Step 4: Storage
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
The storage area must be cool, dry, and well-ventilated.[1]
-
Keep the container away from sources of ignition, heat, and incompatible materials such as water, acids, and oxidizing agents.[1][5][6]
Step 5: Disposal
-
This compound waste must be disposed of through an approved hazardous waste disposal facility.[1][2][3]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Do not attempt to dispose of this compound waste down the drain or in regular trash.[6]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, primarily for transportation and hazard identification purposes.
| Property | Value | Citation |
| UN Number (Powder) | UN3132 | [1] |
| UN Number (Chunks) | UN3208 | [4] |
| UN Number (Flammable Solid) | UN3178 | [5][7] |
| Hazard Class | 4.3 (Substances which, in contact with water, emit flammable gases) | [1] |
| Subsidiary Hazard Class | 4.1 (Flammable solids) | [1] |
| Packing Group | II / III | [1][4] |
Experimental Workflow for this compound Disposal
The logical flow for the proper disposal of this compound waste is depicted in the diagram below. This workflow ensures that all safety and regulatory aspects are considered.
This procedural guide is intended to provide essential information for the safe and compliant disposal of this compound waste. Always consult your institution's specific safety protocols and your local regulations.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Samarium
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with samarium. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
This compound, particularly in powder form, is a flammable solid that can react with water to release flammable gases.[1][2] Proper handling and storage are paramount to mitigate these risks. The following step-by-step guidance outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to personal protection, combining engineering controls and appropriate PPE, is essential. Engineering controls, such as local exhaust ventilation and handling within an enclosed process, are the preferred methods for minimizing exposure.[3][4]
| Protection Type | Specification | Rationale |
| Respiratory Protection | NIOSH-approved dust respirator.[3] | Required if permissible exposure limits are exceeded or dust is generated. |
| Full-face, self-contained breathing apparatus (SCBA).[3][4] | Necessary for firefighting and emergency situations with high potential for exposure. | |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[2][5] | Protects against airborne particles and potential splashes. |
| Hand Protection | Impermeable gloves (e.g., rubber).[2][3] | Prevents skin contact with this compound. |
| Body Protection | Protective work clothing, including long sleeves and pants.[2][3] | Minimizes skin exposure. |
| Flame-retardant and antistatic protective clothing.[5] | Recommended due to the flammable nature of this compound powder. | |
| Closed-toed shoes.[2] | Protects feet from spills and falling objects. | |
| Engineering Controls | Handle in an enclosed, controlled process under a dry, inert gas (e.g., argon).[3] | This compound is air and moisture sensitive.[3] |
| Use local exhaust ventilation.[3] | Reduces airborne concentrations of dust and fumes. | |
| Eyewash stations and safety showers. | Must be readily accessible in the work area for immediate first aid. |
Experimental Protocol: Step-by-Step Handling of this compound
1. Preparation:
-
Ensure all necessary PPE is donned correctly before entering the handling area.
-
Prepare an inert atmosphere, such as a glovebox with argon gas, for handling this compound.[3][4]
-
Verify that eyewash stations and safety showers are unobstructed and functional.[1]
-
Keep a Class D dry powder fire extinguisher readily available.[3][4] Do not use water as an extinguishing agent, as this compound can react with it to liberate flammable hydrogen gas.[3][4]
2. Handling:
-
Handle this compound within an enclosed and controlled process whenever possible.[3][4]
-
Use non-sparking tools to prevent ignition of flammable dust.[1][3][4]
-
Ground and bond containers and receiving equipment to prevent static discharge.[2][5]
-
Keep this compound away from heat, sparks, open flames, and other ignition sources.[1][3][6]
-
Prohibit eating, drinking, and smoking in the work area.[3]
3. Storage:
-
Store this compound in tightly-closed containers under an inert gas like argon or mineral oil.[1][3][4]
-
The storage area should be cool, dry, and well-ventilated.[1][3][4]
-
Protect from moisture, air, acids, oxidizing agents, and halogens.[1][3]
4. Spill and Emergency Procedures:
-
In case of a spill:
-
Isolate the spill area and ensure adequate ventilation.[3][4][6]
-
Wearing appropriate PPE, sweep or scoop the spilled material using non-sparking tools and natural bristle brushes.[3][4][6] A high-efficiency particulate air (HEPA) filter vacuum can also be used.[2]
-
Place the collected material into a closed container for disposal.[2][3][4]
-
-
In case of fire:
-
First Aid:
-
Inhalation: Move the individual to fresh air. Seek medical attention.[3][7]
-
Skin Contact: Remove contaminated clothing and brush the material off the skin. Wash the affected area with soap and water.[3]
-
Eye Contact: Flush eyes with lukewarm water for at least 15 minutes, including under the eyelids. Seek medical attention.[3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.[3][4]
-
Disposal Plan
The disposal of this compound and its waste must be conducted in strict accordance with all federal, state, and local regulations.[2][3][6]
-
Waste Collection: All this compound waste should be placed in clearly labeled, closed containers.[3][4]
-
Professional Disposal: It is recommended to contact a licensed professional waste disposal service for proper disposal.[5] For larger quantities, a chemical incinerator with an afterburner and scrubber may be used, but extreme care must be taken due to its high flammability.[5]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[5]
-
Environmental Protection: Do not allow this compound to enter drains or be released into the environment.[3][4][6]
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
